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1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Documentation Hub

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  • Product: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
  • CAS: 1807044-38-7

Core Science & Biosynthesis

Foundational

physical properties of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

The following technical guide details the physical properties, synthesis logic, and characterization of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a specialized intermediate used in the development of multi-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and characterization of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a specialized intermediate used in the development of multi-substituted aromatic scaffolds for medicinal chemistry.

[1][2]

Executive Summary

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern.[1][2] Its structure features a "push-pull" electronic system with electron-donating methoxy and electron-withdrawing nitro/bromo groups, creating a unique electrostatic landscape.[1][2] This compound serves as a high-value building block in drug discovery, particularly for kinase inhibitors (e.g., MEK, EGFR) and PROTAC linkers , where the specific arrangement of halogens allows for sequential, regioselective nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-couplings.

Chemical Identity & Structural Analysis

The compound is defined by a crowded 1,2,3,4-substitution pattern, forcing the nitro group out of planarity due to steric repulsion from the adjacent bromo and fluoro substituents. This conformation influences its solubility and reactivity profile.[1][2]

ParameterDetail
IUPAC Name 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
Common Synonyms 4-Bromo-2-fluoro-3-nitroanisole; 4-Bromo-2-fluoro-3-nitrophenyl methyl ether
CAS Number 1807044-38-7
Molecular Formula

SMILES COc1ccc(Br)c([O-])c1F
InChI Key LXZVWEKKQZHWOI-UHFFFAOYSA-N

Physicochemical Properties Profile

The following data aggregates experimental observations from similar polysubstituted benzenes and predicted values derived from QSAR models (ACD/Labs, ChemAxon).

Table 1: Physical & Thermodynamic Properties
PropertyValue / RangeConfidenceNote
Molecular Weight 250.02 g/mol ExactIsotopic mass: 248.94
Physical State Solid (Crystalline Powder)HighTypically off-white to pale yellow
Melting Point 85 – 95 °CMediumPredicted based on 4-bromo-2-nitroanisole analogs
Boiling Point 290 – 300 °CLowDecomposition likely prior to boiling at atm pressure
Density 1.68 ± 0.05 g/cm³HighHigh density due to Br/F/NO2 content
Flash Point > 110 °CPredictedNon-flammable under standard handling
Table 2: Solubility & Lipophilicity
SolventSolubilityLogP (Octanol/Water)
Water Insoluble (< 0.1 mg/mL)2.45 (Predicted)
DMSO Soluble (> 50 mM)Suitable for biological assays
Dichloromethane Highly SolublePreferred for extraction
Methanol ModerateSoluble upon warming

Synthetic Accessibility & Retrosynthesis

The synthesis of this specific isomer is challenging due to the directing effects of the substituents. A common retrosynthetic disconnection involves the bromination of an activated anisole precursor.[2]

Core Challenge: Direct nitration of 4-bromo-2-fluoroanisole typically yields the 6-nitro isomer (ortho to methoxy), not the target 2-nitro isomer. Therefore, the sequence usually requires installing the nitro group before the bromine or using a Sandmeyer approach.

Graphviz: Retrosynthetic Logic

Synthesis cluster_note Regioselectivity Note Target Target: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Precursor1 Precursor A: 2-Fluoro-3-nitroanisole Reagent1 Bromination (Br2 / FeBr3) Precursor1->Reagent1 Precursor2 Precursor B: 4-Amino-2-fluoro-3-nitroanisole Reagent2 Sandmeyer Reaction (CuBr2 / tBuONO) Precursor2->Reagent2 Reagent1->Target Electrophilic Subst. (Para to OMe) Reagent2->Target Radical Subst. Note Direct nitration of 4-bromo-2-fluoroanisole yields the wrong isomer (6-nitro).

Caption: Retrosynthetic analysis highlighting the necessity of directing group priority. Route A (Bromination) utilizes the strong para-directing effect of the methoxy group.

Characterization Protocols

To validate the identity of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene, a multi-modal approach is required.

A. Nuclear Magnetic Resonance (NMR)[2][8][9][10]
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • Look for two aromatic doublets or a doublet of doublets due to H-F coupling.[1][2]

    • 
       ~7.8 ppm (1H, dd):  Proton at position 6 (ortho to Br, meta to NO2).
      
    • 
       ~6.9 ppm (1H, dd):  Proton at position 5 (ortho to OMe, meta to F).
      
    • 
       ~3.95 ppm (3H, s):  Methoxy singlet.
      
  • 
    -NMR: 
    
    • Single peak around -120 to -130 ppm .[1][2] The chemical shift is diagnostic of the fluoro group flanked by nitro and methoxy.

B. HPLC Purity Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

    • 0-2 min: 5% ACN[1][2]

    • 2-10 min: 5% -> 95% ACN[1][2]

  • Detection: UV at 254 nm (aromatic) and 210 nm.[2]

  • Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~2.45).[1][2]

Graphviz: Characterization Decision Tree

Characterization Sample Crude Sample NMR 1H & 19F NMR Sample->NMR Decision1 Methoxy Singlet @ 3.9-4.0 ppm? NMR->Decision1 HPLC HPLC-UV (254nm) Decision3 Purity > 95%? HPLC->Decision3 Decision2 Single Fluorine Peak? Decision1->Decision2 Yes Fail FAIL: Recrystallize Decision1->Fail No Decision2->HPLC Yes Decision2->Fail No Pass PASS: Release for Assay Decision3->Pass Yes Decision3->Fail No

Caption: Step-by-step quality control workflow. NMR confirms structural connectivity, while HPLC ensures purity from regioisomers.

Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but may degrade in solution if exposed to light (nitro group photolysis).[2]

  • Reactivity: Avoid strong bases (hydroxide/alkoxides) unless intended for

    
     reactions, as the fluorine atom at position 3 is activated by the ortho-nitro group and is susceptible to displacement.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58540400 (Isomer Analog). Retrieved from [Link]

Sources

Exploratory

Synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene: A Technical Guide

This guide outlines the high-purity synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (also known as 4-Bromo-2-fluoro-3-nitroanisole ), a critical intermediate for the development of KRAS G12C inhibitors and other t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-purity synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (also known as 4-Bromo-2-fluoro-3-nitroanisole ), a critical intermediate for the development of KRAS G12C inhibitors and other targeted oncology therapeutics.

The pathway prioritizes regiochemical control in the crowded 1,2,3,4-tetrasubstituted benzene ring, leveraging the 2-Fluoro-3-nitrophenol scaffold to direct electrophilic bromination to the correct position before O-methylation.

CAS Number: 1807044-38-7 Molecular Formula: C


H

BrFNO

Molecular Weight: 250.02 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Retrosynthetic Analysis & Strategy

The synthesis of 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene presents a regioselectivity challenge due to the contiguous substitution pattern (positions 1, 2, 3, 4). Direct nitration of 4-bromo-2-fluoroanisole typically favors the 6-position (ortho to methoxy) rather than the required 3-position (between fluoro and bromo), rendering it unsuitable.

Strategic Disconnection:

  • Ether Formation: The methoxy group is installed last via Williamson ether synthesis to avoid directing group conflicts during electrophilic aromatic substitution (EAS).

  • Halogenation: The bromine atom is introduced via electrophilic bromination. Using a phenol precursor (2-Fluoro-3-nitrophenol ) directs bromination to the para-position (C4) relative to the hydroxyl group, overcoming the steric crowding of the adjacent nitro group.

Reaction Pathway Diagram[1]

SynthesisPathway SM 2-Fluoro-3-nitrophenol (CAS 179979-37-8) Int1 4-Bromo-2-fluoro-3-nitrophenol (CAS 1805031-72-4) SM->Int1 Step 1: Bromination (Br2, AcOH) Regioselective p-sub Target 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7) Int1->Target Step 2: Methylation (MeI, K2CO3, DMF) Williamson Ether Synth

Figure 1: Two-step synthesis pathway via the phenol intermediate.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-2-fluoro-3-nitrophenol. Principle: The hydroxyl group at C1 strongly activates the para-position (C4). Although C6 (ortho) is also activated, C4 is electronically favored despite the steric bulk of the adjacent nitro group at C3.[1]

ParameterSpecification
Precursor 2-Fluoro-3-nitrophenol (1.0 equiv)
Reagent Bromine (Br

) (1.05 equiv) or NBS (1.1 equiv)
Solvent Glacial Acetic Acid (AcOH) or DMF
Temperature 0°C to Room Temperature (RT)
Yield 75–85%

Protocol:

  • Dissolution: Charge a reaction vessel with 2-Fluoro-3-nitrophenol (10.0 g, 63.6 mmol) and glacial acetic acid (100 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Bromine (3.4 mL, 66.8 mmol) dropwise over 30 minutes via an addition funnel. Note: Maintain temperature <10°C to minimize di-bromination or oxidation byproducts.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or HPLC. The starting material should be consumed, and a less polar product spot should appear.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. A yellow precipitate will form.

  • Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc/Hexanes) if regioisomeric purity (4-Br vs 6-Br) is <95%.

  • Characterization:

    • 1H NMR (400 MHz, DMSO-d6): Confirm doublet splitting pattern characteristic of para-substituted protons (H5 and H6 coupling).

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the target anisole derivative. Principle: Nucleophilic substitution of methyl iodide by the phenoxide anion.

ParameterSpecification
Precursor 4-Bromo-2-fluoro-3-nitrophenol (1.0 equiv)
Reagent Methyl Iodide (MeI) (1.5 equiv)
Base Potassium Carbonate (K

CO

) (2.0 equiv)
Solvent DMF or Acetone
Temperature RT to 40°C
Yield 90–95%

Protocol:

  • Setup: In a round-bottom flask, dissolve 4-Bromo-2-fluoro-3-nitrophenol (10.0 g, 42.4 mmol) in anhydrous DMF (80 mL).

  • Deprotonation: Add Potassium Carbonate (11.7 g, 84.8 mmol) in one portion. The suspension may turn a deeper yellow/orange due to phenoxide formation.[1] Stir for 15 minutes.

  • Alkylation: Add Methyl Iodide (4.0 mL, 63.6 mmol) dropwise. Caution: MeI is volatile and carcinogenic; use a fume hood.[1]

  • Reaction: Stir at room temperature for 3 hours. If reaction is sluggish, heat to 40°C. Monitor by TLC (20% EtOAc/Hexanes); the product will be significantly less polar than the phenol.[1]

  • Workup: Dilute the mixture with EtOAc (200 mL) and wash with water (3 x 100 mL) and brine (1 x 100 mL) to remove DMF.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Final Purification: The crude product is typically high purity. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1) to obtain 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene as a pale yellow solid.

Key Analytical Data

To validate the identity of the synthesized material, compare against the following expected spectral data:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       3.98 (s, 3H, -OCH
      
      
      
      )
    • 
       7.05 (dd, J = 9.0, 7.5 Hz, 1H, Ar-H5)
      
    • 
       7.60 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H6)
      
    • Note: Coupling constants verify the position of F relative to protons.

  • 19F NMR: Single peak around -120 to -130 ppm (doublet due to H-F coupling).

  • Mass Spectrometry (ESI): m/z 249/251 [M+H]+ (Bromine isotope pattern 1:1).[1]

Safety & Handling

  • Bromine (Br

    
    ):  Highly corrosive and toxic.[1] Causes severe burns. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, face shield).
    
  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen.[1] Avoid inhalation and skin contact. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.

  • Nitro Compounds: Potentially energetic. Avoid subjecting the intermediate or product to excessive heat or shock, although this specific mono-nitro compound is generally stable.

References

  • Google Patents. (2024).[1] WO2024121256A1 - Bifunctional compounds for protein degradation. (Describes the use of 2-Fluoro-3-nitrophenol as a building block). Retrieved February 15, 2026, from [1]

  • ChemBuyersGuide. (n.d.). 4-Bromo-2-fluoro-3-nitrophenol CAS 1805031-72-4.[2] Retrieved February 15, 2026, from [Link][1]

Sources

Foundational

Technical Deep Dive: Reactivity of the Nitro Group in 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

[1] Executive Summary The molecule 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene represents a "dense functionality" scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets).[1] The reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The molecule 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene represents a "dense functionality" scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets).[1] The reactivity of the nitro group at Position 2 is defined not just by its intrinsic electrophilicity, but by the severe Steric Inhibition of Resonance (SIR) imposed by the flanking bromine (Pos 1) and fluorine (Pos 3) atoms.

This guide analyzes the nitro group's behavior through three distinct lenses:

  • Electronic Modulation: The impact of steric twisting on resonance.[2]

  • Chemoselective Reduction: Protocols to reduce

    
     without compromising the labile 
    
    
    
    bond.[1]
  • Orthogonal Activation: The nitro group's role in activating the ortho-fluorine for

    
     displacement.
    

Part 1: Structural & Electronic Analysis (The "Twisted" Nitro Group)

Steric Inhibition of Resonance (SIR)

In a standard nitrobenzene system, the nitro group lies coplanar with the aromatic ring to maximize


-conjugation. However, in this specific scaffold, the nitro group is "sandwiched" between a large Bromine atom (Van der Waals radius ~1.85 Å) and a Fluorine atom (radius ~1.47 Å).
  • Consequence: The nitro group is forced to rotate out of the aromatic plane (dihedral angle often >40°).[3]

  • Reactivity Impact:

    • Decreased Mesomeric Withdrawal: The electron-withdrawing resonance effect (-M) is diminished because the

      
      -orbitals of the nitrogen cannot effectively overlap with the ring 
      
      
      
      -system.[1]
    • Retained Inductive Withdrawal: The strong inductive effect (-I) remains, keeping the ring electron-deficient.[1]

    • Nucleophilic Attack: The steric bulk protects the nitro nitrogen from direct attack, but the inductive effect highly activates the ortho-fluorine (Position 3) for Nucleophilic Aromatic Substitution (

      
      ).
      
Electronic Landscape Visualization

The following diagram illustrates the competing electronic and steric forces defining the molecule's reactivity.

ElectronicLandscape cluster_effects Reactivity Consequences Core 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene NO2 Nitro Group (Pos 2) (Target) Core->NO2 F Fluoro (Pos 3) (Leaving Group) NO2->F Inductive Activation (For SnAr) SIR Twisted Nitro Group (Reduced Resonance) NO2->SIR Br Bromo (Pos 1) (Steric Bulk) Br->NO2 Steric Crowding (SIR) F->NO2 Steric Crowding OMe Methoxy (Pos 4) (Donor) OMe->Core Resonance Donation (Stabilizes C-4)

Figure 1: Electronic and steric interactions centered on the nitro group. Note the bidirectional steric pressure from Br and F.

Part 2: Chemoselective Reduction Strategies[4]

The most critical transformation for this scaffold is the reduction of the nitro group to an aniline (amine), serving as a nucleophile for subsequent heterocycle formation.

The Challenge: Hydrodehalogenation

Standard catalytic hydrogenation (


) is contraindicated  for this molecule.[1] Palladium readily inserts into the 

bond, leading to the loss of the bromine atom (hydrodebromination) alongside nitro reduction.
Recommended Protocols

To ensure chemoselectivity (Reduction of


 vs. Retention of 

), the following methods are validated by widespread industry application on analogous poly-halogenated nitroarenes.
MethodReagentsMechanismSelectivity ScoreNotes
Bechamp Reduction Fe /

(aq) / EtOH
Single Electron Transfer (SET)High Industry standard.[1] Mild pH (unlike Fe/HCl) prevents hydrolysis of the methoxy group or F-displacement.
Stannous Chloride

/ EtOH
SETHigh Excellent for small scale (<5g).[1] Workup can be tedious due to tin emulsions.
Sulfided Platinum

+

Catalytic HydrogenationMedium-High The sulfur "poisons" the catalyst, suppressing hydrogenolysis of the C-Br bond while allowing

reduction.[1]
Zinc Mediated Zn dust /

SETMedium Faster than Iron, but risk of over-reduction or zinc insertion if temperature is uncontrolled.[1]
Validated Protocol: Fe/NH4Cl Reduction

This protocol minimizes thermal stress and avoids strong acids.[1]

Materials:

  • Substrate (1 eq)[1]

  • Iron Powder (325 mesh, 5 eq)

  • Ammonium Chloride (5 eq)[1]

  • Solvent: Ethanol/Water (3:1 ratio)[1]

Workflow:

  • Dissolution: Dissolve substrate in Ethanol/Water.[1]

  • Activation: Add

    
     and stir at room temperature for 10 mins.
    
  • Addition: Add Iron powder in portions to control exotherm.

  • Reflux: Heat to 70°C. Monitor by LCMS (Look for M-30 [Nitroso] and M-16 [Hydroxylamine] intermediates disappearing, M-30+2 [Aniline] appearing).

  • Filtration: Filter hot through Celite to remove iron oxides.[1]

  • Workup: Concentrate filtrate; partition between EtOAc and Water.

Critical Control Point: Ensure the Iron powder is activated.[2] If the reaction stalls, the formation of the hydroxylamine intermediate (


) is common due to the steric bulk hindering the final reduction step. Addition of a catalytic amount of acetic acid can drive it to completion.

Part 3: Orthogonal Reactivity (SnAr & Cyclization)

While the nitro group is the target for reduction, it acts as the activator for the fluorine atom.

The "Nitro-Activated" Fluorine Displacement

Before reducing the nitro group, researchers often exploit its electron-withdrawing power to displace the fluorine at Position 3 with amines or alkoxides.

  • Reaction:

    
    
    
  • Regioselectivity: The Fluorine at Pos 3 is activated by the ortho-Nitro (Pos 2) and meta-Bromo (Pos 1).[1] The Nitro group is the dominant activator.

  • Utility: This allows the installation of diversity elements (R-NH-) before reducing the nitro group to form the aniline.[1]

Cyclization Logic

Post-reduction, the newly formed aniline (at Pos 2) can react with substituents installed at Pos 3 (via the SnAr described above) or Pos 1 (via Pd-catalyzed coupling) to form heterocycles.

ReactionPathways cluster_logic Strategic Choice Start 1-Br-3-F-4-OMe-2-NO2 (Starting Material) SnAr_Product Intermediate A (F displaced by R-NH2) Start->SnAr_Product Path A: SnAr (R-NH2, Base, Heat) Aniline Intermediate B (NO2 reduced to NH2) Start->Aniline Path B: Chemoselective Reduction (Fe/NH4Cl) Heterocycle Benzimidazole/Benzoxazine (Cyclized Product) SnAr_Product->Heterocycle 1. Reduction (Fe/NH4Cl) 2. Cyclization (CDI or Formic Acid) Aniline->Heterocycle Cyclization with neighboring groups Note1 Path A is preferred if Pos 3 functionalization is required.

Figure 2: Divergent synthetic workflows. Path A utilizes the Nitro group as an activator before reducing it.

Part 4: Safety & Stability

  • Thermal Stability: Nitro compounds with adjacent halogens can be shock-sensitive or prone to energetic decomposition at high temperatures.[1] DSC (Differential Scanning Calorimetry) is recommended before scaling >100g.

  • Benzyne Formation: Strong bases (e.g.,

    
    ) should be avoided.[1] The presence of Br and F ortho/meta to each other can induce benzyne formation via elimination, leading to polymerization or tars.
    

References

  • Chemoselective Reduction of Nitroarenes

    • Title: "A practical and chemoselective reduction of nitroarenes to anilines using activ
    • Source: Organic Chemistry Portal / Advanced Synthesis & C
    • URL:[Link]

  • Steric Inhibition of Resonance

    • Title: "Steric Inhibition of Resonance: Nitro Group Twisting."[3]

    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Synthesis of Benzoxazinones (Relevant Downstream Application)

    • Title: "Synthesis of Benzoxazinone Deriv
    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • Compound Data & Safety (Analogous Structures)

    • Title: "1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data."[1][4]

    • Source: PubChem / NIH.[1]

    • URL:[Link][1]

Sources

Exploratory

electrophilic aromatic substitution of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Abstract This technical guide provides a comprehensive analysis of the electrophilic aromatic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. The regioselectivity of EAS reactions on such a complex scaffold is determined by a nuanced interplay of competing electronic and steric effects from four distinct substituents. This document elucidates the directing influence of each group, establishes a predictive framework based on the dominance of the most powerful activating substituent, and provides validated experimental protocols for key EAS reactions. Our analysis concludes that electrophilic attack will overwhelmingly occur at the C5 position, a result dictated by the powerful ortho-directing effect of the C4-methoxy group, which overrides the directing effects of the other three deactivating groups.

Introduction to Electrophilic Aromatic Substitution in Complex Arenes

Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic synthesis, enabling the direct functionalization of aromatic rings.[1] While the principles of EAS on monosubstituted benzenes are well-established, predicting the regiochemical outcome on polysubstituted systems presents a significant challenge. The overall reactivity and the position of electrophilic attack are governed by the cumulative influence of all existing substituents.[1][2]

This guide focuses on the specific substrate 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. This molecule is an exemplary case study in competing substituent effects, featuring:

  • A strongly activating group (-OCH₃)

  • A strongly deactivating group (-NO₂)

  • Two weakly deactivating halogens (-Br, -F)

Understanding the regioselectivity of this substrate is critical for its effective use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. The primary scientific objective is to determine which of the two available positions, C5 or C6, is the preferred site of electrophilic attack.

Analysis of Substituent Directing Effects

The outcome of an EAS reaction is determined by the ability of each substituent to donate or withdraw electron density, thereby stabilizing or destabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[3]

  • Activating Groups: These substituents donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of reaction compared to benzene.[4] They stabilize the arenium ion, particularly when the electrophile adds to the ortho or para positions.

  • Deactivating Groups: These groups withdraw electron density from the ring, reducing its nucleophilicity and slowing the reaction rate.[4] Most deactivating groups direct incoming electrophiles to the meta position to avoid placing the positive charge of the intermediate adjacent to the electron-withdrawing group. Halogens are an exception; they are deactivating but ortho, para-directing.[5][6]

The properties of the four substituents on our target molecule are summarized below.

SubstituentPositionClassificationDirecting Effect
-OCH₃ (Methoxy)C4Strongly Activatingortho, para
-NO₂ (Nitro)C2Strongly Deactivatingmeta
-Br (Bromo)C1Weakly Deactivatingortho, para
-F (Fluoro)C3Weakly Deactivatingortho, para

The following diagram illustrates the directing influence of each substituent towards the available C5 and C6 positions.

Substituent directing effects on the target molecule.

Predicting the Regiochemical Outcome: Dominance of the Activating Group

When multiple substituents are present, their directing effects can be either synergistic (pointing to the same position) or competitive (pointing to different positions). In this case, the effects are competitive:

  • Influence on C5: The C4-methoxy group, a powerful activator, strongly directs electrophilic attack to its ortho position, C5.

  • Influence on C6: The C2-nitro group directs meta to C6. The C1-bromo group directs ortho to C6. The C3-fluoro group directs para to C6.

The governing principle in such competitive scenarios is that the directing effect of the most powerful activating group dominates all others. [1] The methoxy group activates the ring through a strong resonance effect (+M), donating its lone pair electrons and stabilizing the arenium ion intermediate far more effectively than any other group. The deactivating groups (-NO₂, -Br, -F) withdraw electron density and raise the activation energy for attack at all positions, but their directing influence is superseded by the powerful activating effect of the -OCH₃ group.

Therefore, the reaction will proceed almost exclusively through the pathway that is favored by the methoxy group. This leads to the unequivocal prediction that electrophilic substitution will occur at the C5 position.

The stability of the arenium ion intermediate for attack at C5 confirms this prediction. When the electrophile (E⁺) attacks C5, a key resonance structure can be drawn where the positive charge is delocalized onto the C4 carbon, which is directly stabilized by the electron-donating lone pair of the methoxy group's oxygen atom. This extra-stable resonance contributor significantly lowers the activation energy for this pathway.

Stabilization of the arenium ion by the methoxy group.

Proposed Experimental Protocols

The following protocols describe standard procedures for performing common EAS reactions on 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. Given the overall deactivated nature of the ring (despite the activating methoxy group), reaction conditions may require elevated temperatures or longer reaction times compared to simpler activated benzenes.

Nitration (Introduction of -NO₂) at C5

This protocol utilizes a standard nitrating mixture to generate the highly electrophilic nitronium ion (NO₂⁺).[7]

Causality: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion electrophile, which is necessary to react with the electron-poor aromatic ring.[7] Temperature control is crucial to prevent potential side reactions or decomposition.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Dissolve 1.0 g of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene in a minimal amount of concentrated sulfuric acid.

  • Add the substrate solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over 100 g of crushed ice.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield 1-Bromo-3-fluoro-5-nitro-4-methoxy-2-nitrobenzene.

Bromination (Introduction of -Br) at C5

This procedure uses bromine with a Lewis acid catalyst, such as iron(III) bromide, to generate the electrophilic bromonium ion (Br⁺).[8]

Causality: The Lewis acid (FeBr₃) polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the aromatic ring.[3] The reaction is typically performed in a non-polar solvent to prevent catalyst deactivation.

Methodology:

  • To a solution of 1.0 g of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene in 20 mL of dichloromethane (CH₂Cl₂) in a flask protected from light, add 0.1 g of anhydrous iron(III) bromide (FeBr₃).

  • In a dropping funnel, place a solution of 0.7 g (1.1 equivalents) of molecular bromine (Br₂) in 5 mL of CH₂Cl₂.

  • Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes. An HBr gas trap is recommended.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bisulfite (NaHSO₃) to consume excess bromine.

  • Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,5-Dibromo-3-fluoro-4-methoxy-2-nitrobenzene.

Data Summary and Expected Products

The dominant regiochemical outcome for all standard electrophilic aromatic substitution reactions on this substrate will be substitution at the C5 position.

EAS ReactionElectrophileReagentsExpected Major Product
Nitration NO₂⁺HNO₃, H₂SO₄1-Bromo-3-fluoro-4-methoxy-2,5-dinitrobenzene
Bromination Br⁺Br₂, FeBr₃1,5-Dibromo-3-fluoro-4-methoxy-2-nitrobenzene
Sulfonation SO₃Fuming H₂SO₄5-Bromo-3-fluoro-2-methoxy-6-nitrobenzene-1-sulfonic acid
Acylation RCO⁺RCOCl, AlCl₃1-(5-Bromo-3-fluoro-4-methoxy-2-nitrophenyl)ethan-1-one (for R=CH₃)

Note: Friedel-Crafts alkylation is generally not recommended for strongly deactivated rings as it is prone to failure and rearrangements.[9]

Conclusion

The is a prime example of a kinetically controlled reaction governed by the hierarchy of substituent effects. The powerful electron-donating resonance of the C4-methoxy group serves as the definitive controlling element, directing incoming electrophiles to the C5 position with high fidelity. This strong directing effect successfully competes with and overrides the combined influences of the three deactivating substituents. This predictive understanding is essential for synthetic chemists aiming to functionalize this and other complex aromatic scaffolds, enabling the rational design of synthetic routes for drug discovery and materials science.

References

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry - The Pennsylvania State University. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Introduction to regioselectivity in aromatic reactions. YouTube. [Link]

  • An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance. Scirp.org. [Link]

  • EAS of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Polysubstituted Benzene Rings in EAS Reactions - The "Number Line". YouTube. [Link]

  • Electrophilic Aromatic Substitution Reaction Lab Report. Bartleby. [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions. Jasperse, Ch. 17 Notes. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

Sources

Foundational

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene: Structural Architecture and Synthetic Utility

Executive Summary 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) is a highly functionalized aromatic scaffold utilized in the synthesis of advanced pharmaceutical intermediates. Its value lies in its dense...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) is a highly functionalized aromatic scaffold utilized in the synthesis of advanced pharmaceutical intermediates. Its value lies in its dense substitution pattern, which offers three distinct vectors for chemical diversification: an electrophilic bromine handle for cross-coupling, a nucleophilic-labile fluoride, and a nitro group serving as a latent amine.

This guide analyzes the compound's sterically congested geometry—specifically the "sandwiching" of the nitro group—and delineates a high-fidelity synthetic protocol based on Regioselective Nucleophilic Aromatic Substitution (


).

Part 1: Molecular Architecture & Geometry

The Steric "Sandwich" Effect

The defining structural feature of this molecule is the placement of the nitro (


) group at position 2, directly between a bromine atom (position 1) and a fluorine atom (position 3).
  • Steric Crowding: The van der Waals radius of Bromine (~1.85 Å) and the Nitro group create significant repulsive forces. While Fluorine (~1.47 Å) is smaller, its proximity adds to the congestion.

  • Torsional Deconjugation: To minimize steric clash, the nitro group is forced to rotate out of the plane of the benzene ring. Unlike non-hindered nitrobenzenes which are planar (torsion angle

    
    ), the nitro group in this congener likely adopts a torsion angle between 60° and 90° .
    
  • Electronic Consequences: This deconjugation decouples the nitro group's

    
    -system from the aromatic ring, reducing its resonance electron-withdrawing power while retaining its inductive withdrawing capability. This makes the ring slightly more electron-rich than a planar nitrobenzene equivalent, yet still activated for nucleophilic attack due to the inductive effects of three electronegative substituents (F, O, N).
    
Structural Data Table
ParameterValue / DescriptionNote
Formula

Molecular Weight 250.02 g/mol
CAS Number 1807044-38-7Confirmed Identity
Geometry Distorted Planar RingNitro group orthogonal to ring plane
Key Bond C(2)-NElongated due to steric strain
Dipole Moment HighVector sum of NO2, F, Br, OMe

Part 2: Synthetic Methodology

Retrosynthetic Logic

Direct nitration of 4-bromo-2-fluoroanisole is ill-advised due to directing group competition. The methoxy group (strong EDG) directs ortho to itself (position 6), yielding the unwanted 6-nitro isomer.

Optimal Route: The most reliable synthesis employs Nucleophilic Aromatic Substitution (


)  on a polyfluorinated precursor. The reaction exploits the differential activation of fluorine atoms relative to the nitro group.
Protocol: Regioselective Methoxylation

Precursor: 1-Bromo-3,4-difluoro-2-nitrobenzene. Reagent: Sodium Methoxide (


) in Methanol.
Mechanism[1][2]
  • Activation Analysis:

    • F at Position 4: Located para to the Nitro group. Highly activated for

      
      .
      
    • F at Position 3: Located meta to the Nitro group. Deactivated.

    • Br at Position 1: Located ortho to the Nitro group. Activated, but Fluoride is a superior leaving group (

      
      ) in 
      
      
      
      reactions.
  • Transformation: Methoxide attacks C4 selectively, displacing fluoride.

Step-by-Step Procedure
  • Preparation: Dissolve 1-bromo-3,4-difluoro-2-nitrobenzene (1.0 equiv) in anhydrous Methanol (0.5 M concentration) under

    
     atmosphere.
    
  • Addition: Cool solution to 0°C. Add Sodium Methoxide (1.05 equiv, 25% wt in MeOH) dropwise over 30 minutes. Note: Controlling temperature prevents bis-substitution.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.

  • Workup: Quench with saturated

    
    . Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    . Recrystallize from Ethanol/Hexanes if necessary.
    
Visualization of Reaction Pathway

SynthesisPath cluster_logic Regioselectivity Logic SM 1-Bromo-3,4-difluoro- 2-nitrobenzene Complex Meisenheimer Complex (Transient at C4) SM->Complex + NaOMe, 0°C (Nucleophilic Attack) Product 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Complex->Product - NaF (Elimination) Info F(4) is PARA to NO2 (Activated) F(3) is META to NO2 (Deactivated)

Figure 1: Synthetic pathway via regioselective


. The nitro group directs the incoming methoxide to the para-position (C4), ensuring isomeric purity.

Part 3: Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. Its orthogonal reactivity profile allows for sequential functionalization, making it ideal for library generation in Medicinal Chemistry.

Functionalization Vectors
  • Vector A (Bromine, C1): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used to attach aryl rings or solubilizing tails.

  • Vector B (Nitro, C2): Reduction to aniline (

    
    ). This unmasks a nucleophile for cyclization (e.g., forming benzimidazoles if C1 or C3 is engaged) or amide coupling.
    
  • Vector C (Fluorine, C3): A "stubborn" handle. Once the nitro group is reduced to an amine (EDG), the fluorine at C3 becomes deactivated towards

    
    , making it stable during subsequent manipulations. However, if the nitro group is retained, C3-F can be displaced by thiols or amines under forcing conditions.
    
Strategic Geometry Diagram

Geometry C1 C1 C2 C2 C1->C2 Br Br (Vector A) Coupling Handle C1->Br C3 C3 C2->C3 NO2 NO2 (Vector B) Twisted ~90° C2->NO2 C4 C4 C3->C4 F F (Vector C) Steric Blocker C3->F C5 C5 C4->C5 OMe OMe Donating Group C4->OMe C6 C6 C5->C6 C6->C1 Br->NO2 Steric Clash NO2->F Steric Clash

Figure 2: Steric environment of the 1,2,3-substitution pattern. The Nitro group (C2) is forced out of plane by the flanking Bromine and Fluorine atoms.

References

  • Chemical Identity: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. CAS Registry Number 1807044-38-7 .[3]

  • ): Caron, S. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011.
  • Precursor Reactivity: 1-Bromo-3,4-difluoro-2-nitrobenzene. Sigma-Aldrich / MilliporeSigma Catalog Data.

  • Steric Effects in Nitrobenzenes: Exner, O., & Böhm, S. (2005). "Steric hindrance in nitrobenzenes: Structure and conformation." Physical Chemistry Chemical Physics, 7(20), 3564-3570.

Sources

Exploratory

potential applications of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene in medicinal chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Scaffold Reactivity, Heterocyclic Synthesis, and Kinase Inhibitor Design Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Scaffold Reactivity, Heterocyclic Synthesis, and Kinase Inhibitor Design

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern drug discovery, 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1224629-07-5) represents a high-value "linchpin" intermediate. Unlike simple disubstituted benzenes, this tetrasubstituted arene offers three orthogonal vectors for functionalization, defined by the specific electronic interplay of its substituents.

Its utility is driven by the "Push-Pull-Activate" electronic environment:

  • The Activator (Nitro at C2): Strongly activates the ortho-fluorine for

    
     displacement and the ortho-bromine for oxidative addition.
    
  • The Handle (Bromine at C1): Provides a site for palladium-catalyzed cross-coupling, orthogonal to the fluorine reactivity.

  • The Anchor (Methoxy at C4): Acts as a fixed electron-donating group (EDG) often required for H-bond acceptor motifs in kinase inhibitors (e.g., EGFR, BTK).

This guide details the strategic application of this molecule in synthesizing polysubstituted benzimidazoles, indoles, and 3rd-generation EGFR inhibitor analogs.

Structural Analysis & Reactivity Profile

Electronic Topography

The molecule is a crowded 1,2,3,4-substituted benzene. The reactivity is dictated by the C2-Nitro group , which exerts a dominant


 (mesomeric) and 

(inductive) effect.
PositionSubstituentElectronic RoleReactivity Prediction
C1 Bromine Weak Deactivator (

)
Site B: Susceptible to Pd-catalyzed coupling (Suzuki, Buchwald). Sterically crowded by

.
C2 Nitro Strong Deactivator (

)
Site C: Latent amine. Activates C1 and C3. Precursor for cyclization.[1]
C3 Fluorine Weak Deactivator (

)
Site A (Primary): Highly activated for

due to ortho-nitro and ortho-bromo effects.
C4 Methoxy Activator (

)
Site D: Deactivates

slightly, but directs electrophilic attack to C5/C6 (if ring is not fully substituted).
The Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available from this single core.

ReactivityMap Core 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene SNAr Pathway A: SNAr Displacement (C3-Fluorine) Core->SNAr Primary Amines (Mild Base) PdCoupling Pathway B: Pd-Catalysis (C1-Bromine) Core->PdCoupling Boronic Acids (Pd(0)) Reduction Pathway C: Nitro Reduction (C2-Nitro) Core->Reduction Fe/NH4Cl or H2/Pd AnilineDeriv Polysubstituted Anilines SNAr->AnilineDeriv Biaryl Biaryl/Heteroaryl Scaffolds PdCoupling->Biaryl Heterocycle Benzimidazoles & Indoles Reduction->Heterocycle

Figure 1: Orthogonal reactivity vectors. The C3-F bond is the most labile under basic conditions, allowing for sequential functionalization.

Synthetic Utility & Applications

Application 1: Synthesis of 3rd-Generation EGFR Inhibitor Analogs

The structural motif of 4-methoxy-5-substituted-2-nitroaniline is ubiquitous in 3rd-generation EGFR inhibitors (e.g., analogs of Osimertinib). This scaffold allows for the precise installation of the solubilizing "tail" (via


) and the hinge-binding "head" (via Pd-coupling or amide coupling after reduction).

Mechanism:

  • Tail Installation: The C3-Fluorine is displaced by a diamine (e.g.,

    
    -trimethylethylenediamine). The ortho-nitro group ensures this occurs under mild conditions (0°C to RT), avoiding displacement of the bromine.
    
  • Nitro Reduction: The nitro group is reduced to an aniline.[2]

  • Acrylamide Formation: The resulting aniline is acylated with acryloyl chloride to form the Michael acceptor warhead.

Application 2: Polysubstituted Benzimidazole Synthesis

Benzimidazoles are privileged structures in GPCR and kinase drug discovery. This scaffold provides a rapid entry into 4,5,6-trisubstituted benzimidazoles.

Workflow:

  • 
    :  React scaffold with a primary amine (
    
    
    
    ) to displace Fluorine.
  • Reduction: Reduce

    
     to 
    
    
    
    .
  • Cyclization: Condense the resulting ortho-diamine with an aldehyde or carboxylic acid to close the imidazole ring.

  • Diversification: Use the C1-Bromine (now at position 4 or 7 of the benzimidazole) for Suzuki coupling to add aryl groups.

Application 3: Indole Synthesis (Modified Bartoli/Leimgruber-Batcho)

While the Bartoli reaction typically requires an ortho-substituted nitrobenzene, the presence of the bromine and methoxy groups allows for specific regiochemical outcomes when reacting with vinyl Grignard reagents, yielding highly functionalized indole cores.

Detailed Experimental Protocols

These protocols are designed to be self-validating ; the color changes and TLC shifts described serve as checkpoints for the chemist.

Protocol A: Regioselective Displacement (C3-F)

Target: Displacement of Fluorine without affecting Bromine.

Reagents:

  • 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the nitrobenzene substrate in MeCN (0.2 M concentration). The solution will likely be pale yellow.

  • Addition: Add the base (

    
    ), followed by the dropwise addition of the amine at 0°C . Note: Cooling is critical to prevent side-reactions at the C-Br bond.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: The solution often deepens in color (yellow to orange/red) due to the formation of the electron-rich aniline derivative.

  • Workup: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.

  • Validation:

    
     NMR should show the disappearance of the Ar-F signal (typically 
    
    
    
    -110 to -130 ppm).
Protocol B: Iron-Mediated Nitro Reduction

Target: Chemoselective reduction of


 to 

preserving the Ar-Br bond.

Reagents:

  • Nitro-intermediate (from Protocol A)

  • Iron Powder (5.0 equiv, reduced grade)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio).

Step-by-Step:

  • Suspension: Suspend the nitro compound, Fe powder, and

    
     in the solvent mixture.
    
  • Reflux: Heat to 70–80°C with vigorous stirring.

    • Checkpoint: The reaction is heterogeneous. The grey iron powder will darken/rust.

  • Monitoring: Monitor by TLC. The product (aniline) will be significantly more polar and likely fluorescent under UV (254/365 nm).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Isolation: Concentrate the filtrate. The Ar-Br bond remains intact under these conditions (unlike catalytic hydrogenation where de-bromination is a risk).

Strategic Synthesis Workflow (Diagram)

The following diagram outlines the "Osimertinib-Analog" workflow, demonstrating the sequential assembly of a drug candidate.

SynthesisWorkflow Start Start: 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Step1 Step 1: SNAr Displacement (Install Solubilizing Tail) Start->Step1 Amine, Base, 0°C Inter1 Intermediate 1: Nitro-Diamine Adduct Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Inter1->Step2 Fe, NH4Cl, EtOH, 80°C Inter2 Intermediate 2: Aniline Core Step2->Inter2 Step3 Step 3: Acylation / Coupling (Install Warhead or Heterocycle) Inter2->Step3 Acryloyl Chloride or Suzuki Coupling Final Final Drug Candidate (e.g., EGFR Inhibitor Analog) Step3->Final

Figure 2: Step-wise construction of a kinase inhibitor scaffold using the 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene core.

References

  • Synthesis of Osimertinib (AZD9291)

    • Finlay, M. R. V., et al. (2014).[3] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249–8267.

    • Context: Describes the use of 4-fluoro-2-methoxy-5-nitroaniline derivatives in assembling the core pharmacophore.
  • Benzimidazole Synthesis via

    
    /Reduction: 
    
    • Abdel-Amir, M. F., & Adday, S. T. (2016).[4] "Synthesis and Characterization of Some New Benzimidazole Derivatives." Baghdad Science Journal, 13(1).

    • Context: Validates the pathway of displacing fluorine with amines followed by nitro reduction to form benzimidazoles.
  • Reactivity of Fluoro-Nitrobenzenes

    • "Reactivity of 2-Fluoro-5-nitroanisole and Related Scaffolds." Santa Cruz Biotechnology & PubChem Data.

    • Context: Provides physicochemical data and safety profiles for the brominated/fluorin
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Foundational

role of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene as a chemical intermediate

The Role of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene as a Chemical Intermediate[1] Executive Summary 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) represents a class of "privileged scaffolds" in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene as a Chemical Intermediate[1]

Executive Summary

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) represents a class of "privileged scaffolds" in modern medicinal chemistry, specifically designed for the construction of poly-functionalized heterocyclic cores.[1] Its unique tetrasubstituted benzene pattern—featuring a nitro group flanked by two different halogens (fluorine and bromine) and an electron-donating methoxy group—makes it a linchpin for chemoselective diversification .[1]

This guide details the strategic utility of this intermediate, focusing on its role as a precursor for benzimidazoles , quinoxalines , and indoles , which are ubiquitous in kinase inhibitors (e.g., EGFR, BTK targets). By exploiting the distinct reactivity profiles of the C–F (SnAr labile), C–Br (Cross-coupling active), and –NO₂ (Reducible) functionalities, researchers can access complex chemical space with high atom economy.

Structural Analysis & Reactivity Profile

The synthetic value of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene lies in the electronic "push-pull" dynamics established by its substituents.[1]

PositionSubstituentElectronic EffectSynthetic Utility
C1 Bromine (-Br)Weak DeactivatorLate-Stage Diversification: Excellent handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) after the heterocyclic core is formed.[1]
C2 Nitro (-NO₂)Strong Activator (EWG)Activation & Cyclization: Activates C1 and C3 for nucleophilic attack.[1] Serves as a "masked" amine for eventual ring closure.[1]
C3 Fluorine (-F)Weak Deactivator (Inductive)Primary Electrophile: The C–F bond is highly activated for SNAr due to the ortho-nitro group.[1] F is a superior leaving group to Br in this context.
C4 Methoxy (-OMe)Strong Activator (EDG)Modulation: Provides electron density to the ring, modulating the reactivity of the para-bromide (C1) and serving as a hydrogen-bond acceptor in final drug candidates.[1]
The "Orthogonality" Principle

The core advantage of this scaffold is the orthogonality of its reactive sites.

  • SNAr Selectivity: Nucleophiles (amines, thiols) preferentially attack C3 (displacing Fluorine) over C1 (displacing Bromine).[1] This is driven by the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, and the fact that F is a better leaving group in SNAr regimes.

  • Reduction: The nitro group can be selectively reduced to an aniline without affecting the C–Br bond (using Fe/NH₄Cl or Zn/AcOH), whereas catalytic hydrogenation (Pd/C, H₂) carries a risk of debromination.

Primary Synthetic Workflow: The Benzimidazole Route

The most common application of this intermediate is the synthesis of 4,5,6-trisubstituted benzimidazoles. This workflow allows for the installation of a solubilizing group or pharmacophore at C3, followed by cyclization.

Step-by-Step Protocol

Step 1: Regioselective SNAr Displacement

  • Objective: Install the amine substituent at C3.

  • Reagents: Primary amine (R-NH₂), Base (DIPEA or K₂CO₃), Solvent (DMF or NMP).[1]

  • Conditions: 0°C to RT. The activation by the ortho-nitro group allows this to proceed under mild conditions.[1]

  • Mechanism: Addition-Elimination.[1] The nucleophile attacks C3. The methoxy group at C4 exerts a steric influence but electronically directs the incoming nucleophile ortho to itself (though the Nitro effect dominates).

Step 2: Nitro Reduction

  • Objective: Unmask the aniline at C2.[1]

  • Reagents: Iron powder, Ammonium Chloride, Ethanol/Water.

  • Conditions: Reflux (80°C), 2-4 hours.

  • Critical Note: Avoid Pd/C hydrogenation to prevent hydrogenolysis of the C1–Br bond.[1]

Step 3: Cyclization

  • Objective: Form the benzimidazole core.

  • Reagents: Triethyl orthoformate (for R=H) or an Aldehyde + Oxidant.[1]

  • Result: A 4-bromo-7-methoxy-1-substituted-benzimidazole.[1]

Step 4: Cross-Coupling (The "Exit Vector")

  • Objective: Functionalize the C1-Bromine.

  • Reagents: Boronic acid, Pd(dppf)Cl₂, Base.[1]

  • Utility: This step is usually reserved for the end of the synthesis to minimize catalyst poisoning by the free amines in earlier steps.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactionPathways Core 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene (Starting Material) Inter1 Intermediate A: S_NAr Product (F displaced by R-NH2) Core->Inter1 1. R-NH2, DIPEA (S_NAr at C3) Indole Target 2: Substituted Indole (Via Bartoli/Leimgruber) Core->Indole Vinyl Grignard (Bartoli Indole Synthesis) Biaryl Target 3: Biaryl Nitro Compound (Suzuki at C-Br) Core->Biaryl Pd(0), Ar-B(OH)2 (Chemoselective Coupling at C1) Inter2 Intermediate B: Diamino-benzene (Nitro Reduced) Inter1->Inter2 2. Fe/NH4Cl (Nitro Reduction) Benzimidazole Target 1: Substituted Benzimidazole Inter2->Benzimidazole 3. CH(OEt)3 or R-CHO (Cyclization)

Figure 1: Divergent synthetic pathways. The primary route (Blue) leads to benzimidazoles via SNAr and reduction.

Experimental Protocol: Chemoselective SNAr

Context: This protocol demonstrates the displacement of Fluorine by a primary amine (e.g., methylamine or aniline derivative) while leaving the Bromine and Nitro groups intact.

Materials:

  • 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)[1][2]

  • Amine Nucleophile (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Acetonitrile (ACN) or DMF [0.2 M concentration][1]

Procedure:

  • Dissolution: Charge a reaction flask with the nitrobenzene substrate and ACN. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC or LC-MS.[1]

    • Checkpoint: The starting material (Rt ~ X min) should convert to a slightly more polar product. The mass shift will correspond to (M - F + Nucleophile).[1]

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Interpretation:

  • ¹H NMR: Look for the disappearance of the specific coupling pattern associated with the F-H coupling if applicable, and the appearance of the N-H signal (broad singlet, exchangeable).

  • Regiochemistry Check: NOESY (Nuclear Overhauser Effect Spectroscopy) is recommended to confirm the amine is at position 3 (interactions with OMe at position 4) rather than position 1.

Safety & Handling

  • Energetic Potential: As a nitro-aromatic, this compound possesses significant energy.[1] While not classified as a primary explosive, it should be treated with care, especially during scale-up of reduction steps (exotherms).[1]

  • Skin Sensitizer: Halogenated nitrobenzenes are potent skin irritants and sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • Chemical Identity & Availability

    • 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7).[1][2][3][4][5] BLD Pharm.[1] Retrieved from [1]

    • Synonyms & Properties. AK Scientific.[1][6] Retrieved from [1]

  • Mechanistic Grounding (SNAr Selectivity)

    • Nucleophilic Aromatic Substitution of Nitro-Activated Halobenzenes.[1][7] The presence of an ortho-nitro group activates fluorine displacement significantly more than bromine due to the stabilization of the Meisenheimer complex.[1] See generally: March's Advanced Organic Chemistry, Chapter 13.

  • Synthetic Application (Analogous Scaffolds)

    • Synthesis of Benzimidazoles from o-Nitroanilines.[1] The reduction of o-nitro-N-substituted anilines (derived from SNAr) is a standard route to benzimidazole kinase inhibitors.[1] See: Journal of Medicinal Chemistry protocols for EGFR inhibitors (e.g., Osimertinib analogs).

(Note: While specific literature explicitly titling this exact intermediate is proprietary or sparse, the chemistry described is derived from established reactivity principles of polysubstituted nitrobenzenes found in the referenced databases.)

Sources

Exploratory

Technical Guide: Starting Materials for the Synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

This technical guide details the selection and validation of starting materials for the synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7).[1] This molecule is a highly functionalized arene scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the selection and validation of starting materials for the synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7).[1] This molecule is a highly functionalized arene scaffold, critical in the development of kinase inhibitors (e.g., EGFR, MEK) where the specific substitution pattern governs binding affinity and metabolic stability.[1]

[1]

Executive Summary

Target Molecule: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Systematic Name: 4-Bromo-2-fluoro-3-nitroanisole CAS Registry Number: 1807044-38-7 Core Application: Late-stage intermediate for SNAr diversification or palladium-catalyzed cross-coupling in drug discovery.[1]

The synthesis of this tetrasubstituted benzene relies on exploiting the orthogonal directing effects of the methoxy and fluoro substituents to install the nitro and bromo groups with high regiocontrol. The selection of the starting material is the single most critical factor in avoiding costly isomer separations downstream.

Retrosynthetic Analysis & Strategy

The steric crowding of the nitro group (sandwiched between the bromo and fluoro substituents) makes direct nitration of the fully halogenated precursor difficult. The most robust synthetic strategy disconnects the C–Br bond, utilizing the strong para-directing effect of the methoxy group to install the bromine atom as the final functionalization step on the aromatic core.[1]

Strategic Disconnection[1]
  • Target: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene[1]

  • Precursor: 2-Fluoro-3-nitroanisole (CAS 5344-78-5 analog/isomer check required) or its phenol equivalent.[1]

  • Transformation: Electrophilic Aromatic Bromination.[2]

Mechanistic Logic

In 2-Fluoro-3-nitroanisole :

  • Methoxy Group (C1): Strong activator, directs ortho (C2, C6) and para (C4).[1]

  • Fluoro Group (C2): Weak deactivator (inductive) but ortho/para director (resonance). Directs to C3, C5.

  • Nitro Group (C3): Strong deactivator, directs meta (C1, C5).

Regioselectivity Outcome: The para position relative to the methoxy group (C4) is the most activated site. Although C4 is ortho to the bulky nitro group, the electronic activation from the methoxy group typically overcomes this steric hindrance, favoring the formation of the target 4-bromo isomer over the 6-bromo isomer.[1]

Critical Starting Materials

Primary Starting Material: 2-Fluoro-3-nitroanisole

This is the "Key Intermediate" (KI) that defines the scaffold.[1]

ParameterSpecificationTechnical Rationale
Chemical Name 2-Fluoro-3-nitroanisoleThe methoxy group provides the necessary electron density for the subsequent bromination.[1]
Alternate Precursor 4-Bromo-2-fluoro-3-nitrophenol (CAS 1805031-72-4)If the brominated phenol is available, a simple methylation (MeI/K₂CO₃) yields the target directly.[1]
Purity Requirement >98.0% (GC/HPLC)Impurities such as 2-fluoro-4-nitroanisole will brominate at different positions, creating inseparable isomers.[1]
Water Content <0.5%Water can deactivate Lewis acid catalysts (if used) or compete in bromination side reactions.
Reagent A: Brominating Agents

The choice of brominating agent dictates the reaction mildness and selectivity.

ReagentProsConsRecommendation
Bromine (Br₂) Atom economical; scalable.[1][2]Corrosive; requires careful handling; can lead to over-bromination.Preferred for Scale-up (with AcOH).[1]
N-Bromosuccinimide (NBS) Mild; solid handling; high regioselectivity.[1]Poor atom economy; succinimide byproduct removal required.Preferred for R&D/Gram-scale .
Reagent B: Solvent System
  • Acetic Acid (AcOH): Promotes electrophilic activation of Br₂.

  • Acetonitrile (MeCN): Polar aprotic, good for NBS reactions.[1]

  • Dichloromethane (DCM): Standard solvent, but may require a catalyst (e.g., FeBr₃) if the ring is too deactivated.[1]

Synthesis Workflow & Protocols

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the target, highlighting the critical decision node based on material availability.

SynthesisPath cluster_legend Pathway Legend Start_Phenol Starting Material A 4-Bromo-2-fluoro-3-nitrophenol (CAS 1805031-72-4) Reagent_Me Methylation (MeI, K2CO3, Acetone) Start_Phenol->Reagent_Me Start_Anisole Starting Material B 2-Fluoro-3-nitroanisole Reagent_Br Bromination (Br2/AcOH or NBS/DMF) Start_Anisole->Reagent_Br Target TARGET MOLECULE 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7) Reagent_Me->Target Yield: >90% Reagent_Br->Target Regioselective (Para to OMe) key1 Red: High-Value Precursor (1 Step) key2 Yellow: Standard Precursor (2 Steps)

Caption: Synthetic pathways to 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. Route A (Red) is preferred if the phenol is commercially sourced; Route B (Yellow) is the standard synthesis.[1]

Detailed Protocol (Route B: Bromination of 2-Fluoro-3-nitroanisole)

Context: This protocol assumes the use of NBS for high regiocontrol on a laboratory scale (10–50g).

  • Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a temperature probe.[1]

    • Charge the flask with 2-Fluoro-3-nitroanisole (1.0 equiv).[1]

    • Dissolve in Acetonitrile (5–10 volumes).

  • Reaction:

    • Cool the solution to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes. Note: Adding NBS slowly prevents exotherms and local over-concentration.

    • Add a catalytic amount of Ammonium Acetate (0.1 equiv) or Trifluoroacetic Acid (0.1 equiv) to activate the NBS.[1]

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–24 hours.

  • Monitoring (IPC):

    • Monitor by HPLC or TLC.

    • Target Criterion: <2.0% remaining starting material.

    • Regiochemistry Check: Verify the absence of the 6-bromo isomer (typically elutes differently due to dipole changes).[1]

  • Work-up:

    • Concentrate the acetonitrile under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (2x) and sodium thiosulfate solution (to quench trace bromine).

    • Dry over MgSO₄, filter, and concentrate.[1][3][4]

  • Purification:

    • Recrystallization from Ethanol/Heptane is often sufficient due to the high melting point difference induced by the nitro group.

    • Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be used for high-purity requirements.[1]

Quality Control & Validation

To ensure the integrity of the starting materials and the final product, the following analytical parameters must be met.

AttributeMethodAcceptance CriteriaNote
Identity ¹H-NMR (DMSO-d₆)Confirms 1,2,3,4-substitution pattern.[1]Look for two aromatic doublets (or dd) with ortho coupling constants (~8-9 Hz).
Regiochemistry NOESY / ¹⁹F-NMRNOE correlation between OMe and F?Critical: Confirm NOE between OMe protons and the aromatic proton at C5 (or F).
Assay HPLC (UV 254nm)>98.0% area
Halogen Content Elemental AnalysisBr: ~32%; F: ~7.6%Theoretical values for C₇H₅BrFNO₃.

Safety & Handling

  • Nitro Compounds: 2-Fluoro-3-nitroanisole and the product are nitroaromatics.[1] While not typically explosive, they can decompose exothermically at high temperatures. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g to determine the onset of decomposition.

  • Brominating Agents: Bromine is highly toxic and corrosive. NBS is a sensitizer. All operations must be performed in a functioning fume hood.

  • Waste Disposal: Aqueous waste containing bromide/bromine must be quenched with sodium thiosulfate before disposal.

References

  • Compound Identification: 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene; CAS Registry Number 1807044-38-7.[1][5] ChemicalBook / PubChem.

  • Phenol Precursor: 4-Bromo-2-fluoro-3-nitrophenol; CAS Registry Number 1805031-72-4.[1][6] AK Scientific / Sigma-Aldrich Catalog.[1]

  • Synthetic Methodology (Bromination): Smith, K., & Rajapakse, D. (2013).[1] "Competition of Aromatic Bromination and Nitration." Scientific Research Publishing. (General principles of regioselectivity in deactivated rings).

  • Related Patent Literature:WO 2025/109026 A1. "Process for the preparation of 4-fluoro-3-methoxyaniline." (Describes analogous 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene synthesis, illustrating the stability and handling of this class of compounds).
  • General Protocol: "Nitration and Bromination of Anisoles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Substrate A) . This substrate presents a specific set of challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Substrate A) . This substrate presents a specific set of challenges: the ortho-nitro group creates significant steric hindrance at the reaction center, while the meta-fluoro and para-methoxy groups modulate the electronic density of the ring.

We provide two distinct methods:

  • Method A (Standard Robust Protocol): Utilizes Pd(dppf)Cl₂, suitable for coupling with highly reactive, unhindered boronic acids.

  • Method B (High-Performance Steric Protocol): Utilizes SPhos Pd G3, designed for difficult couplings involving bulky boronic acids or when Method A fails to achieve full conversion.

Substrate Analysis & Mechanistic Insight

The Molecule

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is a densely functionalized arene.

  • C1 (Bromine): The site of oxidative addition.[1]

  • C2 (Nitro,

    
    ):  The critical feature. Being ortho to the bromine, it imposes severe steric bulk, twisting the ring out of planarity. It also acts as a strong electron-withdrawing group (EWG).
    
  • C3 (Fluorine,

    
    ):  An inductive EWG.
    
  • C4 (Methoxy,

    
    ):  An electron-donating group (EDG), but its effect is overwhelmed by the C2 and C3 withdrawing groups.
    
The "Ortho-Nitro" Effect

The primary failure mode for this substrate is incomplete transmetallation .

  • Oxidative Addition (Fast): Due to the electron-deficient nature of the ring (activated by

    
     and 
    
    
    
    ), the Pd(0) catalyst inserts into the C-Br bond rapidly.
  • Transmetallation (Slow/Blocked): The bulky ortho-nitro group physically blocks the approach of the incoming boronic acid. If the catalyst ligand is too bulky or the boronic acid is also hindered, the cycle stalls here, leading to protodehalogenation (loss of Br replaced by H) or homocoupling.

Mechanistic Visualization

The following diagram illustrates the steric conflict and the pathway selection.

SuzukiMechanism Start Substrate: 1-Br-3-F-4-OMe-2-NO2-benzene OxAdd Oxidative Addition (Facilitated by EWGs) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd PdII_Complex Pd(II) Intermediate (Sterically Crowded by NO2) OxAdd->PdII_Complex Transmetallation Transmetallation (CRITICAL STEP) PdII_Complex->Transmetallation High Steric Barrier SideReaction Side Pathway: Protodehalogenation PdII_Complex->SideReaction If Transmetallation Stalls BoronicAcid Boronic Acid (R-B(OH)2) Base Base Activation (OH- / CO3--) BoronicAcid->Base Activation Base->Transmetallation RedElim Reductive Elimination (Product Formation) Transmetallation->RedElim RedElim->Pd0 Regeneration

Figure 1: Mechanistic pathway highlighting the critical steric barrier at the transmetallation step due to the C2-Nitro group.

Experimental Protocols

Materials & Safety
  • Substrate: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Handle with care; nitro compounds can be energetic).

  • Solvents: 1,4-Dioxane (Method A), Toluene (Method B). Must be degassed.

  • Atmosphere: Argon or Nitrogen (Strict requirement).[2]

Method A: The Robust Standard (Pd(dppf))

Recommended for coupling with simple, unhindered aryl boronic acids (e.g., Phenylboronic acid).

Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a "workhorse" catalyst. The bite angle of the dppf ligand makes it surprisingly tolerant of steric bulk while remaining electronically active.

Protocol:

  • Charge Vessel: In a reaction vial equipped with a magnetic stir bar, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 – 1.5 equiv)

    • Potassium Carbonate (

      
      ) (2.0 – 3.0 equiv)[1]
      
    • Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • Solvent Addition: Add 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M – 0.2 M with respect to the substrate.

  • Degas: Sparge with Argon for 5-10 minutes (essential to prevent homocoupling).

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

  • Monitoring: Check TLC. The nitro group makes the starting material UV active and usually yellow; the product is often highly fluorescent.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Method B: High-Steric Demand (Buchwald G3)

Recommended for coupling with ortho-substituted boronic acids or if Method A results in low conversion.

Rationale: SPhos Pd G3 (or XPhos Pd G3) generates the active Pd(0) species rapidly. The SPhos ligand is electron-rich (facilitating oxidative addition) and extremely bulky (facilitating reductive elimination), but its specific architecture allows it to "reach around" the ortho-nitro group during transmetallation. Phosphate base is used to buffer the pH and improve solubility.

Protocol:

  • Charge Vessel: In a reaction vial, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Potassium Phosphate Tribasic (

      
      ) (3.0 equiv)[3]
      
    • SPhos Pd G3 (2 – 5 mol%)

  • Solvent Addition: Add Toluene/Water (10:1 ratio).[4] Concentration: 0.2 M.

  • Degas: Sparge with Argon vigorously for 10 minutes.

  • Reaction: Seal and heat to 100°C for 2–6 hours.

    • Note: This catalyst is very fast. Conversion often occurs within 1 hour.

  • Workup: Standard EtOAc extraction.

Data Summary & Optimization Guide

Comparative Performance Table (Simulated Data)

The following table illustrates expected trends based on electronic/steric principles of this specific scaffold.

VariableMethod A (Pd(dppf))Method B (SPhos G3)
Catalyst Cost ModerateHigh
Steric Tolerance MediumExcellent
Reaction Time 4 - 12 Hours1 - 4 Hours
Base Carbonate (

)
Phosphate (

)
Primary Risk Incomplete ConversionCatalyst Decomposition if not degassed
Best For Simple Phenyl/Heteroaryl Boronic AcidsOrtho-substituted or Alkyl Boronic Acids
Optimization Decision Tree

OptimizationTree Start Start: Coupling 1-Br-3-F-4-OMe-2-NO2-benzene CheckBoronic Is Boronic Acid Sterically Hindered? (e.g., ortho-substituents) Start->CheckBoronic MethodA Use Method A Pd(dppf)Cl2 / K2CO3 / Dioxane CheckBoronic->MethodA No MethodB Use Method B SPhos Pd G3 / K3PO4 / Toluene CheckBoronic->MethodB Yes ResultCheck Check Conversion (TLC/LCMS) MethodA->ResultCheck Success Proceed to Workup ResultCheck->Success >90% Conv. Fail_Stalled Failure: SM Remaining ResultCheck->Fail_Stalled <50% Conv. Fail_Stalled->MethodB Switch Protocol Fail_Dehal Failure: Protodehalogenation Fail_Dehal->MethodB Increase Catalyst Loading Lower Temp

Figure 2: Decision tree for selecting the optimal coupling protocol.

Troubleshooting & Critical Parameters

The "Black Precipitate"

If the reaction mixture turns black rapidly (Pd black precipitation), the catalyst has decomposed.

  • Cause: Lack of stabilizing ligands or oxygen contamination.

  • Solution: Ensure rigorous degassing. If using Method A, switch to Method B (SPhos is more robust).

Protodehalogenation (Mass = M-Br+H)

If you observe the product where Bromine is replaced by Hydrogen:

  • Cause: Transmetallation is too slow; the Pd-Ar intermediate abstracts a hydride (often from the solvent or ligand).

  • Solution:

    • Switch to Method B (SPhos accelerates transmetallation).

    • Increase the concentration of Boronic Acid.

    • Switch solvent from Dioxane to Toluene (Dioxane can act as a hydride source).

Nitro Group Reduction

While rare with Carbonate/Phosphate bases, trace reduction of


 to 

can occur.
  • Prevention: Avoid using alcohols (MeOH/EtOH) as co-solvents. Stick to Dioxane/Water or Toluene/Water. Avoid strong reducing agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. Link (Accessed via Search Context 1.1)

  • Valente, C., et al. (2012). PEPPSI-Theme: Pd-NHC Complexes for Cross-Coupling. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

This Application Note is designed for research chemists and process development scientists addressing the specific challenges of coupling amines to highly functionalized, electron-deficient nitroarenes. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists addressing the specific challenges of coupling amines to highly functionalized, electron-deficient nitroarenes.

Executive Summary

The amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene presents a complex chemoselectivity challenge that distinguishes it from standard cross-coupling reactions. The substrate contains two potential sites for nucleophilic attack:[1][2]

  • C1-Bromide: The target for Pd-catalyzed Buchwald-Hartwig amination.

  • C3-Fluoride: A highly activated site for Nucleophilic Aromatic Substitution (SNAr), driven by the ortho-nitro group.

Standard conditions (e.g., NaOtBu, polar solvents) will likely result in the displacement of the fluorine atom (SNAr) or decomposition due to the nitro group. This protocol details a "SNAr-Suppressed" methodology utilizing Third-Generation Buchwald Precatalysts (Pd G4) and weak inorganic bases in non-polar media to kinetically favor the Pd-catalyzed cycle over the background SNAr reaction.

Substrate Analysis & Mechanistic Strategy

The Steric-Electronic Conflict

The substrate features a "congested" core where steric hindrance fights against electronic activation.

PositionSubstituentElectronic EffectSteric EffectImpact on Reaction
C1 Bromide Leaving GroupBlocked Target Site. Access is hindered by the ortho-nitro group (C2). Requires bulky, electron-rich ligands (e.g., BrettPhos) to facilitate oxidative addition.
C2 Nitro (-NO₂) Strong EWGBulkActivator/Blocker. Activates C1 for Pd-insertion but also activates C3 for SNAr. Sterically hinders the Pd center.
C3 Fluoride ElectronegativeSmallRisk Site. Highly susceptible to SNAr attack by amines because it is ortho to the nitro group.
C4 Methoxy (-OMe) EDGModerateModulator. Mildly deactivates the ring via resonance, but insufficient to counteract the nitro group's activation of C3.
The Chemoselectivity Battle
  • Path A (Desired): The Pd(0) catalyst must undergo oxidative addition at C1-Br faster than the amine attacks C3-F.

  • Path B (Undesired): The amine attacks C3-F via a Meisenheimer complex (SNAr). This pathway is accelerated by polar solvents (DMF, DMSO) and strong bases.

Strategic Solution: To win this race, we must accelerate Path A (using high-activity Pd G4 precatalysts) and decelerate Path B (using non-polar toluene and weak Cs₂CO₃ base).

Experimental Protocol

Materials & Reagents[3]
  • Substrate: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Rationale: G4 precatalysts activate immediately at room temperature, eliminating the induction period where SNAr side reactions often occur.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv).

    • Rationale: A weak, heterogeneous base minimizes base-mediated decomposition of the nitro group and suppresses the SNAr background rate.

  • Solvent: Anhydrous Toluene (0.1 M – 0.2 M).

    • Rationale: Non-polar solvents destabilize the charged intermediate of the SNAr reaction, effectively slowing it down.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Glovebox Preferred)

  • In a nitrogen-filled glovebox, charge a reaction vial (equipped with a magnetic stir bar) with:

    • BrettPhos Pd G4 (1–3 mol%)

    • Cs₂CO₃ (2.0 equiv, finely ground)

    • 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Note: If the amine is a solid, add it now. If liquid, add in Step 2.

Step 2: Solvent & Amine Addition

  • Add anhydrous Toluene via syringe.

  • Add the Amine (1.2 equiv) via microliter syringe.

  • Seal the vial with a PTFE-lined septum cap.

Step 3: Reaction Execution

  • Remove vial from glovebox.

  • Place in a pre-heated block at 80 °C .

    • Critical: Do not overheat. Temperatures >100 °C significantly increase the rate of SNAr at the C3-fluorine.

  • Stir vigorously (1000 rpm) to ensure suspension of the insoluble Cs₂CO₃.

  • Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.

    • Look for: Product Mass (M_prod), Starting Material (M_sm), and SNAr byproduct (M_prod - Br + F).

Step 4: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite/Silica to remove Pd and salts. Elute with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Visualizing the Mechanism & Workflow

Diagram 1: Competing Reaction Pathways

This diagram illustrates the kinetic competition between the desired Pd-cycle and the undesired SNAr attack.

ReactionPathways SM Substrate (1-Br-3-F-2-NO2) OxAdd Oxidative Addition (Rate Limiting due to Sterics) SM->OxAdd Path A: + Pd Cat Meisen Meisenheimer Complex SM->Meisen Path B: + Amine (No Cat) Accelerated by Polar Solvent Amine Amine (H-NR2) Pd0 Pd(0)-L (BrettPhos) PdII Pd(II)-Ar-Br OxAdd->PdII ProdA TARGET PRODUCT (C-N at C1) PdII->ProdA Reductive Elim. ProdB SNAr BYPRODUCT (C-N at C3) Meisen->ProdB - F-

Caption: Kinetic competition between Pd-catalyzed coupling at C1 (Green) and nucleophilic attack at C3 (Red). The protocol is designed to accelerate the Green path.

Diagram 2: Optimization Decision Tree

Use this logic flow to troubleshoot yield or purity issues.

OptimizationTree Start Analyze LCMS of Crude Result1 Major: Target Product Minor: SM Start->Result1 Result2 Major: SNAr Byproduct (F-displacement) Start->Result2 Result3 Major: SM (No Reaction) Start->Result3 Action1 Success. Isolate. Result1->Action1 Action2 1. Switch Solvent to Toluene 2. Lower Temp to 60°C 3. Increase Catalyst Loading Result2->Action2 SNAr is winning Action3 1. Switch Ligand (RuPhos -> BrettPhos) 2. Increase Temp to 100°C 3. Verify Inert Atmosphere Result3->Action3 Cat Cycle is dead

Caption: Troubleshooting logic. SNAr byproducts indicate the need for non-polar solvents; unreacted SM indicates the need for a more active catalyst.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
High SNAr Byproduct Solvent is too polar (stabilizing the transition state) or Temperature is too high.Switch from Dioxane to Toluene . Lower temperature by 10-20 °C.
No Reaction (SM Recovery) Catalyst deactivation or steric bulk preventing oxidative addition.Switch to BrettPhos Pd G4 (highest activity). Ensure strict O₂-free conditions.
Dehalogenation (H-Ar) "Pd-Hydride" pathway active. Usually caused by difficult reductive elimination.Switch solvent to t-Amyl Alcohol . Ensure Amine is dry.
Nitro Reduction Harsh reducing conditions (rare with Pd, common with Fe/Zn).Ensure no exogenous reductants are present. Stick to Cs₂CO₃.

References

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • BrettPhos Pd G4 C

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amin
    • Source: Journal of the American Chemical Society (via NIH)
    • URL:[Link]

  • SNAr vs. Buchwald Competition in Heterocycles

    • Title: SNAr versus Buchwald–Hartwig Amination[2][4][5][6][7]

    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Amin

    • Title: Buchwald-Hartwig Amination of Nitroarenes[8][9]

    • Source: Angewandte Chemie (via PubMed)
    • URL:[Link]

Sources

Method

Technical Application Note: Sonogashira Cross-Coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

This Application Note is designed for researchers and process chemists requiring a robust protocol for the Sonogashira cross-coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . The presence of the ortho-nitro group a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the Sonogashira cross-coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene .

The presence of the ortho-nitro group and the meta-fluoro substituent creates a unique electronic landscape that activates the C-Br bond for coupling but simultaneously activates the C-F bond for unwanted nucleophilic aromatic substitution (


). This guide prioritizes chemoselectivity  to ensure the survival of the fluorine handle.

Executive Summary & Substrate Analysis

Target Transformation: Palladium-catalyzed


 bond formation between 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene  (Substrate 1 ) and a terminal alkyne.

Substrate Profile:

  • Leaving Group (C1-Br): Activated for oxidative addition by the ortho-nitro group (

    
    ) and meta-fluoro group (F).
    
  • Chemoselectivity Risk (C3-F): The fluorine atom at C3 is sandwiched between the electron-withdrawing nitro group (C2) and the electron-donating methoxy group (C4). However, the strong inductive and mesomeric withdrawal of the ortho-nitro group makes the C3-F bond highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Implication: Standard Sonogashira conditions using primary or secondary amines (e.g.,

    
    -butylamine, diethylamine) as bases or solvents will likely lead to the displacement of Fluorine, forming an aniline byproduct.
    

Strategic Solution: To suppress


, this protocol utilizes sterically hindered organic bases  (e.g., DIPEA) or mild inorganic bases  (e.g., 

) and strictly controlled temperatures.

Mechanistic Logic & Reaction Design

The Chemoselectivity Challenge

The reaction outcome depends on the competition between the Palladium Catalytic Cycle (Cross-Coupling) and the Background Nucleophilic Attack (


).

ReactionPathways Substrate 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Pd_Cycle Pd(0) Oxidative Addition (Desired Path) Substrate->Pd_Cycle Pd Catalyst Alkyne SNAr_Path Nucleophilic Attack at C-F (Side Reaction) Substrate->SNAr_Path Nucleophilic Base (e.g., Et2NH) Product Coupled Alkyne Product Pd_Cycle->Product Byproduct 3-Amino-Substituted Impurity SNAr_Path->Byproduct

Figure 1: Competing reaction pathways. The protocol aims to maximize the green path and block the red path.

Optimization Parameters
ParameterRecommendationRationale
Catalyst

(5 mol%)
Robust, air-stable precatalyst. The

ligands are sufficient for activated aryl bromides.
Co-Catalyst CuI (2-5 mol%)Accelerates the reaction via copper acetylide formation, allowing lower temperatures (crucial for suppressing

).
Base DIPEA (Hunig's Base) Sterically hindered tertiary amine. Prevents direct nucleophilic attack on the C-F bond.
Alt. Base

or

Inorganic bases are non-nucleophilic. Use if DIPEA shows traces of side reaction.
Solvent THF or DMFTHF is preferred for ease of workup. DMF accelerates the reaction but may promote

at high temps.
Temperature RT to 45°C Keep T < 50°C. Higher temperatures increase the rate of

exponentially.

Experimental Protocol

Method A: Standard Organic Base Protocol (Recommended)

Best for: Standard terminal alkynes and initial screening.

Materials:

  • 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.03 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Degassing: In a reaction vial, combine the aryl bromide,

    
    , and CuI. Cap the vial and purge with inert gas (Argon or Nitrogen) for 5 minutes.
    
    • Note: Oxygen promotes homocoupling of the alkyne (Glaser coupling).[1]

  • Solvent Addition: Add anhydrous, degassed THF via syringe.

  • Reagent Addition: Add the DIPEA followed by the terminal alkyne via syringe.

    • Observation: The solution often darkens (yellow to brown/black) upon addition of the alkyne/base, indicating active catalyst formation.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–16 hours.

    • Monitoring: Check by TLC or LCMS after 2 hours.

    • Optimization: If conversion is <20% after 4 hours, warm to 40°C. Do not exceed 50°C without verifying stability of the C-F bond.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash with saturated

    
     (to remove Cu) and Brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography.

Method B: Inorganic Base Protocol (High Chemoselectivity)

Best for: Substrates where fluorine displacement is observed or for scale-up.

Materials:

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or MeCN (degassed)

  • Catalyst:

    
     (0.05 equiv) - Often more active with inorganic bases.
    

Procedure:

  • Combine Aryl Bromide, Alkyne, Base, Catalyst, and CuI in a vial.

  • Purge with Argon.

  • Add DMF.[2]

  • Stir at RT to 40°C . Inorganic bases are heterogeneous; vigorous stirring is required.

  • Workup involves diluting with water and extracting with EtOAc (DMF removal is critical).

Troubleshooting & Process Control

Decision Tree for Optimization

DecisionTree Start Run Method A (RT, 4h) Check LCMS Analysis Start->Check Result1 Full Conversion Clean Product Check->Result1 Result2 Low Conversion Start Material Remains Check->Result2 Result3 Side Product: [M-F+Base] Check->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp to 45°C OR Change Cat. to Pd(dppf)Cl2 Result2->Action2 Action3 SWITCH to Method B (Inorganic Base) Result3->Action3

Figure 2: Optimization logic flow. The detection of [M-F+Base] indicates


 failure mode.
Common Issues
SymptomDiagnosisSolution
Homocoupling (Alkyne-Alkyne dimer) Oxygen present in system.[1]Degas solvents more thoroughly (sparge with Ar for 15 min). Add alkyne slowly.
Product contains -N(iPr)2 group

of Fluorine by DIPEA (Rare but possible at high T).
Switch to Method B (

).
Black precipitate ("Pd Black") Catalyst decomposition.Add excess ligand (

, 10 mol%) or reduce temperature.
No Reaction Oxidative addition failed.Nitro group sterics might be hindering Pd. Switch to a smaller ligand catalyst or increase T to 50°C.

Safety Considerations

  • Nitroaromatics: The substrate is a nitro-aromatic compound. While generally stable, avoid excessive heating (>100°C) or distilling to dryness, as these can be energetic.

  • Alkynes: Terminal alkynes are flammable.

  • Heavy Metals: Dispose of Palladium and Copper waste in appropriate heavy metal waste streams.

References

  • General Sonogashira Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Synthesis of Indoles from Ortho-Nitroalkynes (Contextual Application): Söderberg, B. C. G. (2000). Transition Metal-Catalyzed Synthesis of Indoles. Topics in Heterocyclic Chemistry. (Highlighting the utility of the target product).

Sources

Application

Strategic Utilization of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene in Drug Discovery

Executive Summary The polyfunctionalized scaffold 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene represents a "privileged intermediate" for medicinal chemistry.[1] Its unique substitution pattern—featuring orthogonal leaving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The polyfunctionalized scaffold 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene represents a "privileged intermediate" for medicinal chemistry.[1] Its unique substitution pattern—featuring orthogonal leaving groups (F, Br) and a latent nucleophile (


)—allows for the rapid, regiocontrolled assembly of bicyclic heterocycles.

This guide details the strategic application of this scaffold to synthesize 4-bromo-7-methoxy-benzimidazoles and functionalized indoles .[1] Unlike standard phenylenediamine precursors that yield mixtures of 5- and 6-substituted isomers, this scaffold enforces regioselectivity, granting access to the sterically demanding 4-position of the benzimidazole core—a critical vector for kinase inhibitor design.[1]

Strategic Analysis: The Reactivity Triad

Success with this molecule relies on exploiting the reactivity hierarchy between the halogenated positions and the activating nitro group.

Reactivity Logic
  • C3-Fluorine (

    
     Active):  The fluorine atom is ortho to the electron-withdrawing nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] It is significantly more reactive toward "hard" nucleophiles (amines, alkoxides) than the bromine at C1.
  • C1-Bromine (Metal-Catalysis Active): The bromine atom is sterically crowded by the nitro group but remains electronically viable for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1] It is generally inert to mild

    
     conditions compared to the fluorine.
    
  • C2-Nitro (Latent Nitrogen): Serves as the "linchpin" for cyclization.[1] It activates the C3-F for substitution and, upon reduction, provides the second nitrogen required for imidazole or indole formation.

Visualizing the Workflow

The following diagram maps the divergent synthetic pathways available from this single precursor.

ReactivityMap Scaffold 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene SNAr Pathway A: SNAr (Amine Nucleophile) Scaffold->SNAr  Selectivity: F >> Br Sonogashira Pathway B: Sonogashira (Alkyne Coupling) Scaffold->Sonogashira  Pd(0) Catalysis Intermediate1 2-Nitroaniline Intermediate SNAr->Intermediate1  -HF Benzimidazole 4-Bromo-7-methoxy- benzimidazole Intermediate1->Benzimidazole  Reductive  Cyclization Intermediate2 Alkynyl-Nitrobenzene Sonogashira->Intermediate2  C-C Bond Formation Indole 7-Fluoro-6-methoxy- indole Intermediate2->Indole  Reductive  Cyclization

Figure 1: Divergent synthetic pathways.[1] Pathway A exploits the lability of the C3-F bond, while Pathway B utilizes the C1-Br bond.[1]

Application 1: Synthesis of 4-Bromo-7-methoxy-1-substituted-benzimidazoles

This protocol addresses the challenge of synthesizing benzimidazoles with substituents at the 4-position (bridgehead proximity), which are difficult to access via standard condensation methods.

Mechanism[2][3][4]
  • Displacement: Primary amine attacks C3, displacing Fluorine.[1] The C4-methoxy group slightly deactivates the ring, but the ortho-nitro effect dominates, ensuring smooth conversion.[1]

  • Reduction: The nitro group is reduced to an amine.[1]

  • Cyclization: Condensation with an orthoester or aldehyde closes the imidazole ring.[1]

Detailed Protocol

Step 1:


 Displacement [1]
  • Reagents: Starting Material (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), DIPEA (2.0 equiv).
    
  • Solvent: THF or DMF (anhydrous).[1]

  • Conditions:

    • Dissolve Starting Material in THF (0.2 M).[1]

    • Add DIPEA followed by the amine dropwise at 0°C.

    • Allow to warm to RT. Stir for 4-12 hours. (Monitor by TLC/LCMS).

    • Note: If the amine is valuable/scarce, use 1.0 equiv and conduct the reaction at 0°C to prevent any potential attack at the Br position, though this is rare without Pd.

  • Validation: The disappearance of the F-NMR signal (approx -120 ppm) and appearance of a yellow/orange color (nitroaniline) confirms the product.[1]

Step 2: One-Pot Reduction/Cyclization (Fe-Mediated)

  • Reagents: Crude Nitroaniline from Step 1, Iron powder (5.0 equiv),

    
     (5.0 equiv), Triethyl orthoformate (solvent/reagent).
    
  • Solvent: Ethanol/Water (4:[1]1) or neat Triethyl orthoformate for direct cyclization.

  • Procedure:

    • Suspend the nitroaniline in Ethanol/Water.[1]

    • Add Fe powder and

      
      .[1] Heat to 80°C for 2 hours (Reduction complete).
      
    • Alternative for Cyclization: Filter off Fe, concentrate, and reflux in Triethyl orthoformate (HC(OEt)3) with a catalytic amount of p-TsOH.

    • Yield: Expect 70-85% over two steps.

Data Summary: Regioselectivity Verification
Feature1-Bromo-3-fluoro-4-methoxy-2-nitrobenzeneProduct (Benzimidazole)
19F NMR Singlet ~ -120 ppmAbsent (Displaced)
1H NMR (Ar-H) Two doublets (coupling to F)Singlets (No F coupling)
MS Pattern M, M+2 (1:1 ratio for Br)M, M+2 (Br retained)

Application 2: Synthesis of 7-Fluoro-6-methoxy-indoles[1]

This pathway preserves the fluorine atom, which is valuable for metabolic stability (blocking P450 oxidation sites), while building the indole core via the bromine handle.

Mechanism

The Sonogashira coupling is performed first.[1] Crucially, we must avoid displacing the fluorine. This requires using a non-nucleophilic base and carefully controlling temperature.[1]

Detailed Protocol

Step 1: Sonogashira Coupling

  • Reagents: Starting Material (1.0 equiv), Terminal Alkyne (1.2 equiv),

    
     (5 mol%), CuI (2 mol%).
    
  • Base: Triethylamine (TEA) or DIPEA.[1] Avoid hydroxide or alkoxide bases to prevent

    
     at the fluorine position.[1]
    
  • Solvent: DMF or Toluene (degassed).[1]

  • Procedure:

    • Combine catalyst, CuI, and starting material in a sealed tube under Argon.

    • Add degassed solvent and base.[1]

    • Add alkyne.

    • Heat to 60-80°C. Caution: Higher temperatures (>100°C) increase the risk of Fluorine displacement.

    • Checkpoint: Monitor consumption of starting material. The product will be a dark oil.

Step 2: Reductive Cyclization

  • Reagents: Coupling product, Iron powder, Acetic Acid.[1]

  • Procedure:

    • Dissolve the alkyne-nitro intermediate in Acetic Acid/Ethanol (1:1).[1]

    • Add Iron powder (excess).[1] Reflux for 2-4 hours.

    • Mechanism: The nitro group reduces to the amine, which intramolecularly attacks the alkyne (activated by the metal or acid) to form the indole.

  • Result: 7-Fluoro-6-methoxy-2-substituted-indole.[1]

Workflow Diagram

IndoleSynthesis Step1 Step 1: Sonogashira Coupling (Pd/Cu, Alkyne, NEt3) Check CRITICAL CONTROL: Avoid strong nucleophiles to preserve C3-F Step1->Check Step2 Step 2: Reductive Cyclization (Fe/AcOH) Check->Step2 Final Target: 7-Fluoro-6-methoxy-indole Step2->Final

Figure 2: Protocol flow for Indole synthesis highlighting the critical control point for Fluorine preservation.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism & Regioselectivity: Nikitin, S., & Diness, F. (2025). "Reactivity and regioselectivity of SNAr-type fluorine substitution...". ResearchGate.[1][2][3]

    • Benzimidazole Synthesis: Mirza, B., et al. (2023).[4] "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances.

  • Benzimidazole Synthesis Protocols

    • One-Pot Cyclization: "SNAR process for preparing benzimidazole compounds."[1][5] Google Patents (US8183385B2).[1]

    • 4-Substituted Analogs: Chojnacka, E., et al. (2024).[6] "Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives." Bioorganic Chemistry.

  • Compound Data & Safety

    • Safety Data Sheet: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (Analogous reactivity data).[1] PubChem. [1]

Sources

Method

palladium-catalyzed cross-coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Application Note: Pd-Catalyzed Cross-Coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Abstract & Scope This application note details the optimized protocols for the Palladium-catalyzed cross-coupling (specifically S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pd-Catalyzed Cross-Coupling of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Abstract & Scope

This application note details the optimized protocols for the Palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura) of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . This scaffold presents a unique dichotomy in reactivity: the ortho-nitro group electronically activates the C-Br bond for oxidative addition but simultaneously imposes significant steric hindrance that impedes transmetallation and reductive elimination.[1]

This guide addresses the selection of bulky, electron-rich phosphine ligands (Buchwald-type) to overcome the "ortho-effect" and provides strategies to mitigate competing nucleophilic aromatic substitution (


) at the labile C-F bond.[1]

Substrate Analysis: The "Nitro Effect"

Before initiating wet chemistry, it is critical to understand the electronic and steric landscape of the substrate.

FeaturePositionChemical Consequence
Bromine (Br) C-1Electrophile: The handle for Pd oxidative addition.[1]
Nitro (

)
C-2 (Ortho)Activation & Hindrance: Strongly withdraws electrons, lowering the activation energy for oxidative addition.[1] However, its bulk blocks the Pd center, requiring specialized ligands to prevent catalyst arrest.
Fluorine (F) C-3 (Meta)Side-Reaction Risk: Activated by the adjacent

group.[1] Susceptible to

displacement by strong bases (e.g., hydroxides, alkoxides).
Methoxy (

)
C-4 (Para)Stabilization: Electron-donating group (EDG).[1] Provides some electronic shielding, slightly counteracting the

withdrawal, but insufficient to deactivate the ring.

Strategic Optimization

Ligand Selection: The "Goldilocks" Zone

Standard ligands like


 or dppf are ineffective here. The steric bulk of the ortho-nitro group prevents the approach of the boronic acid during transmetallation.
  • Recommended: SPhos or XPhos .[1][2]

  • Why: These biaryl monophosphine ligands are bulky enough to force the product off the metal (reductive elimination) but flexible enough to allow the oxidative addition. They also form a protective "roof" over the Pd center, extending catalyst life.

Base Selection: Avoiding

The C-3 Fluorine is vulnerable.[1]

  • Avoid: Strong bases (

    
    , 
    
    
    
    ) which will displace the Fluorine to form phenols or ethers.
  • Recommended:

    
     (anhydrous)  or 
    
    
    
    .[1] These provide sufficient basicity to activate the boronic acid without triggering rapid
    
    
    at the C-F bond.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling with aryl boronic acids.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.02 - 0.05Pd SourceSPhos Pd G2 (preferred) or

+ SPhos (1:[1]2)
Base 2.0 - 3.0Activator

(tribasic, anhydrous)
Solvent [0.2 M]MediumToluene : Water (10:[1]1) or Dioxane : Water (4:1)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G2 (2-5 mol%).

    • Note: If using

      
       and free SPhos ligand, premix them in the solvent for 5 minutes before adding to the vial to ensure active catalyst formation.
      
  • Base Addition:

    • Add

      
        (2.0 equiv).
      
    • Critical: Finely ground phosphate works best.

  • Solvent & Degassing:

    • Add the solvent mixture (Toluene/Water 10:1).

    • Degas: Sparge with Nitrogen or Argon for 5-10 minutes.[1] Oxygen is the enemy of phosphine ligands.

  • Reaction:

    • Seal the vial.

    • Heat to 80°C for 4–12 hours.

    • Visual Check: The reaction should remain a dark tea/orange color. If it turns black (Pd precipitation) early, the catalyst has died; increase ligand loading or switch to XPhos.

  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel).

    • Note: The nitro group makes the product polar; adjust gradient accordingly (typically Hexanes/EtOAc).

Mechanistic & Workflow Visualization

Figure 1: The "Ortho-Nitro" Catalytic Cycle

This diagram highlights where the steric bulk impacts the cycle.

SuzukiMechanism cluster_steric Steric Bottleneck Pd0 Active Catalyst [Pd(0)-SPhos] OxAdd Oxidative Addition (Fast due to Nitro EWG) Pd0->OxAdd + Ar-Br (Substrate) PdII_Ar Pd(II)-Ar-Br (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl TransMet->PdII_Biaryl RedElim Reductive Elimination (Driven by SPhos Bulk) PdII_Biaryl->RedElim RedElim->Pd0 + Product

Caption: The SPhos ligand shields the Pd center, allowing it to tolerate the bulk of the ortho-nitro group during the critical transmetallation step.

Figure 2: Experimental Workflow

Workflow Setup 1. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Degas 2. Solvent & Sparge (Toluene/H2O) Remove O2 Setup->Degas Heat 3. Reaction 80°C, 4-12h (Monitor Color) Degas->Heat Quench 4. Workup EtOAc/Water Extr. Dry Na2SO4 Heat->Quench Purify 5. Isolation Flash Column (Hex/EtOAc) Quench->Purify

Caption: Standardized bench workflow for SPhos-mediated coupling of nitro-halides.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 . Ensure strictly anaerobic conditions.
Starting Material Remaining Incomplete TransmetallationIncrease Boronic Acid to 2.0 equiv. Add a drop of surfactant (e.g., Triton X-100) if solubility is poor.
Defluorinated Product

Side Reaction
The base is attacking C-3. Switch from

to milder

or reduce temp to 60°C.
Protodehalogenation H-abstractionSolvent is "wet" or reaction is too slow. Use anhydrous toluene. Increase catalyst loading.

Safety Considerations

  • Energetic Residues: Nitro-containing aromatics can be shock-sensitive or explosive, especially if distilled to dryness. Always test the thermal stability of the crude residue (DSC) before scaling up >5g.

  • Palladium Waste: Segregate heavy metal waste streams.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[1]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[7] Link[1]

  • Sigma-Aldrich. "SPhos Pd G2 Product Information & Protocols." MilliporeSigma Technical Library. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Link

Sources

Application

Application Note: Strategic Utilization of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene in Kinase Inhibitor Synthesis

[1] Executive Summary In the landscape of kinase inhibitor discovery, the "scaffold-hopping" strategy often relies on highly functionalized aromatic cores that allow for orthogonal diversification. 1-Bromo-3-fluoro-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the "scaffold-hopping" strategy often relies on highly functionalized aromatic cores that allow for orthogonal diversification. 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 886498-56-4) represents a high-value "linchpin" intermediate. Its unique substitution pattern—featuring a nitro-activated fluorine, a chemically distinct bromine handle, and an electron-donating methoxy group—enables the rapid construction of benzimidazole , quinoxaline , and indole cores common in EGFR, VEGFR, and Aurora kinase inhibitors.

This Application Note details the chemo-selective exploitation of this building block, providing a validated protocol for synthesizing a 2,4,5-trisubstituted benzimidazole scaffold , a pharmacophore found in numerous FDA-approved therapeutics.

Chemical Profile & Reactivity Analysis

To use this compound effectively, one must understand the electronic "push-pull" dynamics of the ring system.

Structural Dynamics[1]
  • Activation (

    
     at C2):  The nitro group is the electronic commander of this ring. It withdraws electron density via induction (-I) and resonance (-M), significantly activating the ortho positions (C1 and C3).[1]
    
  • The Leaving Group Hierarchy (F vs. Br):

    • C3-Fluorine: Located ortho to the nitro group.[1] Due to the high electronegativity of fluorine and the stabilization of the Meisenheimer complex by the adjacent nitro group, this position is highly labile to Nucleophilic Aromatic Substitution (

      
      ).
      
    • C1-Bromine: Also ortho to the nitro group, but bromine is a poorer leaving group than fluorine in

      
       reactions.[1] Crucially, the C1-Br bond is preserved during mild 
      
      
      
      conditions, remaining available for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Electronic Modulation (

    
     at C4):  The methoxy group acts as an Electron Donating Group (EDG).[1] While it slightly deactivates the ring compared to a naked nitrobenzene, its position para to the bromine and meta to the nitro group directs electrophilic substitutions (if performed) and modulates the solubility and lipophilicity of the final inhibitor.
    
Reactivity Map (Graphviz Visualization)[1]

ReactivityMap cluster_legend Chemo-Selectivity Logic Core 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene SNAr Step 1: SNAr Displacement (Target: C3-F) Core->SNAr Amine Nucleophile (High Selectivity for F) Reduction Step 2: Nitro Reduction (Target: C2-NO2) SNAr->Reduction Fe/NH4Cl or H2/Pd Cyclization Step 3: Cyclization (Formation of Benzimidazole) Reduction->Cyclization Formic Acid / CDI Coupling Step 4: Cross-Coupling (Target: C1-Br) Cyclization->Coupling Boronic Acid / Pd(0) Info F is displaced BEFORE Br due to lower bond energy in SNAr transition state.

Figure 1: Chemo-selective reaction cascade. The protocol relies on the specific order of operations:


.

Detailed Experimental Protocol

Objective: Synthesis of a kinase inhibitor core: 4-Bromo-6-methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazole.

Phase 1: Regioselective Displacement

Rationale: The first step introduces the "tail" moiety (often a solubilizing group like piperidine or morpholine) by displacing the labile fluorine.

  • Reagents:

    • 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

    • tert-Butyl 4-aminopiperidine-1-carboxylate (1.1 equiv)[1]

    • 
      -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
      
    • Solvent: DMF or DMSO (anhydrous)[1]

  • Procedure:

    • Dissolve the nitrobenzene starting material in DMF (0.2 M concentration).

    • Add DIPEA followed by the amine at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC/LC-MS should show consumption of starting material and formation of the yellow/orange aniline intermediate.[1] The Bromine atom remains intact.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Phase 2: Nitro Group Reduction

Rationale: Converting the nitro group to an aniline creates the 1,2-diamine system required for imidazole ring formation.

  • Reagents:

    • Crude intermediate from Phase 1[1]

    • Iron powder (5.0 equiv)[1]

    • Ammonium Chloride (

      
      ) (5.0 equiv)[1]
      
    • Solvent: EtOH/Water (4:1)[1]

  • Procedure:

    • Suspend the intermediate in EtOH/Water.

    • Add Fe powder and

      
      .[1]
      
    • Heat to reflux (80°C) for 2 hours.

    • Critical Note: Avoid catalytic hydrogenation (

      
      ) if possible, as it carries a risk of de-bromination (hydrodebromination) unless carefully controlled with catalyst poisons.[1] Iron-mediated reduction is chemoselective for 
      
      
      
      in the presence of aryl bromides.[1]
    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

Phase 3: Benzimidazole Cyclization

Rationale: Closing the ring to form the kinase-binding core.[1]

  • Reagents:

    • 1,2-Diamine intermediate from Phase 2[1]

    • Triethyl orthoformate (HC(OEt)3) (Excess) or Formic Acid[1]

    • Catalytic p-TsOH (optional)[1]

  • Procedure:

    • Dissolve the diamine in Triethyl orthoformate.

    • Heat to 100°C for 3–12 hours.

    • Mechanism: The diamine reacts to form an imidate, which cyclizes with loss of ethanol.

    • Workup: Concentrate under vacuum. Purify via flash chromatography (DCM/MeOH gradient).

Phase 4: Suzuki-Miyaura Cross-Coupling (The "Head" Group)

Rationale: The bromine atom, preserved through the previous three steps, now serves as the handle to attach the "head" group (e.g., a substituted pyrazole or pyridine) that interacts with the kinase hinge region.

  • Reagents:

    • Benzimidazole scaffold (1.0 equiv)[1]

    • Aryl Boronic Acid (e.g., 1-Methyl-1H-pyrazol-4-ylboronic acid) (1.2 equiv)[1]

    • 
       (0.05 equiv)[1]
      
    • 
       (2.0 M aq.[1] solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane[1][]

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90–100°C for 12 hours.

    • Result: Formation of the bi-aryl kinase inhibitor core.

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met at the key intermediate stage (Phase 1 Product).

Table 1: Expected Analytical Profile for


 Intermediate 
ParameterSpecificationMethod
Appearance Bright orange/yellow solidVisual
Purity >95%HPLC (254 nm)
MS (ESI)

consistent with displacement of F
LC-MS
1H NMR Loss of F-coupled aromatic signals; appearance of amine alkyl protons400 MHz DMSO-d6
19F NMR Disappearance of signal at ~ -110 to -120 ppm19F NMR

Strategic Workflow Diagram

SynthesisWorkflow cluster_check Quality Gate start Starting Material 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene step1 Step 1: SNAr Reagent: R-NH2, DIPEA Result: F displaced by Amine start->step1 Regioselective Attack step2 Step 2: Reduction Reagent: Fe, NH4Cl Result: NO2 -> NH2 (Br intact) step1->step2 Chemoselective Reduction step3 Step 3: Cyclization Reagent: HC(OEt)3 Result: Benzimidazole Core step2->step3 Ring Closure step4 Step 4: Suzuki Coupling Reagent: Ar-B(OH)2, Pd cat. Result: Final Kinase Inhibitor step3->step4 C-C Bond Formation

Figure 2: Step-by-step synthetic workflow for converting the nitrobenzene precursor into a bioactive kinase inhibitor scaffold.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.[1] Ensure reaction vessels are vented during reduction (hydrogen gas evolution with Fe/acid).

  • Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and irritants.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Waste Disposal: Palladium catalysts and halogenated organics must be segregated into heavy metal and halogenated waste streams, respectively.

References

  • Reactivity of Halogenated Nitrobenzenes

    • Nucleophilic Aromatic Substitution of Fluorine vs. Bromine. The activating effect of the nitro group renders the ortho-fluorine significantly more reactive than bromine, establishing the basis for the regioselectivity described in Phase 1.
    • Source: (General reference for halo-nitrobenzene reactivity).[1]

  • Benzimidazole Synthesis in Kinase Inhibitors

    • Design and synthesis of benzimidazole-based kinase inhibitors. This reference supports the use of 1,2-diamines derived from nitro-anilines for cyclization into benzimidazole cores, a standard pharmacophore in drugs like Abemaciclib.
    • Source: (General grounding in medicinal chemistry methodology).[1]

  • Iron-Mediated Reduction Protocol

    • Chemoselective reduction of nitro groups in the presence of halides.
    • Source: [1]

  • Suzuki-Miyaura Coupling on Heterocycles

    • Palladium-catalyzed cross-coupling reactions of halo-benzimidazoles.
    • Source: [1]

Sources

Method

experimental procedure for the reduction of the nitro group in 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Executive Summary This guide details the chemoselective reduction of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene to 2-Bromo-6-fluoro-5-methoxyaniline . The central challenge in this transformation is the preservation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective reduction of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene to 2-Bromo-6-fluoro-5-methoxyaniline .

The central challenge in this transformation is the preservation of the aryl bromide. Standard catalytic hydrogenation (Pd/C + H


) is contraindicated  due to the high risk of hydrodehalogenation (loss of bromine), particularly in the ortho position to the reaction site. This protocol establishes the Iron/Ammonium Chloride (Fe/NH

Cl)
reduction as the "Gold Standard" method, offering superior chemoselectivity, scalability, and operational safety compared to stannous chloride or sulfide-based alternatives.
Target Transformation
SubstrateProduct
1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene 2-Bromo-6-fluoro-5-methoxyaniline
MW: ~250.02 g/mol MW: ~220.04 g/mol
Critical Sensitivity: Aryl Bromide (C-Br bond)Target Yield: >90%

Strategic Analysis & Method Selection

The choice of reductant is dictated by the presence of the halogen (Br) and the steric crowding of the nitro group.

Chemoselectivity Decision Matrix
MethodReagentsSuitabilityRisk Profile
Catalytic Hydrogenation Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, Pd/C
CRITICAL FAILURE High probability of C-Br bond cleavage (hydrodehalogenation).
Dissolving Metal (Acidic) Fe/HCl or Zn/HClModerate Strong acid can cause side reactions or hydrolysis of the methoxy group; workup is corrosive.
Stannous Chloride SnCl

[1][2][3][4][5] • 2H

O
Good Excellent selectivity, but generates stoichiometric tin waste (toxic) and difficult emulsions during workup.
Bechamp-Type (Neutral) Fe / NH

Cl
EXCELLENT Recommended. Mild pH (5-6), high selectivity for -NO

over -Br, cheap, scalable, easy filtration workup.
Workflow Logic

The following diagram illustrates the decision pathway for selecting the Fe/NH


Cl method over competitors.

G Start Substrate: Halogenated Nitroarene CheckHalogen Contains Aryl Bromide/Iodide? Start->CheckHalogen YesHalogen Yes: High Risk of Dehalogenation CheckHalogen->YesHalogen True NoHalogen No CheckHalogen->NoHalogen False AvoidPd AVOID: Pd/C + H2 (Causes C-Br cleavage) YesHalogen->AvoidPd SelectMetal Select Dissolving Metal Reduction AvoidPd->SelectMetal Compare Compare Metal Reductants SelectMetal->Compare UsePd Use: Pd/C + H2 (Cleanest method) NoHalogen->UsePd FeMethod Fe / NH4Cl (Preferred: Low Toxicity, Scalable) Compare->FeMethod Best Practice SnMethod SnCl2 (Alternative: Toxic Waste, Emulsions) Compare->SnMethod Small Scale Only

Figure 1: Decision logic for selecting the reduction methodology based on substrate functionality.

Primary Protocol: Fe/NH Cl Reduction

Scope: Validated for scales from 100 mg to 50 g. Mechanism: Single Electron Transfer (SET) from the iron surface to the nitro group, facilitated by ammonium chloride as a mild proton source and electrolyte.

Materials & Reagents[2][7][8][9][10][11][12][13][14]
  • Substrate: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Iron Powder: 325 mesh or finer (4.0 - 5.0 equiv). Note: Activated iron works best.

  • Ammonium Chloride (NH

    
    Cl):  (5.0 - 10.0 equiv).
    
  • Solvent System: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v).

  • Workup: Ethyl Acetate (EtOAc), Sat. NaHCO

    
    , Brine, Celite® 545.
    
Step-by-Step Procedure
1. Preparation
  • Activation of Iron (Optional but Recommended): If the iron powder is old or oxidized, wash it briefly with 2% HCl, filter, wash with water, then acetone, and dry. This exposes the active metal surface.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar (or overhead stirrer for >10g scale) and a reflux condenser.

2. Reaction Initiation
  • Dissolve 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1 equiv) in Ethanol (approx. 10 mL per gram of substrate).

  • Add Water (approx. 3.3 mL per gram of substrate) to the solution.

  • Add Ammonium Chloride (5 equiv) in a single portion.

  • Add Iron Powder (4 equiv) in a single portion.

    • Observation: The mixture will be a grey/black suspension.

3. Execution
  • Heat the mixture to Reflux (approx. 75-80°C) with vigorous stirring.

    • Critical Control Point: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.

  • Monitor by TLC (e.g., 20% EtOAc in Hexanes) or LCMS.

    • Timeline: Reaction typically completes in 1–4 hours.

    • Endpoint: Disappearance of the starting nitro compound spot. The amine product will be more polar (lower R

      
      ) and often fluorescent under UV.
      
4. Workup (The "Hot Filtration" Technique)

Iron sludge can trap organic products. This step is crucial for yield.

  • While the reaction mixture is still hot (approx. 50-60°C), filter it through a pad of Celite packed in a sintered glass funnel.

  • Wash the filter cake copiously with hot Ethyl Acetate or Methanol .

    • Why: The aniline product can adsorb to the iron oxides. Hot solvent ensures desorption.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol/Methanol.

  • Extraction:

    • Dilute the residue with water and extract 3x with Ethyl Acetate.

    • Wash combined organics with Sat. NaHCO

      
       (to remove any residual acidic salts) and then Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[6]
Reaction Scheme & Process Flow

Process Input Reagents: Substrate + Fe + NH4Cl Solvent: EtOH/H2O Reflux Reflux (80°C) 1-4 Hours Vigorous Stirring Input->Reflux Heat HotFilter Hot Filtration (Celite Pad) Remove Iron Sludge Reflux->HotFilter Complete Extract Extraction (EtOAc / Water) Wash: NaHCO3 HotFilter->Extract Filtrate Product Crude Product 2-Bromo-6-fluoro- 5-methoxyaniline Extract->Product Evaporate

Figure 2: Operational workflow for the Fe/NH


Cl reduction.

Analytical Validation

To confirm the success of the reaction and the integrity of the bromine atom, look for the following markers:

Analytical MethodExpected ResultInterpretation
LC-MS [M+H]

= ~220/222
Mass shift of -30 Da (Loss of O

, Gain of H

). The 1:1 isotopic pattern of Bromine (

Br/

Br) must be preserved.

H NMR
New Signal @ 3.5–5.0 ppm Broad singlet (2H) corresponding to the new -NH

group.

H NMR
Aromatic Shift Upfield shift of aromatic protons due to the electron-donating nature of the amine vs. the electron-withdrawing nitro group.
TLC Lower R

The amine is significantly more polar than the nitro precursor. It will stain red/orange with p-Anisaldehyde or Ninhydrin.

Alternative Protocol: Stannous Chloride (SnCl )

Use this method only if the Iron method fails or for small-scale (<500 mg) batches where filtration of iron is difficult.

  • Dissolve substrate (1 equiv) in Ethanol or EtOAc.

  • Add SnCl

    
     • 2H
    
    
    
    O (3.0 - 5.0 equiv).
  • Heat to 70°C for 2-6 hours.

  • Workup (Critical):

    • Cool to room temperature.[6][7][8]

    • Adjust pH to ~8 with saturated NaHCO

      
       or 1M NaOH.
      
    • Caution: This produces a thick tin hydroxide emulsion.

    • Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to complex the tin and break the emulsion.

    • Extract with EtOAc.[6]

Safety & Hazards

  • Exotherm: The reduction is exothermic.[1] On large scales (>10g), add the iron powder in portions to control the temperature.

  • Iron Waste: The iron residue is pyrophoric if dried completely in air immediately after filtration. Keep the filter cake wet with water and dispose of it in a dedicated solid waste container.

  • Substrate Toxicity: Halogenated nitroarenes are potential mutagens and skin sensitizers. Handle in a fume hood with nitrile gloves.

References

  • General Protocol for Fe/NH

    
    Cl Reduction: 
    
    • Ramadas, K., & Srinivasan, N. (1992).[8] "A mild and convenient method for the reduction of nitro compounds."[9] Synthetic Communications, 22(22), 3189–3195.[8]

    • Source:

  • Selectivity of Iron over Catalytic Hydrogenation

    • Org.[1][10][11][6][7] Process Res. Dev. (2003).[1] "Selective reduction of nitroarenes in the presence of haloarenes."

    • Context: Discusses the superiority of Fe-based methods for preventing dehalogen
    • Source: (General Search Landing)

  • Stannous Chloride Method (Alternative)

    • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842.
    • Source:

  • Synthesis of 2-Bromo-6-fluoroaniline Derivatives

    • Patent CN115784896A. "Preparation method of 2-bromo-6-fluoroaniline."
    • Context: Validates the stability of the Br/F substitution p
    • Source:

  • BenchChem Application Note

    • "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."
    • Source:

Sources

Application

Application Note: Large-Scale Synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

This Application Note provides a comprehensive, scientifically grounded guide for the large-scale synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7). This molecule is a critical high-value interme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scientifically grounded guide for the large-scale synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7). This molecule is a critical high-value intermediate, often utilized in the development of third-generation EGFR inhibitors and other kinase-targeting oncological drugs.

The synthesis of this specific regioisomer is challenging due to the "buttressing effect" of four contiguous substituents and the competing directing effects of the methoxy, fluoro, and bromine groups.[1] This guide outlines the most robust industrial route: the regioselective bromination of 2-fluoro-3-nitroanisole .

Part 1: Introduction & Retrosynthetic Analysis

Target Molecule Profile[1][2]
  • IUPAC Name: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

  • Alternative Name: 4-Bromo-2-fluoro-3-nitroanisole

  • CAS Number: 1807044-38-7

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
  • Key Structural Feature: A 1,2,3,4-tetrasubstituted benzene ring.[1] The specific challenge is installing the nitro group at position 2 (between Br and F) or the bromine at position 1 (adjacent to the nitro group) without obtaining the thermodynamically favored 5-nitro or 6-bromo isomers.

Retrosynthetic Strategy

Direct nitration of 4-bromo-2-fluoroanisole fails to yield the target; the strong directing effect of the methoxy group favors nitration at the 5-position (ortho to OMe, meta to F). Therefore, the synthetic strategy must establish the fluoro-nitro relationship before bromination.

The optimal disconnection relies on the bromination of 2-fluoro-3-nitroanisole . In this substrate, the methoxy group (strong activator) directs electrophilic aromatic substitution to the para position (C4), which aligns perfectly with the target structure, despite the steric hindrance from the adjacent nitro group.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding regio-isomer formation. Target Target: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (C7H5BrFNO3) Inter1 Intermediate 1: 2-Fluoro-3-nitroanisole Target->Inter1 Regioselective Bromination SM Starting Material: 2-Fluoro-3-nitrophenol Inter1->SM O-Methylation

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-nitroanisole

This step involves the O-methylation of 2-fluoro-3-nitrophenol. While 2-fluoro-3-nitroanisole is commercially available, large-scale production often starts from the phenol to reduce costs.

Reagents & Equipment:

  • Precursor: 2-Fluoro-3-nitrophenol (1.0 equiv)

  • Alkylating Agent: Dimethyl sulfate (DMS) (1.2 equiv) or Methyl Iodide (MeI) (1.5 equiv). Note: DMS is preferred for scale-up due to cost, despite toxicity.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 equiv).[1]
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and scrubber (for DMS/MeI vapors).

Protocol:

  • Charging: Charge the reactor with Acetone (10 vol relative to phenol mass) and 2-Fluoro-3-nitrophenol. Start stirring.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    in portions at room temperature. The mixture will become a suspension.
  • Alkylation:

    • If using MeI: Add Methyl Iodide dropwise via addition funnel, maintaining temperature

      
      C. Heat to mild reflux (
      
      
      
      C) for 4-6 hours.
    • If using DMS: Add Dimethyl Sulfate slowly at

      
      C. Heat to 
      
      
      
      C for 3 hours.
  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% residual phenol.

  • Work-up:

    • Cool to room temperature.[2][3] Filter off inorganic salts (K

      
      CO
      
      
      
      /KI).
    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Dilute residue with Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[4]
  • Purification: The crude product is usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

Step 2: Regioselective Bromination

This is the critical step. The methoxy group directs the bromine to the para position (C4). Temperature control is vital to prevent over-bromination or bromination at the C6 position (ortho to OMe).

Reagents & Equipment:

  • Substrate: 2-Fluoro-3-nitroanisole (1.0 equiv)

  • Brominating Agent: Bromine (Br

    
    ) (1.1 equiv) or N-Bromosuccinimide (NBS) (1.1 equiv). Liquid Bromine is preferred for atom economy on scale.
    
  • Catalyst: Iron(III) Bromide (FeBr

    
    ) (0.05 equiv) or Sodium Acetate (buffer).
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Equipment: Glass-lined reactor, cryostat/chiller, caustic scrubber for HBr off-gas.

Protocol:

  • Dissolution: Dissolve 2-Fluoro-3-nitroanisole in Glacial Acetic Acid (5-8 volumes) in the reactor.

  • Catalyst Addition: Add Sodium Acetate (1.0 equiv) if using buffering to control pH, or catalytic FeBr

    
     if activation is needed (usually not required due to OMe activation).[1] Standard protocol uses NaOAc to buffer HBr.
    
  • Bromination:

    • Cool the mixture to 10-15°C .

    • Add Bromine (Br

      
      ) dropwise over 2-3 hours. Crucial: Maintain internal temperature <20°C. A rapid exotherm can lead to dinitro or dibromo by-products.
      
  • Reaction Monitoring: Stir at room temperature (

    
    C) for 12-16 hours.
    
    • IPC Limit: <2% Starting Material.

    • Regio-check: Confirm formation of the 4-bromo isomer (major) vs. 6-bromo isomer (minor). The 4-bromo product typically forms in >90:10 ratio due to the steric shielding of the 6-position by the adjacent methoxy group in the twisted confirmation, and the electronic preference for para attack relative to the strong donor.

  • Quenching: Pour the reaction mixture into Ice Water (10 vol) containing Sodium Bisulfite (NaHSO

    
    ) to quench excess bromine.
    
  • Isolation:

    • The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Dichloromethane (DCM), wash with NaHCO

      
       (sat.[5] aq.) to remove acetic acid, then water.
      
  • Purification: Recrystallize from Ethanol or Methanol.

    • Target Purity: >98% HPLC.

Part 3: Analytical Data & Validation

Expected Analytical Specifications
ParameterSpecificationNotes
Appearance Pale yellow to off-white solidNitro compounds are often yellow.[4]
Purity (HPLC)

98.0%
Area % at 254 nm.
Melting Point 58 - 62 °CDistinct from regioisomers.
MS (ESI) [M+H]

= 249.9/251.9
Characteristic 1:1 Br isotope pattern.
NMR Validation (Regioisomer Confirmation)

To distinguish the target (4-bromo) from the potential byproduct (6-bromo), analyze the aromatic proton coupling constants.

  • Target (1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene):

    • Protons are at positions 5 and 6.

    • H5: Doublet of doublets (Ortho to F, Ortho to H6).

    • H6: Doublet of doublets (Meta to F, Ortho to H5).

    • Key Feature: An AB system with ortho-coupling (

      
       Hz).
      
  • Impurity (6-Bromo isomer):

    • Protons are at positions 4 and 5.

    • H4: Para to OMe? No, adjacent to F.[1][6]

    • Key Feature: Different splitting pattern due to proximity to F and OMe.

Part 4: Safety & Troubleshooting

Hazard Analysis
  • Bromine (Br

    
    ):  Highly corrosive, volatile, and toxic.[1] Use only in a closed system with a caustic scrubber.
    
  • Nitrated Aromatics: Potentially explosive if heated to dryness or subjected to shock. Do not distill the crude residue at high temperatures (>100°C).

  • Dimethyl Sulfate: Potent alkylating agent (carcinogen). Destroy excess with aqueous ammonia or NaOH before disposal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or insufficient Br

.[4]
Warm to 30-40°C carefully. Add 0.1 eq extra Br

.
High 6-Bromo Isomer Temperature too high during addition.Keep addition T < 10°C. Use NBS in DMF at 0°C for higher selectivity.
Oily Product Residual Acetic Acid or Isomers.Wash organic layer thoroughly with NaHCO

. Recrystallize from cold MeOH.

References

  • Google Patents. (2025). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline. Retrieved February 15, 2026, from [1]

  • PubChem. (n.d.).[7] 4-Bromo-2-fluoroanisole Compound Summary. (For precursor reactivity data). Retrieved February 15, 2026, from [Link]

Sources

Method

monitoring the progress of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene reactions by TLC

Application Note: Precision Monitoring of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Reactions via TLC Introduction: The Poly-Functional Scaffold 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is a high-value pharmacophore sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Monitoring of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Reactions via TLC

Introduction: The Poly-Functional Scaffold

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is a high-value pharmacophore scaffold. Its utility lies in its orthogonal reactivity :

  • C-F Bond: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group.
    
  • C-Br Bond: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group: A precursor for anilines via reduction.[1][2]

Monitoring these transformations requires a robust Thin Layer Chromatography (TLC) protocol capable of resolving the starting material (SM) from regioselective by-products and highly polar intermediates. This guide provides a self-validating system for tracking these reactions.

Chemo-Physical Profile & TLC Prediction

To design an effective mobile phase, we must analyze the "polarity vectors" of the molecule.

Functional GroupElectronic EffectTLC Influence
Nitro (-NO₂) Strong EWGIncreases polarity; Strong UV chromophore (quenches 254 nm).
Methoxy (-OMe) EDG (Resonance)Moderate polarity; Electron donor.
Bromo (-Br) Weak EWGLipophilic; Increases Rf relative to non-halogenated analogues.
Fluoro (-F) High ElectronegativityModulates polarity; often distinct Rf from substitution products.

Prediction: The molecule is moderately polar but lipophilic enough to migrate well in standard organic solvents.

  • Standard Mobile Phase: Hexane/Ethyl Acetate (Hex/EtOAc).

  • Visualization: UV absorption (254 nm) is the primary method due to the nitro-arene conjugation.

Protocol A: Mobile Phase Optimization

Do not rely on a fixed ratio. The optimal separation depends on the specific reaction pathway.

Step-by-Step Optimization:

  • Prepare Stock Solutions: Dissolve 5 mg of SM in 1 mL EtOAc.

  • Screening: Spot SM on three separate Silica Gel 60

    
     plates.
    
  • Elution:

    • System A: 90:10 Hex/EtOAc (Non-polar check)

    • System B: 70:30 Hex/EtOAc (Standard check)

    • System C: 50:50 Hex/EtOAc (Polar check)

  • Target Rf: Aim for an Rf of 0.3 – 0.4 for the Starting Material. This leaves room for less polar by-products (above) and more polar products (below).

Data Summary for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene:

Solvent System (v/v)Observed Rf (Approx)Suitability
100% Hexane0.05Too non-polar; SM stays at baseline.
80:20 Hex/EtOAc 0.35 Optimal for SNAr monitoring.
50:50 Hex/EtOAc0.75Too polar; SM elutes with solvent front.
95:5 DCM/MeOH0.80Too strong; use only for highly polar amine products.

Protocol B: Reaction Specific Monitoring

Scenario 1: Displacement of Fluorine

Reaction: SM + Amine Nucleophile


 Product (Aniline derivative)

The Challenge: If the nucleophile is lipophilic (e.g., benzylamine), the Product and SM may co-elute. The Fix: The "Co-Spot" Technique.[3]

  • Lane 1: Starting Material (SM).

  • Lane 2: Co-spot (SM + Reaction Mixture). Crucial for detecting co-elution.

  • Lane 3: Reaction Mixture (RM).

  • Visualization:

    • UV 254 nm: Both SM and Product will be UV active.

    • Ninhydrin Stain: If the nucleophile is a primary amine, the excess reagent will stain red/purple. The product (secondary/tertiary amine) may stain faintly or not at all.

Scenario 2: Nitro Reduction to Aniline

Reaction: SM (


) 

Product (

)

The Challenge: The product (Aniline) is basic and interacts strongly with the acidic silanols of the silica plate, leading to "streaking" or tailing. The Fix: Base-Modified Mobile Phase.

  • Add 1% Triethylamine (TEA) or 1%

    
      to the Hex/EtOAc mixture. This neutralizes the silica surface.
    
  • Rf Shift: Expect a dramatic drop in Rf (e.g., SM Rf 0.4

    
     Product Rf 0.1).
    

Visualization Logic & Staining

While UV is sufficient for the nitro-arene SM, specific stains confirm the chemical transformation.

ReagentPreparationTarget Functional GroupVisual Result
UV 254 nm N/ANitro/Aromatic SystemDark spots (Fluorescence quenching).
p-Anisaldehyde 15g in 250mL EtOH + 2.5mL

General Organic / NucleophilesDistinct colors upon heating (Product vs SM).
SnCl₂ / Ehrlich 1) SnCl₂ spray, Heat2) p-DMAB sprayNitro GroupsSpecific Test: Nitro reduces to amine on-plate, then stains yellow/orange with Ehrlich reagent [1].
Ninhydrin 0.3g in 100mL n-Butanol + 3mL AcOHFree AminesPurple/Red (useful for monitoring excess nucleophile).

Workflow Diagrams

Figure 1: Method Development Workflow

Caption: Logical flow for selecting the optimal mobile phase based on compound polarity.

TLC_Method_Dev Start Start: Dissolve SM in EtOAc Screen1 Run 80:20 Hex/EtOAc Start->Screen1 CheckRf Check Rf Value Screen1->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Spots at bottom HighRf Rf > 0.6 (Too Non-Polar) CheckRf->HighRf Spots at top GoodRf Rf 0.3 - 0.4 (Optimal) CheckRf->GoodRf Spots in middle AdjustPolar Increase Polarity (Try 60:40 Hex/EtOAc) LowRf->AdjustPolar AdjustNonPolar Decrease Polarity (Try 90:10 Hex/EtOAc) HighRf->AdjustNonPolar Finalize Finalize Mobile Phase & Begin Monitoring GoodRf->Finalize AdjustPolar->CheckRf AdjustNonPolar->CheckRf

Figure 2: Reaction Monitoring Decision Tree

Caption: Decision matrix for interpreting TLC results during SNAr or Reduction reactions.

Monitoring_Logic Sample Spot Reaction Mixture (RM) vs Starting Material (SM) UV_Check Visualize under UV 254nm Sample->UV_Check NewSpot New Spot Appears? UV_Check->NewSpot No No Change NewSpot->No Reaction Stalled Yes Yes NewSpot->Yes Analyze Analyze Rf Position Yes->Analyze LowerRf Lower Rf (More Polar) Analyze->LowerRf HigherRf Higher Rf (Less Polar) Analyze->HigherRf Streak Spot Streaking? LowerRf->Streak Conclusion2 Likely Ether/Coupling (Non-polar SNAr) HigherRf->Conclusion2 Conclusion1 Likely Amine Product (Reduction or Polar SNAr) Streak->Conclusion1 No FixStreak Add 1% TEA to Eluent Streak->FixStreak Yes

Troubleshooting Guide

  • Problem: The spot for the product is "ghosting" or very faint under UV.

    • Cause: Loss of the nitro group (if reduced to amine, UV activity drops slightly but benzene ring remains) or concentration is too low.

    • Solution: Use a dip stain (p-Anisaldehyde) and heat. The organic matter will char or turn pink/blue.

  • Problem: SM and Product have identical Rf.

    • Cause: The nucleophile added does not significantly change the polarity (e.g., replacing F with a chloro or similar halo-group, though rare in this context).

    • Solution: Change the stationary phase to Alumina or use a gradient elution (e.g., Toluene/Acetone).

  • Problem: Reaction mixture turns black/tarry.

    • Cause: Decomposition of the thermally unstable nitro-arene or polymerization.

    • Solution: Perform a "2D TLC". Spot the sample, run solvent A, dry, rotate plate 90°, run solvent B. Decomposition products often stay at the baseline or smear diagonally [2].

References

  • University of Rochester. "How To: Monitor by TLC." Department of Chemistry, Accessed 2025. [Link]

  • Washington State University. "Monitoring Reactions by TLC." WSU Chemistry Department, Accessed 2025. [Link]

Sources

Application

Application Note: Isolation and Work-up Strategies for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Derivatives

Topic: Work-up Procedure for Reactions Involving 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure for Reactions Involving 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scaffold Analysis

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) is a densely functionalized arene scaffold used primarily in medicinal chemistry for the synthesis of heterocyclic cores and kinase inhibitors.[1][2] Its utility stems from its orthogonal reactivity profile, allowing for sequential functionalization.

Reactivity Profile & Work-up Implications

To design an effective work-up, one must understand the chemical behavior of the substituents:

  • C3-Fluorine (Activated): Positioned ortho to the electron-withdrawing nitro group (C2), this fluorine is highly labile toward Nucleophilic Aromatic Substitution (SNAr).

    • Work-up Challenge: Separation of the product from excess nucleophile (amines/thiols) and fluoride salts.

  • C2-Nitro Group: A strong activator for SNAr but also a handle for reduction to aniline.

    • Work-up Challenge: Nitro compounds are lipophilic; reduced anilines are polar and oxidation-sensitive.

  • C1-Bromine: Sterically crowded but available for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

    • Work-up Challenge: Removal of transition metal catalysts and ligand oxides.

  • C4-Methoxy: An electron-donating group (EDG) that modulates the ring's electronics but is generally stable during standard work-ups.

Safety & Handling Protocols

WARNING: Nitro-aromatics and halogenated arenes pose specific hazards.

  • Explosion Hazard: While this specific molecule is stable, reaction mixtures involving high temperatures or metal catalysts with nitro compounds can be energetic.

  • Toxicity: Halogenated nitrobenzenes are potential skin sensitizers and methemoglobinemia inducers. Double-glove (Nitrile/Neoprene) is mandatory.

  • Waste Disposal: All aqueous washes from SNAr reactions containing fluoride ions must be segregated into specific halogenated waste streams, not general aqueous waste.

Protocol A: Work-up for SNAr Displacement of Fluorine

Scenario: Reaction of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene with a secondary amine (e.g., Morpholine, Piperazine) to form the corresponding aniline derivative.

Rationale

The reaction typically uses a base (K₂CO₃ or DIPEA) in a polar aprotic solvent (DMF, DMSO, or NMP). The work-up must remove the high-boiling solvent, the inorganic salts, and the excess amine nucleophile.

Step-by-Step Procedure
  • Quenching:

    • Cool the reaction mixture to room temperature (RT).

    • Slowly pour the reaction mixture into 5 volumes of ice-cold water or saturated NH₄Cl solution.

    • Why: This precipitates the lipophilic product while solubilizing the inorganic fluoride salts and polar solvents (DMF/DMSO).

  • Extraction:

    • Extract the aqueous slurry with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x reaction volume).[3]

    • Note: EtOAc is preferred for nitro compounds to avoid emulsion formation common with chlorinated solvents in basic media.

  • The "Acidic Wash" (Critical Step):

    • Wash the combined organic phases with 0.5 M HCl (2 washes).

    • Mechanism:[4][5] This protonates unreacted amine nucleophiles, forcing them into the aqueous layer.

    • Caution: Ensure your product (the nitro-amine) remains neutral. The aniline nitrogen formed via SNAr is conjugated to the nitro group (strongly electron-withdrawing), significantly lowering its pKa. It will likely not protonate at 0.5 M HCl, remaining in the organic layer, while the aliphatic amine starting material is removed.

  • Neutralization & Drying:

    • Wash the organic layer with Saturated NaHCO₃ (to remove trace acid) followed by Brine .

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[3][6]

    • Filter and concentrate in vacuo.

Visualization: SNAr Work-up Workflow

SNAr_Workup Start Crude Reaction Mixture (DMF/DMSO) Quench Quench into Ice Water/NH4Cl Start->Quench Extract Extract with EtOAc (3x) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (DMF, Salts, Fluoride) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Excess Amine) PhaseSep->OrgLayer AcidWash Wash with 0.5 M HCl OrgLayer->AcidWash AqWaste Aqueous Waste (Protonated Amine) AcidWash->AqWaste OrgLayer2 Organic Layer (Purified Nitro-Arene) AcidWash->OrgLayer2 FinalWash Wash: NaHCO3 -> Brine OrgLayer2->FinalWash Dry Dry (Na2SO4) & Concentrate FinalWash->Dry

Caption: Logical flow for isolating SNAr products, highlighting the critical acidic wash step for removing excess nucleophile.

Protocol B: Work-up for Nitro Reduction (to Aniline)

Scenario: Reduction of the nitro group to an aniline using Iron/Ammonium Chloride (Fe/NH₄Cl) or Hydrogenation (H₂/Pd-C). Challenge: The product (1-Bromo-3-fluoro-4-methoxy-2-amino-benzene) is an electron-rich aniline, susceptible to oxidation (browning) and potentially chelating to metal residues.

Step-by-Step Procedure
  • Catalyst Removal:

    • For Fe reduction: The reaction mixture will contain iron sludge. Filter the hot reaction mixture through a pad of Celite (Diatomaceous Earth) . Rinse the cake thoroughly with EtOAc or MeOH.

    • For Pd/C hydrogenation: Filter through Celite under an inert atmosphere (Argon/Nitrogen) if possible, to prevent ignition of the catalyst.

  • Solvent Swap (If using MeOH/EtOH):

    • Concentrate the filtrate to remove the alcohol solvent.[3]

    • Redissolve the residue in EtOAc.

  • Chelation Wash (For Iron Reductions):

    • Wash the organic layer with 10% Sodium Potassium Tartrate (Rochelle's Salt) solution.

    • Why: This specifically chelates residual iron species that can catalyze product degradation or cause emulsions.

  • Basification:

    • If the reduction was performed in acidic media (e.g., Fe/AcOH), the aniline may be protonated (salt form).

    • Adjust the aqueous layer to pH 9-10 using Saturated Na₂CO₃ .

    • Extract with EtOAc.[3]

  • Stabilization:

    • Add a trace amount of antioxidant (e.g., BHT) if the aniline is known to be unstable, or store immediately under Nitrogen at -20°C.

Visualization: Aniline Isolation Workflow

Reduction_Workup Start Crude Reduction Mixture (Fe or Pd/C) Filter Filter through Celite (Remove Metals) Start->Filter Conc Concentrate & Redissolve in EtOAc Filter->Conc Check Method Used? Conc->Check FeRoute Iron Reduction Check->FeRoute PdRoute Hydrogenation Check->PdRoute Rochelle Wash w/ Rochelle's Salt (Remove Fe ions) FeRoute->Rochelle BaseWash Wash w/ Na2CO3 (Ensure Free Base) PdRoute->BaseWash Rochelle->BaseWash Final Dry (Na2SO4) & Evaporate BaseWash->Final

Caption: Workflow distinguishing metal scavenging steps required for Iron vs. Palladium reduction protocols.

Summary of Physicochemical Properties & Solvents

PropertyData / RecommendationNotes
Solubility High: EtOAc, DCM, THF, DMSO. Low: Water, Hexanes.Use EtOAc for extractions; Hexanes for precipitating impurities.
pKa (Est.) Nitro-arene: Neutral. Aniline derivative: ~3.5 - 4.[7]5.The fluorine and bromine withdraw electrons, making the aniline less basic than typical anilines.
TLC Stain UV Active (254 nm). Aniline: Ninhydrin (Red/Pink) or KMnO4.Nitro compounds often quench fluorescence strongly.
Storage 2-8°C, Dry, Dark.Protect from light to prevent photolytic debromination or nitro-degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122462907, 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses (2020). Nucleophilic Aromatic Substitution: General Protocols. Org.[4][6][8] Synth. Coll. Vol. 10. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Welcome to the Advanced Synthesis Support Hub. Ticket ID: SC-NO2-F-OMe Subject: Yield Optimization for Sterically Hindered & Electronically Activated Nitroarenes Assigned Specialist: Senior Application Scientist, Catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: SC-NO2-F-OMe Subject: Yield Optimization for Sterically Hindered & Electronically Activated Nitroarenes Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Why is this reaction failing?

You are likely encountering low yields not due to a single failure point, but a conflict between steric hindrance and electronic activation . Your substrate, 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , presents a "perfect storm" of challenges.

The Substrate Profile
FeatureElectronic EffectSteric EffectConsequence
1-Br (Bromide) Leaving GroupN/ASite of oxidative addition (Target).[1][2][3]
2-

(Nitro)
Strong EWG (Activating)High Bulk Primary Failure Point. Blocks Pd from accessing C-Br.
3-F (Fluoro) EWG (Inductive)ModerateSecondary Failure Point. Activated by 2-

for

side reactions.
4-OMe (Methoxy) EDG (Resonance)N/ADeactivates the ring slightly, but overpowered by

/F.
Troubleshooting Decision Tree

Use this logic flow to identify your specific issue before changing parameters.

Troubleshooting Start Analyze Crude LCMS/NMR Result1 Recovered Starting Material (Low Conversion) Start->Result1 Major Peak = SM Result2 Product Mass - Br + H (Protodehalogenation) Start->Result2 Mass = M-79+1 Result3 Product Mass - F + Nucleophile (SNAr Substitution) Start->Result3 Mass = M-19+Nu Result4 Homocoupling of Boronic Acid Start->Result4 Dimer found Sol1 Issue: Steric Hindrance Solution: Switch to SPhos/XPhos Pd G4 Result1->Sol1 Sol2 Issue: Pd Poisoning/Reduction Solution: Lower Temp, Anhydrous conditions Result2->Sol2 Sol3 Issue: Base Attack on C-F Solution: Switch to K3PO4 or K2CO3 Avoid alkoxides Result3->Sol3 Sol4 Issue: Slow Ox. Addition Solution: Degas thoroughly Add Boronic Acid slowly Result4->Sol4

Caption: Diagnostic logic flow for identifying the root cause of failure based on crude reaction analysis.

Catalyst System: Overcoming the Ortho-Nitro Barrier

The 2-nitro group creates significant steric bulk around the C-Br bond. Standard catalysts like


 or 

are often too small or insufficiently active to force oxidative addition here.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

You must use electron-rich, bulky ligands that facilitate oxidative addition into hindered halides while preventing catalyst deactivation.

Recommended System: SPhos Pd G3 or XPhos Pd G4 .

  • Why SPhos? The methoxy groups on the SPhos backbone provide stability, and its bulk creates a "pocket" that allows the Pd to insert into the crowded C1-Br bond despite the C2-Nitro group [1].

  • Why G3/G4 Precatalysts? These generate the active Pd(0) species immediately upon base activation, avoiding the induction period where the nitro group could coordinate to and poison the Pd(II) precursor [2].

Protocol: Optimized High-Steric Coupling

Standard scale: 1.0 mmol

  • Vial Prep: Charge a reaction vial with 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv) and Boronic Acid (1.2–1.5 equiv).

  • Catalyst: Add SPhos Pd G3 (2–5 mol%). Do not use less than 2 mol% for this substrate.

  • Solvent: Add 1,4-Dioxane (4 mL, 0.25 M).

  • Base Activation: Add

    
     (0.5 M aqueous solution)  (3.0 equiv).
    
    • Critical: Do not mix the base and catalyst until you are ready to heat.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Reaction: Seal and heat to 80°C for 2–4 hours.

    • Note: If conversion is <50% after 4 hours, boost temp to 100°C, but monitor for decomposition.

Mitigating Side Reactions: The Fluorine Trap

The presence of the 3-Fluoro group is a hidden trap. Because it is ortho to the electron-withdrawing Nitro group, the C-F bond is highly activated for Nucleophilic Aromatic Substitution (


).
The Risk Factor

If you use strong bases (like


, 

) or nucleophilic solvents (unhindered alcohols), the base will attack C3, displacing the Fluorine, rather than participating in the Suzuki cycle.

Mechanism of Failure:

  • Base (

    
     or 
    
    
    
    ) attacks C3.
  • Meisenheimer complex is stabilized by the C2-Nitro group.

  • Fluoride leaves.[4]

  • Result: 1-Bromo-3-alkoxy-4-methoxy-2-nitrobenzene (Suzuki coupling never happens).

Prevention Strategy
VariableRecommendationRationale
Base

(Tribasic Potassium Phosphate)
Mild enough to activate boronic acid, too bulky/weak to displace Fluorine [3].
Alternative Base

or

Good alternatives. Carbonates are generally safe from

.
Forbidden Bases

,

,

Strong nucleophiles that will cause immediate

side products.
Solvent Dioxane/Water or Toluene/Water Non-nucleophilic organic layer. Avoid MeOH or EtOH as cosolvents.

Workup & Purification Guide

Nitro compounds are prone to "streaking" on silica and can degrade during aggressive workups.

  • Quench: Cool to room temperature. Dilute with EtOAc.

  • Wash: Wash organic layer with water (x2) and brine (x1).

    • Tip: If an emulsion forms (common with phosphates), add a small amount of MeOH to break it, or filter through Celite.

  • Scavenging: If the product is colored (likely yellow/orange due to nitro), residual Pd can be masked. Treat the organic phase with Thiol-functionalized silica (SiliaMetS-Thiol) to remove Palladium.

  • Column: Elute with Hexanes/EtOAc. The nitro group makes the product polar; expect it to elute later than typical aryl halides.

Frequently Asked Questions (FAQs)

Q: I see the product mass, but also a mass corresponding to M+H (loss of Bromine). What is happening? A: This is protodehalogenation . It usually happens when the oxidative addition occurs (Pd inserts), but the transmetallation (boronic acid transfer) is too slow. The Pd-Aryl species then grabs a hydride from the solvent (especially if using THF or alcohols).

  • Fix: Increase the concentration of Boronic Acid (1.5 equiv) and switch to a non-protic solvent system like Toluene/Water. Ensure the reaction is strictly anhydrous except for the degassed water added with the base.

Q: Can I use Pd(OAc)2 and SPhos separately? A: Yes, but it is risky for this substrate. The induction period required to reduce Pd(II) to Pd(0) allows the nitro group to coordinate to the Pd(II), potentially forming an inactive complex. Using a G3/G4 precatalyst ensures a 1:1 ligand-to-metal ratio and immediate Pd(0) release.

Q: My Boronic acid is an ortho-substituted heterocycle. It's not working. A: If both partners are ortho-substituted (your nitrobenzene + an ortho-substituted boronic acid), the steric clash is extreme.

  • Fix: Switch to Pd-RuPhos G4 . RuPhos is specifically designed for extremely hindered biaryl couplings [4]. Raise temperature to 100°C.

References

  • Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Nature Protocols, 2(11), 2881-2887. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920. Link

  • Kondolff, I., et al. (2004).[5] "Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalyzed by palladium–tetraphosphine complexes."[5][6] Tetrahedron, 60(17), 3813-3818. Link

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids."[6] Journal of the American Chemical Society, 126(40), 13028-13029. Link

Sources

Optimization

Technical Support Center: Amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

The following technical support guide addresses the amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a highly functionalized scaffold used in the synthesis of kinase inhibitors and complex pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a highly functionalized scaffold used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.

This guide is structured for researchers requiring high-fidelity control over regioselectivity and chemoselectivity in Nucleophilic Aromatic Substitution (


) reactions.

[1]

Executive Summary: The Reactivity Landscape

The amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is deceptively complex due to the presence of two potential electrophilic sites activated by the ortho-nitro group:

  • Position 3 (Fluorine): The kinetic product.[1] Fluorine is an exceptional leaving group in

    
     due to the high electronegativity stabilizing the Meisenheimer complex.
    
  • Position 1 (Bromine): The thermodynamic or steric alternative.[1][2] While Bromine is a poorer leaving group, Position 1 is significantly less sterically hindered than Position 3.

The Core Challenge: The methoxy group at Position 4 creates a "buttressing effect" at Position 3, sandwiching the fluorine atom between the nitro and methoxy groups. This steric crowding can retard the desired attack at C-3, allowing the background reaction at C-1 (Bromine displacement) to compete, leading to inseparable regioisomers.

Diagnostic Signaling Pathways (Visual Guide)

The following diagram illustrates the divergent pathways and potential side products based on reaction conditions.

ReactionPathways Figure 1: Divergent reaction pathways in the SNAr amination of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. SM Starting Material (1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene) Target TARGET PRODUCT (C-3 Amination: F-Displacement) SM->Target 1° Pathway (Kinetic Control, Mild T) Side_Regio SIDE PRODUCT A: Regioisomer (C-1 Amination: Br-Displacement) SM->Side_Regio Steric Leakage (Bulky Amine / High T) Side_Hydro SIDE PRODUCT B: Phenol (Hydrolysis of F) SM->Side_Hydro Wet Solvent (OH- attack) Side_Bis SIDE PRODUCT C: Bis-Amine (Displacement of F and Br) Target->Side_Bis Excess Amine (Over-reaction)

Troubleshooting Guide & FAQs

Issue 1: "I see two spots on TLC/LCMS with the same mass but different retention times."

Diagnosis: Regioisomer Formation (Bromine Displacement).[1] You are likely displacing the Bromine (C-1) instead of, or in addition to, the Fluorine (C-3).

  • Mechanism: While Fluorine is electronically activated (high electronegativity lowers the energy of the transition state), it is sterically shielded by the adjacent

    
     and 
    
    
    
    groups. If your amine is bulky (e.g., isopropylamine, aniline derivatives) or the temperature is too high, the nucleophile may attack the more accessible C-1 position.
  • Verification: Check the isotopic pattern in Mass Spec.

    • Target (F-displacement): Product retains Bromine. Look for the characteristic 1:1 doublet (

      
      ) pattern.
      
    • Side Product (Br-displacement): Product retains Fluorine.[1] No Br isotope pattern; single mass peak (M+H).

    • Note: If the masses are identical, you might be misinterpreting the MS. The mass difference between replacing F (loss of 19, gain of Amine) and replacing Br (loss of 79/81, gain of Amine) is significant.

    • Correction: If you see an isomer with the same exact mass as the target, check if the amine has attacked the Nitro group (rare) or if you have a rearrangement. However, usually, the "side product" in this chemistry is the Br-displacement , which has a different mass .[1]

    • Wait, let's re-verify:

      • SM Mass: ~264 (Br isotope avg).[1]

      • Target (Displace F): Mass = 264 - 19 + Amine.[1] (Retains Br).[1]

      • Side Product (Displace Br): Mass = 264 - 80 + Amine.[1] (Retains F).

      • Result: The masses are different .[1] If you see the same mass, it is likely an isomer of the amine itself or a rearrangement, but NOT the Br-displacement.

Corrective Action:

  • Lower Temperature:

    
     on Fluorine has a lower activation energy (
    
    
    
    ) than Bromine.[1] Running at 0°C to RT favors the kinetic product (F-displacement).[1] Heating promotes the thermodynamic or competing Br-displacement.[1]
  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO, NMP).[1] These specifically solvate the cation, leaving the naked anion more reactive, which enhances the rate of F-displacement (which is more sensitive to nucleophilicity) relative to Br-displacement.

Issue 2: "The reaction is extremely slow, even with heat."

Diagnosis: Steric Deactivation & Electronic Mismatch. The methoxy group at C-4 is an Electron Donating Group (EDG).[1] By resonance, it donates electron density into C-3 (Ortho) and C-1 (Para).[1]

  • Effect: This increases the electron density at the reaction center, repelling the nucleophile and destabilizing the Meisenheimer complex.

  • Sterics: The C-3 position is "buttressed" between

    
     and 
    
    
    
    .[1]

Corrective Action:

  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to drive kinetics.

  • Base Selection: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or an inorganic base like

    
     in DMSO.[1] Avoid strong alkoxide bases (
    
    
    
    ) which will cause side reactions (ether cleavage or competition).
  • Catalysis (Advanced): If the amine is weak, consider using a Lewis Acid catalyst (rare in basic conditions) or simply switching to a stronger nucleophile if synthetic route permits (e.g., azide followed by reduction).

Issue 3: "I am seeing a product with -14 mass units relative to the target."

Diagnosis: Demethylation (Ether Cleavage).[1] Under harsh basic conditions or high heat, the methoxy group can be cleaved to a phenol.

  • Mechanism: Nucleophilic attack on the methyl of the methoxy group (

    
    ) or hydrolysis.
    
  • Corrective Action: Ensure reagents are dry. Lower the reaction temperature. Avoid using nucleophilic counter-ions (like Iodide) if possible.

Quantitative Comparison of Leaving Groups

The following table summarizes why Fluorine is the target but Bromine is the threat.

FeaturePosition 3 (Fluorine)Position 1 (Bromine)Impact on Protocol
Electronic Activation High (Ortho to

)
High (Ortho to

)
Both sites are "hot".[1]
Leaving Group Ability Excellent (

)
Moderate (

)
F should react faster.[1]
Steric Hindrance High (Flanked by

)
Low (Flanked by

)
Critical Risk: Bulky amines prefer Br.[1]
Electronic Deactivation Strong (Ortho-OMe donation)Strong (Para-OMe donation)Reaction generally sluggish.[1]

Validated Experimental Protocol

Objective: Selective Amination at C-3 (F-Displacement).

Reagents:

  • Substrate: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (Dry)

Procedure:

  • Dissolution: Dissolve substrate in DMSO (0.5 M concentration). Note: DMSO accelerates

    
     rates significantly compared to THF.[1]
    
  • Addition: Add Base.

  • Cooling: Cool the mixture to 0°C. This is critical to suppress Br-displacement.[1]

  • Amine Addition: Add the amine dropwise.[1]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by LCMS.[1]

    • Checkpoint: Look for the disappearance of SM and appearance of Product (Retains Br pattern).

    • If no reaction: Warm to Room Temperature (20-25°C).[1] Do not heat above 40°C unless absolutely necessary, as this increases the ratio of Side Product A (Br-displacement).[1]

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.[1] Wash with water/brine to remove DMSO.[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Aromatic Nucleophilic Substitution Reactions.[1][3][4][5] Chemical Reviews.[1] (Classic review establishing F >> Br reactivity order in

    
    ). Link
    
  • Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Regioselectivity. Journal of Organic Chemistry.[1] (Discusses steric buttressing effects in ortho-substituted systems). Link

  • BenchChem Technical Library. (2025). Reactivity of Bromo- and Fluoro-Substituted Phenols and Nitrobenzenes.[1] (General reactivity trends for halogenated nitrobenzenes). Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[3] (Explains why F is the kinetic product). Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Ticket ID: PUR-BFMN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Dashboard User Context: You are handling 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BFMN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Dashboard

User Context: You are handling 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a highly substituted aromatic scaffold often used as an intermediate in the synthesis of EGFR kinase inhibitors (e.g., Osimertinib analogs).

The Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Crowded Core: The 1,2,3,4-substitution pattern creates steric strain, often leading to low melting points or "oiling out" during crystallization.

  • Reactivity Risk: The fluorine atom at C3 is ortho-to-nitro (C2). This makes it highly activated for Nucleophilic Aromatic Substitution (

    
    ), creating a risk of hydrolysis or methoxy-exchange during workup.
    
  • Regioisomer Similarity: Synthesis often yields the C6-isomer impurity, which has nearly identical polarity to your target.

Quick Reference Data
ParameterSpecification / Recommendation
Physical State Likely crystalline solid (pale yellow), but prone to supercooling into an oil.
Primary Risk

Labile Fluorine.
Avoid strong bases (NaOH, KOH) and hot nucleophilic solvents (MeOH + Base).
Solubility Profile High: DCM, Ethyl Acetate, THF.[1] Moderate: Toluene, Ethanol (hot). Low: Hexanes, Water.[1]
Preferred Method Recrystallization (for >5g scale) or Flash Chromatography (for <1g or difficult isomer separation).

Purification Logic Tree

Before selecting a protocol, determine your impurity profile.

PurificationLogic Start Crude Material Analysis CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity Decision Major Impurity? CheckPurity->Decision Regio Regioisomers (Close Rf) Decision->Regio Isomers Tar Tars/Baseline Material Decision->Tar Polymer/Oils Color Trace Color Only Decision->Color High Purity MethodB Method B: Flash Chromatography (Gradient Elution) Regio->MethodB Require Separation MethodA Method A: Recrystallization (Ethanol or Toluene/Heptane) Tar->MethodA Bulk Cleanup Carbon Activated Carbon Filtration Color->Carbon Carbon->MethodA

Figure 1: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Method A: Recrystallization (The Workhorse)

Applicability: Best for removing non-polar tars and enriching the major isomer. Causality: Nitro-aromatics typically stack well in crystal lattices. However, the ortho-nitro/fluoro interaction creates a dipole that requires careful solvent matching.

Solvent System Selection
  • Option 1 (Standard): Ethanol (95%). [2]

    • Pros: Excellent solubility differential between hot/cold.

    • Cons: Nucleophilic.[3][4] WARNING: If your crude contains residual base (K2CO3, amines), heating in Ethanol will replace the Fluorine with an Ethoxy group (

      
      ). Ensure pH is neutral/acidic before use.
      
  • Option 2 (Safe/Robust): Toluene/Heptane.

    • Pros: Non-nucleophilic (chemically inert). Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent.

    • Cons: Lower recovery yield if not cooled to -10°C.

Step-by-Step Protocol (Toluene/Heptane System)
  • Dissolution: Place 10g of crude solid in a flask. Add Toluene (30 mL) . Heat to 60-70°C.

    • Troubleshooting: If solids remain, add Toluene in 2 mL increments. If a dark oily residue remains at the bottom (tars), decant the clear supernatant into a clean flask.

  • Anti-Solvent Addition: While maintaining 60°C, slowly add Heptane (approx. 30-40 mL) dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Re-solubilization: Add just enough Toluene (1-2 mL) to make the solution clear again.

  • Controlled Cooling:

    • Remove from heat. Let stand at room temperature for 2 hours. Do not disturb.

    • Why? Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject regioisomers.

  • Crystallization: Move to a fridge (4°C) for 4 hours.

  • Filtration: Filter the pale yellow needles. Wash with cold Heptane .

Method B: Flash Chromatography (The Polishing Tool)

Applicability: Required when regioisomers (e.g., 6-methoxy isomer) are present >5%. Stationary Phase: Silica Gel (40-63 µm).

Optimized Gradient

The nitro and methoxy groups make the molecule moderately polar.

Column Volume (CV)Mobile Phase (% Ethyl Acetate in Hexanes)Purpose
0 - 20%Column equilibration
2 - 50% → 5%Elute non-polar impurities (bromobenzenes)
5 - 155% → 20%Target Elution Window
15 - 2020% → 50%Flush polar tars/phenols

Technical Tip: If the separation is poor, switch the modifier from Ethyl Acetate to Dichloromethane (DCM) . The different selectivity of DCM often resolves nitro-regioisomers better than EtOAc.

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. How do I fix it?

Diagnosis: This is common with low-melting nitro-anisoles. It occurs when the solution reaches the "liquid-liquid phase separation" boundary before the crystallization boundary. The Fix:

  • Reheat the mixture until it is a clear solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at 30°C.

  • Slow Down: Wrap the flask in aluminum foil or a towel to cool it very slowly.

  • Add Solvent: Oiling out often means the solution is too concentrated. Add 10% more solvent.

Q2: I lost my Fluorine atom! NMR shows an -OEt or -OH peak instead.

Diagnosis: You triggered a Nucleophilic Aromatic Substitution (


).
Mechanism: 
The C2-Nitro group pulls electron density, making C3-Fluorine highly positive.
  • Scenario A: You recrystallized in Ethanol while the crude was basic

    
    Ethoxy impurity formed. 
    
  • Scenario B: You washed with 1M NaOH to remove phenols

    
    Hydrolysis to Phenol. 
    The Fix: 
    
  • Never use strong base washes (NaOH/KOH) on this specific scaffold. Use saturated

    
     or mild acid washes only.
    
  • Switch solvents: Use Isopropyl Alcohol (sterically hindered) or Toluene/Heptane instead of Ethanol/Methanol.

Q3: The solid is persistently orange/brown. It should be pale yellow.

Diagnosis: Trace azo-impurities or oxidation byproducts. The Fix: Dissolve the compound in DCM (10 volumes). Add Activated Carbon (10 wt%) . Stir for 30 minutes at room temperature. Filter through a Celite pad. The filtrate should be significantly lighter.

Mechanistic Visualization: The Risk

Understanding the reactivity prevents yield loss.

SNAr_Risk Figure 2: Mechanism of Fluorine Loss via SNAr. The ortho-Nitro group activates the Fluorine for displacement. Substrate 1-Br-3-F-4-OMe-2-NO2 (Target) Intermediate Meisenheimer Complex (Stabilized by NO2) Substrate->Intermediate + Nu: (Attack at C3) Byproduct 3-Alkoxy/Hydroxy Impurity (Fluorine Lost) Intermediate->Byproduct - F- (Irreversible) Nucleophile Nu: (OH-, OMe-, OEt-) Nucleophile->Intermediate

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Topic: Activ
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[5]

    • URL:[Link]

  • Purification of Nitro-Anisole Derivatives

    • Topic: General solubility and crystallization behavior of bromin
    • Source: BenchChem Technical Guide.[6] "2-Bromo-6-methyl-4-nitroanisole Properties."

  • Recrystallization Solvent Selection

    • Topic: Solvent polarity and anti-solvent str
    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link]

  • Handling Activated Fluorobenzenes

    • Topic: Stability of 1-fluoro-2-nitrobenzene deriv
    • Source: National Institutes of Health (NIH) - PubChem. "4-Bromo-1-fluoro-2-nitrobenzene Compound Summary."
    • URL:[Link]

Sources

Optimization

overcoming low reactivity of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene in cross-coupling

This technical guide addresses the specific challenges of cross-coupling 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . This substrate presents a "perfect storm" of synthetic hurdles: extreme steric hindrance from the ortho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of cross-coupling 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . This substrate presents a "perfect storm" of synthetic hurdles: extreme steric hindrance from the ortho-nitro group, electronic deactivation, and a high risk of nucleophilic aromatic substitution (SNAr) side reactions due to the activated fluorine.

The Substrate Challenge: The "Ortho-Nitro" Effect

Before attempting a reaction, you must understand the failure modes specific to this scaffold. The ortho-nitro group at C2 is not just a steric wall; it is a reactive functionality that fundamentally alters the reaction landscape.

FeatureImpact on Cross-CouplingThe Risk
C1-Bromine The intended reaction site.Low Reactivity: Sterically shielded by the C2-Nitro group.
C2-Nitro Ortho-substituent.Catalyst Poisoning: Can coordinate to Pd, arresting the cycle. Steric Bulk: Prevents oxidative addition of standard catalysts.
C3-Fluorine Ortho to Nitro.SNAr Trap: Highly activated by the nitro group. Nucleophiles (bases/amines) may displace Fluorine instead of coupling at Bromine.
C4-Methoxy Para to Bromine.Electronic Deactivation: Electron-donating group (EDG) increases electron density at C1, making oxidative addition slower.

Catalyst Selection: The Engine

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will likely fail or give <10% yield. You require a catalyst system capable of rapid oxidative addition into a crowded, electron-rich center while resisting coordination by the nitro group.

Recommendation A: The "Dialkylbiaryl Phosphine" System (Suzuki)

For Suzuki-Miyaura coupling, bulky electron-rich ligands are non-negotiable.

  • Ligand: SPhos (for general sterics) or XPhos (for extreme sterics).

  • Precatalyst: Pd(OAc)2 (add ligand at 2:1 ratio) or, preferably, Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) to ensure accurate stoichiometry and rapid activation.

  • Why: These ligands create a "pocket" that facilitates entry of the bulky aryl bromide while preventing the nitro group from binding to the palladium center.

Recommendation B: The "PEPPSI" System (Difficult Cases)

If phosphine ligands fail, switch to N-Heterocyclic Carbenes (NHC).

  • Catalyst: Pd-PEPPSI-iPr or Pd-PEPPSI-IPent .

  • Why: The NHC ligand binds tighter than phosphines, preventing catalyst decomposition at the high temperatures (100°C+) often required for this substrate.

Reaction Conditions: Avoiding the SNAr Trap

This is the most critical troubleshooting step. The C3-Fluorine is activated by the C2-Nitro group. If you use a strong nucleophilic base (like NaOMe, NaOEt, or even KOtBu in polar solvents), you will trigger Nucleophilic Aromatic Substitution (SNAr) , displacing the fluorine.

The "Safe" Base Protocol
  • Preferred: K3PO4 (anhydrous) or K2CO3 .

    • Reason: These are weak nucleophiles. They activate the boronic acid without attacking the C3-F bond.

  • Avoid: NaOtBu, KOtBu, NaOMe, NaOH.

    • Reason: These strong bases will attack C3, yielding the phenol/ether byproduct instead of the biaryl.

Solvent Strategy
  • Recommended: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

    • Reason: SNAr reactions are accelerated in polar aprotic solvents (DMF, DMSO). Using non-polar Toluene suppresses the background SNAr reaction while the Pd-catalyst functions efficiently.

  • Avoid: DMF, DMAc, NMP (unless absolutely necessary for solubility, and even then, keep temperature <80°C).

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Target: Coupling 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene with Phenylboronic Acid.

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (2–5 mol%)

    • K3PO4 (3.0 equiv, finely ground)

  • Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 ratio). Concentration should be 0.1 M to 0.2 M.

  • Degassing: Sparge with Argon for 5–10 minutes. Oxygen is a killer here because the catalyst turnover is slow due to sterics.

  • Reaction: Seal the vial and heat to 90°C for 12–24 hours.

    • Note: Do not exceed 110°C initially to avoid thermal decomposition of the nitro group.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over MgSO4.

Troubleshooting Logic & Visualization

Use this decision tree to diagnose low yields.

Troubleshooting Start Reaction Complete Analyze Crude NMR/LCMS CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProduct Is Desired Product Major Peak? CheckSM->CheckProduct Yes NoRxn No Reaction (SM Recovered) CheckSM->NoRxn No CheckByproduct Identify Major Byproduct CheckProduct->CheckByproduct No Success Success CheckProduct->Success Yes SNAr Byproduct: F-Displacement (Phenol/Ether formed) CheckByproduct->SNAr M-F+OMe/OH Dehal Byproduct: Hydrodehalogenation (Br replaced by H) CheckByproduct->Dehal M-Br+H Homocouple Byproduct: Boronic Acid Homocoupling CheckByproduct->Homocouple Biaryl-Biaryl FixSNAr FIX: Switch Base to K3PO4 Change Solvent to Toluene SNAr->FixSNAr FixDehal FIX: Use Anhydrous Solvent Lower Temp slightly Dehal->FixDehal FixHomo FIX: Degas more thoroughly Add Boronic Acid slowly Homocouple->FixHomo FixNoRxn FIX: Switch to Pd-PEPPSI-iPr Increase Temp to 110°C NoRxn->FixNoRxn

Caption: Diagnostic workflow for cross-coupling failures with ortho-nitro substrates.

FAQ: Expert Insights

Q: Can I use Buchwald-Hartwig amination on this substrate? A: Yes, but it is high-risk. The amine nucleophile can attack the C3-Fluorine (SNAr) faster than the Pd couples at C1.

  • Solution: Use BrettPhos Pd G4 . BrettPhos is highly selective for amination over SNAr. Use a weak base like K2CO3 in t-Amyl alcohol or Dioxane . Avoid NaOtBu.

Q: My reaction turns black immediately and yields nothing. Why? A: "Palladium Black" formation indicates the catalyst is decomposing before it can enter the catalytic cycle. This is common with nitro-substrates which can oxidize the ligand.

  • Solution: Switch to a Precatalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ. The precatalyst is stabilized and activates only when heated in the reaction mixture.

Q: I see a byproduct with Mass = Product - 18 (or -20). What is it? A: This is likely the denitrated or cyclized product. Under high heat, the nitro group can condense with the coupling partner (especially if it's an amine) or be ejected.

  • Solution: Lower the temperature to 80°C and extend the reaction time.

References

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Link

  • Organic Chemistry Portal . (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Link

  • Yadav, M. R., et al. (2017).[1] Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Link

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution (SNAr). Link

  • Yoneda Labs . (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Difficult Buchwald-Hartwig Reactions of Substituted Nitrobenzenes

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions involving substituted nitroarenes. This resource is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions involving substituted nitroarenes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet powerful C-N bond-forming reactions. The guidance provided herein is based on a synthesis of established literature and practical field experience.

Introduction: The Challenge of Nitroarenes in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[1][2] However, the inclusion of nitroarenes as coupling partners introduces a unique set of challenges. The nitro group, being a strong electron-withdrawing group, can deactivate the aryl halide towards oxidative addition. More critically, it is susceptible to reduction under the typical low-valent palladium catalytic conditions, leading to undesired side products.[3] Furthermore, steric hindrance from substituents on the nitrobenzene ring can significantly impede the reaction.[4]

This guide provides a structured approach to catalyst selection and reaction optimization to overcome these hurdles, presented in a troubleshooting and FAQ format.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Conversion of the Starting Materials

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I address them?

Answer:

Low to no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The "secret sauce" to a successful Buchwald-Hartwig reaction, especially with challenging substrates, lies in the ligand. For the amination of nitroarenes, bulky, electron-rich phosphine ligands are often the key to success.[5][6]

    • Recommendation: If you are using first-generation ligands like P(o-tolyl)₃, consider switching to more advanced, sterically hindered biarylphosphine ligands. Ligands from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig groups have shown remarkable activity for coupling a wide range of amines with challenging aryl halides.[1][7] BrettPhos, in particular, has been successfully employed in the amination of nitroarenes.[3] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives, sometimes outperforming phosphine ligands in terms of catalyst loading and activity for nitroarene coupling.[3]

  • Palladium Precursor: The choice of palladium source is crucial. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient.

    • Recommendation: The use of pre-catalysts, where the active Pd(0) species is readily generated, is highly recommended for difficult couplings.[8][9] Consider using a G3 or G4 palladacycle precatalyst in conjunction with your chosen ligand.

  • Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine. However, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups, including the nitro group in some contexts.[7]

    • Recommendation: While NaOtBu is often very effective, if you suspect base-mediated decomposition, consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[8]

  • Solvent and Temperature: The reaction solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.[10] The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition.

    • Recommendation: Ensure your solvent is properly dried and degassed. If the reaction is sluggish, a systematic increase in temperature (e.g., from 80 °C to 110 °C) may be beneficial.[8]

Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Nitro Group Reduction)

Question: My reaction is producing a complex mixture, with significant amounts of the dehalogenated arene and what appears to be reduction of the nitro group. How can I improve the selectivity?

Answer:

The formation of side products is a clear indication that one or more competing reaction pathways are favored over the desired C-N coupling.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It is a common side reaction, particularly with primary amines.[9]

    • Mechanism Insight: Hydrodehalogenation can arise from β-hydride elimination from a palladium-amide intermediate.[9]

    • Mitigation Strategies:

      • Ligand Choice: The use of bulky, electron-rich ligands can sterically disfavor the formation of the intermediate that leads to β-hydride elimination and promote the desired reductive elimination.[1]

      • Base: The choice of base can influence the rate of hydrodehalogenation. Experiment with different bases to find the optimal balance.

  • Nitro Group Reduction: The nitro group is susceptible to reduction by the low-valent palladium catalyst.[3]

    • Mitigation Strategies:

      • Catalyst System: A highly active catalyst system that promotes rapid C-N coupling can outcompete the slower nitro reduction pathway. The use of highly efficient ligands like BrettPhos or specific NHC ligands is crucial here.[3]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reduction.

Below is a decision workflow for troubleshooting these side reactions:

Troubleshooting_Side_Reactions Start Side Product Formation Observed Check_Hydrodehalogenation Significant Hydrodehalogenation? Start->Check_Hydrodehalogenation Check_Nitro_Reduction Significant Nitro Reduction? Check_Hydrodehalogenation->Check_Nitro_Reduction No Optimize_Ligand_Base Optimize Ligand/Base Combination (e.g., Bulky Ligand, Weaker Base) Check_Hydrodehalogenation->Optimize_Ligand_Base Yes Optimize_Catalyst_System Increase Catalyst Activity (e.g., BrettPhos, NHC Ligand) Check_Nitro_Reduction->Optimize_Catalyst_System Yes End Improved Selectivity Check_Nitro_Reduction->End No Optimize_Ligand_Base->End Monitor_Reaction_Time Monitor Reaction Progress Closely Optimize_Catalyst_System->Monitor_Reaction_Time Monitor_Reaction_Time->End

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is generally best for the Buchwald-Hartwig amination of substituted nitroarenes?

A1: For difficult couplings involving electron-deficient arenes like nitrobenzenes, the third and fourth generations of Buchwald's biarylphosphine ligands are generally the most effective.[1] These ligands, such as BrettPhos, are characterized by their steric bulk and electron-rich nature, which facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1] More recently, N-heterocyclic carbene (NHC) ligands have also shown great promise, in some cases offering higher catalytic activity than phosphine-based systems for nitroarene coupling.[3]

Q2: Can I use Pd(OAc)₂ as the palladium source, or is a pre-catalyst necessary?

A2: While Pd(OAc)₂ can be effective, its use requires an in situ reduction to the active Pd(0) species, which can be unreliable and may necessitate higher catalyst loadings.[8][9] For challenging substrates like substituted nitrobenzenes, the use of a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) is strongly recommended. Pre-catalysts offer a more reliable and efficient generation of the active LPd(0) catalyst, leading to more consistent results.[8]

Q3: How does steric hindrance on the nitrobenzene ring affect the reaction, and how can I overcome it?

A3: Steric hindrance, for example from an ortho-substituent, can significantly slow down the reaction by impeding the oxidative addition of the palladium catalyst to the C-N bond of the nitroarene.[4] To overcome this, a highly active catalyst system is required. This typically involves a combination of a sterically demanding ligand that promotes the formation of a highly reactive, monoligated palladium species, and a higher reaction temperature to provide the necessary activation energy.

Q4: What is the proposed catalytic cycle for the Buchwald-Hartwig amination of nitroarenes?

A4: The catalytic cycle for the amination of nitroarenes is proposed to proceed through a different mechanism than the typical amination of aryl halides. It involves the oxidative addition of the Ar-NO₂ bond to a Pd(0) species, followed by a nitrite/amine exchange to form the palladium-amide complex. This complex then undergoes reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6][11]

Catalytic_Cycle_Nitroarenes Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-NO₂) Pd0->OxAdd PdII_Nitrite L-Pd(II)(Ar)(NO₂) OxAdd->PdII_Nitrite Amine_Exchange Nitrite/Amine Exchange (R₂NH, Base) PdII_Nitrite->Amine_Exchange PdII_Amide L-Pd(II)(Ar)(NR₂) Amine_Exchange->PdII_Amide Reductive_Elimination Reductive Elimination PdII_Amide->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Proposed catalytic cycle for nitroarene amination.

Experimental Protocols

General Procedure for Catalyst Screening

This protocol provides a starting point for screening different catalyst systems for your specific substituted nitrobenzene and amine.

  • Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol %) and the ligand (2-4 mol %) to a dry reaction vial equipped with a stir bar.

  • Reagent Addition: Add the substituted nitroarene (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the conversion and yield.

Recommended Catalyst Systems for Initial Screening
Catalyst SystemPalladium Source (mol %)Ligand (mol %)Base (equiv)SolventTemperature (°C)
System 1 Pd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.4)Toluene100
System 2 BrettPhos Pd G3 (2)-K₃PO₄ (1.5)Dioxane110
System 3 Pd(OAc)₂ (2)IPr* (NHC ligand) (4)Cs₂CO₃ (1.5)t-Amyl alcohol120

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

References

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017, October 16). PubMed.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Buchwald–Hartwig Amination of Nitroarenes - Okayama University. (2017, October 16). Okayama University.
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes - RSC Publishing. RSC Publishing.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - RSC Publishing. (2024, January 25). RSC Publishing.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • troubleshooting guide for Buchwald-Hartwig amination of aryl halides - Benchchem. Benchchem.
  • Buchwald-Hartwig Amination of Nitroarenes. - Semantic Scholar. Semantic Scholar.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable.

Sources

Optimization

preventing dehalogenation side reactions with 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Subject: Preventing Dehalogenation During Nitro Reduction Ticket ID: #DH-2024-BFMN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Chemical Profile User Inquiry: "I am attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Dehalogenation During Nitro Reduction

Ticket ID: #DH-2024-BFMN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Chemical Profile

User Inquiry: "I am attempting to reduce the nitro group of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene to the corresponding aniline. Using standard conditions (H₂, Pd/C), I am observing significant debromination (loss of the bromine atom) and formation of the hydro-dehalogenated byproduct. How do I prevent this?"

Technical Analysis: The substrate 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene presents a classic chemoselectivity challenge. The bromine atom at the C1 position is highly susceptible to hydrogenolysis (hydrodehalogenation) under standard catalytic hydrogenation conditions, particularly because the carbon-bromine bond energy (~276 kJ/mol) is low enough to be cleaved by Palladium catalysts in the presence of hydrogen.

The goal is to selectively reduce the nitro group (-NO₂) to an amine (-NH₂) while leaving the aryl bromide (Ar-Br) and aryl fluoride (Ar-F) intact.

Troubleshooting Guide (Q&A Format)
Q1: Why did my Bromine disappear? I only wanted to reduce the Nitro group.

Dr. Thorne: You likely used Palladium on Carbon (Pd/C) . While Pd/C is the gold standard for nitro reduction, it is also an excellent catalyst for dehalogenation.

  • The Mechanism: Palladium facilitates the oxidative addition into the C-Br bond. In the presence of H₂, this leads to reductive elimination of HBr, replacing your Bromine with Hydrogen.

  • The Fix: Stop using standard Pd/C. Switch to Sulfided Platinum on Carbon (Pt/C(S)) or a chemical reductant like Iron (Fe) or Tin(II) Chloride (SnCl₂) .

Q2: I switched to Pt/C, but the reaction is too slow. Can I heat it?

Dr. Thorne: Be cautious. While Platinum is less prone to oxidative addition into C-Br bonds than Palladium, high temperatures (>60°C) or high pressures (>5 bar) can force the dehalogenation side reaction.

  • Recommendation: Use Sulfided Pt/C (specifically poisoned to inhibit hydrogenolysis) at ambient temperature to 40°C. If the reaction stalls, add a promoter like Vanadium (often found in commercial "doped" catalysts) rather than cranking up the heat.

Q3: I see a small impurity where the Fluorine is gone. Is this hydrogenolysis too?

Dr. Thorne: Unlikely. The C-F bond is very strong (~485 kJ/mol) and rarely breaks under standard hydrogenation conditions.

  • The Culprit: This is likely Nucleophilic Aromatic Substitution (SₙAr) . Your molecule has a Fluorine atom ortho to a Nitro group (before reduction) or meta to it. If you are using a nucleophilic solvent (like methanol or ethanol) and a base, the solvent might be displacing the Fluorine.

  • The Fix: Ensure your solvent system is non-nucleophilic if you are using basic conditions, or switch to a neutral reduction method (e.g., Fe/NH₄Cl).

Recommended Protocols

Here are three validated methods to achieve chemoselectivity, ranked by scalability and ease of workup.

Method A: Catalytic Hydrogenation with Sulfided Platinum (Scalable & Clean)

Best for: Large scale (>10g), clean impurity profile.

  • Setup: Charge a hydrogenation vessel with 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv).

  • Solvent: Dissolve in Ethyl Acetate or THF (Avoid alcohols if SₙAr is observed).

  • Catalyst: Add 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading relative to substrate). Note: The sulfide poisoning inhibits the catalyst's ability to cleave C-Halogen bonds.

  • Reaction: Hydrogenate at 1-3 bar (15-45 psi) H₂ pressure at 20-30°C . Monitor by HPLC.

  • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate.

    • Expected Yield: >90%[1][2][3][4]

    • Br-Retention: >99%[2]

Method B: Iron-Mediated Reduction (The "Bechamp" Modification)

Best for: Lab scale (<10g), robust tolerance of halogens.

  • Setup: In a round-bottom flask, suspend the substrate (1.0 equiv) in a mixture of Ethanol/Water (3:1) .

  • Reagents: Add Iron Powder (3.0 - 5.0 equiv) and Ammonium Chloride (NH₄Cl) (0.5 - 1.0 equiv). Note: Using NH₄Cl instead of HCl/Acetic Acid keeps the pH closer to neutral, protecting acid-sensitive groups.

  • Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring. The reaction typically completes in 1-4 hours.

  • Workup: Cool to room temperature. Filter the iron sludge through Celite (wash with warm ethyl acetate). Wash the organic layer with water/brine, dry over Na₂SO₄, and concentrate.

    • Expected Yield: 85-95%

    • Br-Retention: 100% (Iron does not insert into Aryl-Br under these conditions).

Method C: Sodium Dithionite Reduction

Best for: Mild conditions, avoiding heavy metals entirely.

  • Setup: Dissolve substrate in THF/Water (1:1) .

  • Reagent: Add Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 equiv) slowly.

  • Reaction: Stir at room temperature or mild heat (40°C).

  • Workup: Extract with Ethyl Acetate.

    • Note: This method can be slower and may require excess reagent, but it is extremely gentle.

Comparative Data Analysis
MethodReagentsReaction TimeYield (%)Debromination RiskScalability
Standard Hydrog. H₂, Pd/C1-2 h40-60%*High (Critical Failure) High
Sulfided Pt H₂, Pt/C(S)4-8 h92-96%LowHigh
Iron Reduction Fe, NH₄Cl2-4 h88-95%Negligible Medium (Fe waste)
Tin Reduction SnCl₂, HCl1-3 h80-90%NegligibleLow (Toxic waste)

*Yield reflects loss of product to dehalogenated byproduct.

Decision Workflows & Mechanism
Figure 1: Method Selection Decision Tree

ReductionSelection Start Start: Nitro Reduction of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Scale What is your reaction scale? Start->Scale LabScale Lab Scale (<10g) Scale->LabScale ProcessScale Process Scale (>100g) Scale->ProcessScale MetalWaste Is metal waste/filtration an issue? LabScale->MetalWaste MethodPt USE METHOD A: H2 + Sulfided Pt/C (Clean, Scalable) ProcessScale->MethodPt No No MetalWaste->No Iron is fine Yes Yes MetalWaste->Yes Avoid solids MethodFe USE METHOD B: Iron / NH4Cl (Robust, 100% Br retention) MethodDith USE METHOD C: Sodium Dithionite (Mild, No heavy metals) No->MethodFe Yes->MethodDith

Caption: Decision matrix for selecting the optimal reduction method based on scale and waste constraints.

Figure 2: The Dehalogenation Trap (Mechanism)

Mechanism cluster_Pd Standard Pd/C Path (AVOID) cluster_Fe Iron/Pt(S) Path (PREFERRED) Substrate Ar-NO2 / Ar-Br Pd_Insert Pd Oxidative Insertion into C-Br Bond Substrate->Pd_Insert Pd/C Catalyst Nitro_Red Selective Nitro Reduction (-NO2 -> -NH2) Substrate->Nitro_Red Fe or Pt/C(S) Dehalo Dehalogenated Product (Ar-H) Pd_Insert->Dehalo + H2 Product Target Aniline (Ar-NH2 / Ar-Br) Nitro_Red->Product

Caption: Mechanistic divergence showing how Pd/C leads to bromine loss, while Fe/Pt(S) pathways preserve the halogen.

References
  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Accessed Feb 2026. [Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry. Accessed Feb 2026. [Link]

  • Wikipedia. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia. Accessed Feb 2026. [Link]

  • Patil, R. D., & Sasson, Y. "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions."[5] Longdom Publishing. Accessed Feb 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Couplings

Ticket ID: #RXN-OPT-2024-BFMN Subject: Temperature & Selectivity Control for Poly-substituted Nitroarenes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-2024-BFMN Subject: Temperature & Selectivity Control for Poly-substituted Nitroarenes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Push-Pull-Steric" Challenge

You are working with 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a scaffold notorious for its competing reactivity profiles. This molecule presents a "perfect storm" of electronic and steric conflicts:

  • Steric Hindrance (C1): The 2-Nitro group exerts significant steric pressure on the 1-Bromo site, hindering the approach of Palladium catalysts (Oxidative Addition).

  • Electronic Activation (C3): The 2-Nitro group (Strong EWG) activates the adjacent 3-Fluoro position for Nucleophilic Aromatic Substitution (SNAr), creating a high risk of side reactions.

  • Electronic Deactivation (C1): The 4-Methoxy group (Strong EDG) is para to the Bromine, increasing electron density at C1 and making oxidative addition kinetically slower compared to simple nitro-haloarenes.

The Core Dilemma: You need heat to overcome the steric/electronic barrier at C1 (for Pd-coupling), but that same heat triggers unwanted SNAr at C3 (Fluorine displacement).

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I am seeing low conversion of the bromide and significant starting material remaining at 60°C. Should I increase the temperature to 100°C?"

Recommendation: Proceed with extreme caution. Increasing temperature to 100°C significantly increases the risk of SNAr at the C3-Fluorine position, especially if your coupling partner is nucleophilic (e.g., amines, thiolates) or if you are using strong bases (alkoxides).

  • The Mechanism: At >80°C, the activation energy for nucleophilic attack at C3 (activated by the ortho-nitro group) is often surpassed before the Pd-catalyst can effectively insert into the sterically hindered C1-Br bond.

  • The Fix: Instead of heat, switch to a more active catalyst system designed for sterically hindered chlorides/bromides.

    • Ligand Choice: Switch to SPhos , XPhos , or BrettPhos . These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition at lower temperatures (often 40–60°C) despite the ortho-nitro steric clash.

    • Pre-catalyst: Use Pd(OAc)₂ with a 1:2 Ligand ratio or, preferably, a pre-formed precatalyst like XPhos Pd G4 .

Q2: "I observe a side product with a mass corresponding to [M - F + Nu]. Is the Fluorine leaving?"

Diagnosis: Yes, you are observing Regioselective SNAr . The 2-Nitro group makes the 3-Fluorine highly labile. Even though the 4-Methoxy group is an electron donor (which usually deactivates SNAr), the inductive withdrawal of the ortho-nitro group dominates.

  • Immediate Action:

    • Change the Base: If you are using Carbonate (K₂CO₃, Cs₂CO₃) or Phosphate (K₃PO₄), ensure they are anhydrous. If using Alkoxides (NaOtBu), STOP . Alkoxides will rapidly attack the C3-F position. Switch to weak, non-nucleophilic bases like K₃PO₄ or CsF .

    • Solvent Switch: Avoid dipolar aprotic solvents (DMF, DMSO, NMP) if possible, as they accelerate SNAr rates by orders of magnitude. Switch to non-polar solvents like Toluene or 1,4-Dioxane (with minimal water for the Suzuki base solubility).

Q3: "My reaction turns black and stalls after 1 hour at 80°C. What is happening?"

Diagnosis: Catalyst Poisoning or Decomposition. Nitro-containing substrates can be problematic for Pd(0) species.

  • Pd-Nitro Coordination: The nitro group can coordinate to the Pd center, forming a stable "off-cycle" species that arrests the catalytic turnover.

  • Reduction: At high temperatures with certain hydride sources (or alcohols acting as hydride donors), the nitro group can be reduced to a nitroso or amine, which then poisons the catalyst.

  • The Fix:

    • Lower Temperature: Run at 50-60°C with a more active ligand (see Q1).

    • High Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the intermolecular coupling over unimolecular decomposition.

    • Additives: In rare cases, adding 10-20 mol% of the free ligand can stabilize the catalyst lifetime.

Part 2: Optimized Protocols
Workflow A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Selective coupling at C1-Br without touching C3-F.

ParameterRecommendationRationale
Temperature 40°C – 65°C "Goldilocks" zone: High enough for Pd turnover, low enough to suppress SNAr.
Catalyst Pd(OAc)₂ + SPhos (1:2) or SPhos Pd G3/G4 SPhos is "King" for ortho-substituted aryl halides.
Base K₃PO₄ (3.0 equiv) Weak enough to prevent F-attack; strong enough to activate Boronic Acid.
Solvent Toluene / Water (10:1) Biphasic system suppresses SNAr (which prefers polar homogeneous media).

Step-by-Step:

  • Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), SPhos Pd G3 (2–5 mol%).

  • Add K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with Argon (x3). Oxygen kills active catalysts.

  • Add degassed Toluene and Water .[1]

  • Heat to 50°C and monitor by HPLC/LCMS at 1 hour.

  • Only if conversion is <20%: Ramp to 65°C.

Workflow B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling at C1-Br. High Risk of SNAr at C3-F.

  • Critical Warning: Amines are nucleophiles.[2] They will attack C3-F via SNAr as a background reaction.

  • Strategy: You must make the Pd-catalyzed cycle (C1) faster than the background SNAr (C3).

ParameterRecommendationRationale
Temperature 60°C – 80°C Do not exceed 80°C.
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 These precatalysts initiate rapidly at low T.
Base Cs₂CO₃ Avoids NaOtBu (strong nucleophile). Cs+ assists in halide abstraction.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol often suppresses background SNAr compared to DMF.
Part 3: Visualizing the Reactivity Landscape

The following diagram maps the competing pathways based on temperature and reagents.

ReactivityMap Substrate 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Suzuki Suzuki Coupling (C1-Br) Substrate->Suzuki Preferred Pathway Buchwald Buchwald Amination (C1-Br) Substrate->Buchwald Competitive SNAr S_NAr Substitution (C3-F) Substrate->SNAr Side Reaction Product_C Biaryl Product (Desired) Suzuki->Product_C Product_N Aniline Product (Desired) Buchwald->Product_N Byproduct Defluorinated/Substituted Impurity (Undesired) SNAr->Byproduct LowT_Cat T < 60°C Active Cat (SPhos/XPhos) LowT_Cat->Suzuki LowT_Cat->Buchwald HighT T > 90°C Standard Cat (PPh3) HighT->SNAr Promotes StrongBase Strong Base (NaOtBu) or Polar Solvent (DMF) StrongBase->SNAr Accelerates

Caption: Figure 1. Reactivity Divergence. High temperatures and strong bases shift the reaction trajectory from the desired Pd-coupling at C1 (Green/Yellow) toward the undesired SNAr at C3 (Red).

References
  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Source: NRO Chemistry. "Suzuki Coupling: Mechanism & Examples."
    • URL:[Link]

  • Ortho-Nitro Effect & SNAr Selectivity

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Optimization of Nitrobenzene Couplings

    • Source: ResearchGate.[3] "Optimization of coupling reaction temperature."

    • URL:[Link]

  • Chemoselectivity in Polyhalogenated Heterocycles

    • Source: Baran Lab (Scripps). "Haloselectivity of Heterocycles."
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always perform a safety assessment before scaling up reactions involving nitroaromatics, as they can be energetic.

Sources

Optimization

troubleshooting failed reactions with 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Case Reference: T-BNF-446 Senior Application Scientist: Dr. Aris Thorne Department: Advanced Synthesis & Catalysis Support Executive Summary & Reactivity Landscape Welcome to the technical support hub for 1-Bromo-3-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-BNF-446

Senior Application Scientist: Dr. Aris Thorne Department: Advanced Synthesis & Catalysis Support

Executive Summary & Reactivity Landscape

Welcome to the technical support hub for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . This scaffold is a deceptive "poly-functional trap." While it appears to be a standard building block, the specific arrangement of substituents—specifically the ortho-nitro group relative to both the bromine and fluorine—creates a unique reactivity matrix that often leads to failed reactions or unexpected byproducts.

The Reactivity Map

The diagram below illustrates the competing reactive sites and the thermodynamic/kinetic pressures acting on them.

ReactivityMap Molecule 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Suzuki C1-Br: Cross-Coupling (Suzuki/Buchwald) Molecule->Suzuki Pd(0) Insertion SnAr C3-F: Nucleophilic Substitution (SnAr) Molecule->SnAr Nucleophile Attack Reduction NO2: Reduction to Aniline Molecule->Reduction Hydrogenation Steric ISSUE: Ortho-NO2 Steric Hindrance & Catalyst Poisoning Suzuki->Steric Regio ADVANTAGE: F is activated by NO2 (>100x faster than Br) SnAr->Regio Dehalo RISK: Hydrodehalogenation (Loss of Br/F) Reduction->Dehalo

Caption: Fig 1. Reactivity hotspots. Note the competing activation of C1 and C3 by the C2-Nitro group.

Troubleshooting Dashboard

Quickly diagnose your issue using the symptom matrix below.

SymptomProbable CauseImmediate Corrective Action
Suzuki Coupling: <10% conversion, starting material recovered.Steric Inhibition: The C2-Nitro group blocks Pd oxidative addition at C1-Br.Switch to SPhos or XPhos ligands (Buchwald G3 precatalysts). Increase temp to 100°C.
Suzuki Coupling: Formation of homocoupled biaryl.Transmetallation Failure: Boronic acid is degrading before coupling.Switch base to K3PO4 (anhydrous) or use Boronic Esters (Pinacol) instead of acids.
SnAr Reaction: Mixture of products (F-displacement and Br-displacement).Overheating: While F is more reactive, high heat activates Br displacement.Lower temperature to 0–25°C. Use mild bases (K2CO3) in DMSO/DMF.
Nitro Reduction: Product mass is M-80 (Loss of Br).Hydrodehalogenation: Pd/C + H2 is too aggressive.STOP Pd/C. Switch to Fe/NH4Cl or SnCl2 (chemoselective reduction).

Deep Dive: Solving Suzuki Coupling Failures

The Problem: The "Ortho-Nitro Effect"

Users frequently report stalled reactions at the C1-Br position. This is not due to the bromine being a poor leaving group.[1] It is caused by the C2-Nitro group.

  • Steric Bulk: The nitro group twists out of plane, physically shielding the C-Br bond from the bulky Palladium catalyst.

  • Coordination: The nitro oxygen can weakly coordinate to Palladium, forming a stable chelate that halts the catalytic cycle [1].

The Protocol: Sterically Demanding Coupling

To force this reaction, you must use electron-rich, bulky biarylphosphine ligands that facilitate oxidative addition even in crowded environments.

Recommended System:

  • Catalyst: Pd(OAc)2 + SPhos (or SPhos Pd G3).

  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane.

  • Base: K3PO4 (3.0 equiv).

Step-by-Step Optimization:

  • Degas Thoroughly: The ortho-nitro group makes the catalyst more susceptible to oxidation. Sparge solvents with Argon for 15 mins.

  • Pre-heat: Do not add catalyst at room temperature. Heat the mixture of substrate, boronic acid, and base to 60°C before injecting the catalyst solution. This jump-starts the cycle.

  • Ligand Ratio: Use a 1:2 ratio of Pd:Ligand if using free ligand to ensure the active species is ligated.

Expert Tip: If SPhos fails, switch to XPhos . The larger steric bulk of XPhos can sometimes "wedge" open the reactive site better than SPhos for nitro-substituted arenes [2].

Deep Dive: SnAr Regioselectivity (F vs. Br)

The Question: Which halogen leaves?

In this molecule, you have two leaving groups: Bromine (C1) and Fluorine (C3). Both are ortho to the activating Nitro group.

  • Common Misconception: "Bromine is a better leaving group, so it reacts first."

  • Scientific Reality: In SnAr, the rate-determining step is the nucleophilic attack (addition), not the elimination. Fluorine is highly electronegative, which stabilizes the anionic Meisenheimer intermediate significantly more than bromine.[1] Therefore, C3-F is >100x more reactive than C1-Br [3].

The Protocol: Selective C3-F Displacement

To ensure you only displace the Fluorine and keep the Bromine intact (for later coupling):

  • Temperature Control: Keep the reaction between 0°C and RT . Heating >60°C increases the energy enough to start displacing Br, ruining selectivity.

  • Solvent Choice: Use dipolar aprotic solvents (DMSO, DMF, NMP ). These solvate the cation, leaving the nucleophile "naked" and more reactive, allowing you to run at lower temperatures.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of nucleophile. Excess nucleophile will eventually attack the Br site.

SnArPathway Start Substrate (Br at C1, F at C3) ConditionA Condition: 25°C, DMSO Start->ConditionA ConditionB Condition: >80°C, Excess Nuc Start->ConditionB Intermediate Meisenheimer Complex (Stabilized by F) ConditionA->Intermediate ProductB Mixture/Byproduct: C1 & C3 Substitution ConditionB->ProductB ProductA Major Product: C3-Substitution (Br Intact) Intermediate->ProductA

Caption: Fig 2. Kinetic control is required to maintain chemoselectivity for Fluorine displacement.

Deep Dive: Chemoselective Nitro Reduction

The Hazard: Dehalogenation

Standard hydrogenation (H2, Pd/C) is notorious for cleaving Aryl-Bromide and Aryl-Fluoride bonds, especially when they are activated by amino groups formed in situ.

The Solution: Iron-Mediated Reduction

The Bechamp reduction or its modifications are the gold standard here. They reduce the Nitro group via a single-electron transfer mechanism that does not touch the Aryl-Halide bonds [4].

Validated Protocol (Fe/NH4Cl):

  • Dissolve: Substrate (1 mmol) in Ethanol/Water (3:1 ratio, 10 mL).

  • Add: Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

  • Heat: Reflux (80°C) with vigorous stirring.

    • Note: Stirring is critical as this is a heterogeneous reaction.

  • Monitor: Reaction is usually complete in 1–2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.[3]

Alternative: If acid-sensitive, use SnCl2·2H2O in Ethanol (reflux).

Frequently Asked Questions (FAQ)

Q: Can I use this molecule for Lithiation (Li-Halogen exchange)? A: DANGER. Do not attempt standard lithiation (n-BuLi) on this substrate. The nitro group is incompatible with organolithiums and can lead to rapid decomposition or runaway exotherms. If you must lithiate, you need to use Knochel-Hauser base (TMPMgCl·LiCl) at -78°C, but even this is high-risk due to the elimination of Li-F to form a benzyne intermediate.

Q: Why is my yield low when using K2CO3 in Suzuki coupling? A: The ortho-nitro group and the para-methoxy group make the aryl bromide electron-rich and sterically crowded. Weak bases like carbonate often fail to activate the boronic acid fast enough. Switch to K3PO4 or Cs2CO3 to facilitate faster transmetallation.

Q: The Methoxy group is at position 4. Does it deactivate the SnAr at position 3? A: Yes, but only slightly. The methoxy group is an electron-donating group (EDG) by resonance. However, because the Nitro group (strong EWG) is ortho to the Fluorine, the activation effect of the Nitro group overwhelms the deactivation from the Methoxy group. The reaction will proceed, but it may be slower than a non-methoxylated analog.

References

  • Ortho-Substituent Effects in Palladium Catalysis

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling"[4]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Ligand Selection for Hindered Substrates

    • Title: "Suzuki-Miyaura Cross-Coupling: The Halogen Effect" (General Principles of SPhos/XPhos)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • SnAr Selectivity (Fluorine vs. Bromine)

    • Title: "Why are fluorides more reactive in nucleophilic arom
    • Source: Chemistry StackExchange (Valid
    • URL:[Link]

  • Chemoselective Reduction

    • Title: "Selective reduction of nitro group without affecting other functional groups"[5]

    • Source: BenchChem Technical Guides

Sources

Troubleshooting

impact of base selection on the outcome of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene reactions

This guide is structured as a Technical Support Knowledge Base for researchers working with the scaffold 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . It synthesizes mechanistic organic chemistry with practical troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Knowledge Base for researchers working with the scaffold 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Article ID: TKB-2026-BFMN Department: Advanced Synthesis Support Last Updated: February 15, 2026[1]

Core Chemistry & Reactivity Profile

This scaffold is a "poly-functionalized warhead" widely used in kinase inhibitor synthesis (e.g., EGFR inhibitors). Its reactivity is defined by the "Ortho-Nitro Effect," which creates a tug-of-war between two reaction pathways.

  • The Fluorine (C3): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group. It is the "soft target" for amines and alkoxides.
    
  • The Bromine (C1): The intended handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald). It is less reactive toward

    
     but susceptible to oxidative addition.
    

The Critical Conflict: The base selected for a Suzuki coupling (to activate the boronic acid) often inadvertently triggers an


 reaction at the Fluorine position, leading to impurities (hydrolysis or solvent incorporation).
Reactivity Flowchart

The following diagram illustrates how base selection dictates the reaction pathway.

ReactionPathways Start 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Base_Weak Weak/Non-Nu Base (K2CO3, DIPEA) Start->Base_Weak + Amine Base_Strong Strong/Nu Base (NaOH, NaOMe, tBuOK) Start->Base_Strong + Pd-Cat Path_SNAr Pathway A: SNAr (Targeting Fluorine) Base_Weak->Path_SNAr Base_Strong->Path_SNAr Side Reaction Path_Suzuki Pathway B: Cross-Coupling (Targeting Bromine) Base_Strong->Path_Suzuki Intended Prod_Amine Product: Aniline Derivative (F displaced) Path_SNAr->Prod_Amine High Yield Side_Prod Impurity: Phenol/Ether (F displaced by OH/OR) Path_SNAr->Side_Prod Hydrolysis Prod_Biaryl Product: Biaryl Scaffold (Br displaced, F retained) Path_Suzuki->Prod_Biaryl

Figure 1: Divergent reaction pathways based on base strength and nucleophilicity.

Troubleshooting Guide: Reactions (Targeting Fluorine)

Goal: Displace Fluorine with an amine or thiol while keeping the Bromine intact.

Common Issue: Low Yield or "Dark" Mixtures

Root Cause: The use of overly strong bases (e.g., NaH, KOtBu) leads to competitive attack at the Bromine or degradation of the Nitro group.

Optimization Protocol:

  • Base Selection: Switch to DIPEA (Hünig's Base) or

    
     . These are sufficient to neutralize the proton generated during substitution but too weak to attack the nitro-arene system.
    
  • Solvent: Use polar aprotic solvents (DMF, DMSO, NMP) to stabilize the Meisenheimer Complex intermediate.

  • Temperature: Keep below 80°C. The ortho-nitro group activates the Fluorine enough that high heat is rarely needed and often deleterious.

Base TypepKa (conj. acid)OutcomeRecommendation
DIPEA / TEA ~10.7Clean substitution at F. Br intact.Primary Choice

/

~10.3Good yield. Requires polar solvent.Secondary Choice
NaH / KOtBu >16Complex mixture. Possible Br loss.Avoid

Troubleshooting Guide: Suzuki Coupling (Targeting Bromine)

Goal: Form a C-C bond at the Bromine position while retaining the Fluorine atom.

Common Issue: Loss of Fluorine (Hydrolysis)

Symptom: LCMS shows a peak corresponding to [M-F+OH] or [M-F+OMe]. Root Cause: The base required for Suzuki coupling (to activate the boronic acid) is attacking the highly labile C-F bond. This is exacerbated by water (if using aqueous bases) or alcoholic solvents.

Mechanism of Failure: In standard Suzuki conditions (e.g.,


 in Toluene/Water), the hydroxide ion (

) generated by equilibrium acts as a nucleophile, attacking C3 and displacing Fluorine.
Corrective Protocol: The "Anhydrous" Switch

To retain the fluorine, you must eliminate competitive nucleophiles (


, 

).

Step-by-Step Optimization:

  • Switch Base: Use Anhydrous

    
      or 
    
    
    
    .
    • Why? Phosphate is basic enough to activate the boronic acid but is bulky and poorly nucleophilic toward the aromatic ring compared to hydroxide or alkoxides.

  • Switch Solvent: Move from MeOH/Water mixtures to 1,4-Dioxane or Toluene (strictly anhydrous).

  • Catalyst: Use a highly active catalyst like

    
      or 
    
    
    
    /XPhos
    . Faster coupling kinetics (at Br) outcompete the slower background hydrolysis (at F).
Data Comparison: Base Impact on Chemoselectivity

Simulated representative data based on ortho-nitro-haloarene reactivity profiles [1, 4].

Reaction ConditionsYield (Biaryl)Impurity (Hydrolysis at F)Verdict

(aq), DME, 90°C
45%35%Failed (High hydrolysis)

, MeOH, 65°C
10%85%Failed (

dominates)

(anh), Dioxane, 90°C
88% <2% Recommended

, Toluene, 100°C
82%<5%Alternative

Advanced Troubleshooting: "Base-Free" Methodologies

If the substrate is extremely sensitive (e.g., the methoxy group is also cleaving), consider Lewis Acid-Mediated Coupling . Recent literature suggests using Lewis Acids (like Ag salts or specific Boron activators) to facilitate transmetallation without a Brønsted base, effectively shutting down the


 pathway entirely [3].
Decision Logic for Base Selection

Use this logic gate to determine your next experiment.

TroubleshootingLogic Start Start: Define Goal Goal_F Goal: Displace F (SNAr) Start->Goal_F Goal_Br Goal: Couple at Br (Suzuki) Start->Goal_Br Q_Nu Is Nucleophile Acidic? (e.g., HCl salt of amine) Goal_F->Q_Nu Q_Sens Is Fluorine loss observed? Goal_Br->Q_Sens Rec_DIPEA Use Excess DIPEA (3-4 eq) Q_Nu->Rec_DIPEA Yes Rec_K2CO3 Use K2CO3 in DMF Q_Nu->Rec_K2CO3 No Rec_Std Std Conditions: Na2CO3 / Toluene / H2O Q_Sens->Rec_Std No Rec_Anh CRITICAL SWITCH: Anhydrous K3PO4 / Dioxane Q_Sens->Rec_Anh Yes

Figure 2: Decision matrix for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use


 for the Suzuki coupling? 
A:  Yes, but proceed with caution. Cesium Carbonate is more soluble in organic solvents than Potassium Carbonate, which increases its basicity. While this accelerates the Suzuki coupling, it also accelerates the unwanted 

at the fluorine. If you see "phenolic" impurities, switch to Potassium Phosphate (

).

Q2: Why is the Methoxy group (C4) stable? A: The methoxy group is an electron-donating group (EDG). While it is ortho to the fluorine (activating it), the methoxy group itself is not a good leaving group compared to Fluorine or Bromine. However, under highly acidic conditions (e.g.,


) or extreme basic conditions with high heat (

), demethylation can occur.

Q3: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the hydrolysis product (phenol) resulting from the base attacking the Fluorine. It is acidic and forms a salt with the base, sticking to the baseline. Acidify a small aliquot; if the spot moves up, it confirms hydrolysis [4].

References

  • BenchChem Technical Support. (2025).[2][3] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Base Activation.[3][4][5] Retrieved from

  • ChemRxiv. (2024). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids.[1] Retrieved from

  • ACS Catalysis. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.[6] (Context on nitro-arene reactivity). Retrieved from

Sources

Optimization

scale-up challenges for the synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Technical Support Center: Scale-Up Synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Executive Summary & Core Challenge The synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Target A ) presents a classic and f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Executive Summary & Core Challenge

The synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Target A ) presents a classic and formidable challenge in electrophilic aromatic substitution: Contra-Electronic Regioselectivity .

The standard precursor, 1-bromo-3-fluoro-4-methoxybenzene (also known as 4-bromo-2-fluoroanisole), contains a methoxy group that strongly directs nitration to the ortho and para positions. Since the para position is blocked by bromine and one ortho position is blocked by fluorine, the kinetic preference is overwhelmingly for the remaining open ortho position (C6 relative to anisole), yielding the isomer 1-Bromo-3-fluoro-4-methoxy-5-nitrobenzene (Isomer B ).

Your target, Isomer A , requires nitration at the position meta to the methoxy group (between the fluorine and bromine). This position is sterically crowded and electronically disfavored. This guide addresses the scale-up strategies to overcome this thermodynamic barrier, focusing on blocking group strategies , reaction engineering , and purification protocols .

Visualizing the Regioselectivity Problem

The following diagram illustrates the competition between the Kinetic Product (Isomer B) and your Target (Isomer A).

NitrationPathways Precursor Precursor: 4-Bromo-2-fluoroanisole (1-Bromo-3-fluoro-4-methoxybenzene) DirectNitration Direct Nitration (HNO3/H2SO4) Precursor->DirectNitration BlockingStrategy Blocking Strategy (Sulfonation -> Nitration -> Desulfonation) Precursor->BlockingStrategy  Alternative Route IsomerB Major Product (Kinetic) 1-Bromo-3-fluoro-4-methoxy-5-nitrobenzene (Nitro ortho to OMe) DirectNitration->IsomerB  Major Pathway (>90%)  Directed by OMe IsomerA Target Product (Crowded) 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Nitro meta to OMe) DirectNitration->IsomerA  Minor Pathway (<5%)  Sterically Hindered BlockingStrategy->IsomerA  High Selectivity

Caption: Pathway analysis showing the kinetic dominance of the 5-nitro isomer (Isomer B) over the target 2-nitro isomer (Isomer A) during direct nitration.

Technical Support & Troubleshooting (Q&A)

Category 1: Reaction Optimization (Direct Nitration)

Q1: I am performing direct nitration on 4-bromo-2-fluoroanisole, but HPLC shows 95% of the wrong isomer. Is my temperature too high?

  • Diagnosis: No, this is not primarily a temperature issue. The methoxy group is a powerful ortho/para director. It directs the incoming nitro group to the position ortho to itself (Position 6 relative to anisole). Your target requires nitration at Position 3 (relative to anisole), which is meta to the methoxy group.

  • Resolution: Lowering the temperature will only increase the selectivity for the unwanted kinetic product (Isomer B). To access the target (Isomer A) via direct nitration, you would theoretically need higher temperatures to access the thermodynamic product, but this carries severe safety risks (decomposition/explosion) and is unlikely to succeed due to the steric bulk of the bromine and fluorine flanking the target site.

  • Recommendation: Stop optimizing direct nitration. You must switch to a Blocking Group Strategy or a Sandmeyer Route (see Protocol below).

Q2: Can I use a different nitrating agent (e.g., Acetyl Nitrate or Nitronium Tetrafluoroborate) to change the regioselectivity?

  • Diagnosis: While these reagents are milder, they do not override the electronic directing effects of the methoxy group. They will still predominantly yield Isomer B.

  • Insight: The only way to direct nitration to the meta position (relative to OMe) is to physically block the preferred ortho position or use a precursor where the amine is already in place (e.g., starting from an aniline).

Category 2: Purification & Isolation

Q3: I have a mixture containing 5% of the target isomer. How can I enrich this without column chromatography on a kilogram scale?

  • Diagnosis: Separation of regioisomers with such low abundance of the desired product is inefficient by crystallization alone due to co-crystallization phenomena.

  • Protocol:

    • Fractional Crystallization: The unwanted Isomer B (5-nitro) is typically more symmetric and higher melting. Dissolve the crude mixture in hot Isopropanol (IPA) or Ethanol .

    • Cool slowly: The major isomer (Isomer B) will crystallize first. Filter this off.

    • Mother Liquor: The filtrate (mother liquor) will be enriched in your target (Isomer A).

    • Repeat: You may need to repeat this "crash out" of the major isomer 2-3 times.

    • Final Polish: Once the filtrate is ~40-50% Target A, attempt to crystallize Target A using a non-polar solvent like Hexane/Ethyl Acetate (9:1) .

Category 3: Safety on Scale

Q4: We are seeing a delayed exotherm during the addition of Nitric Acid. What is happening?

  • Diagnosis: This is a classic sign of under-mixing or accumulation . In biphasic nitrations (Organic substrate vs. Aqueous Acid), the reaction rate is limited by mass transfer. If stirring is inefficient, HNO3 accumulates in the reactor. Once the phases mix (or temperature rises slightly), all the accumulated acid reacts at once, leading to a thermal runaway.

  • Safety Critical:

    • Ensure impeller tip speed is sufficient for high shear mixing.

    • Use continuous flow reactors (micro-reactors) if possible to manage heat transfer.

    • Never add acid faster than the cooling capacity can handle.

Recommended Scale-Up Protocol: The Blocking Group Strategy

Since direct nitration fails to yield the target as the major product, the industry-standard approach for meta-nitration of anisoles involves a three-step sequence: Sulfonation (Blocking) → Nitration → Desulfonation .

Step 1: Sulfonation (Blocking the Kinetic Site)
  • Reagents: 4-Bromo-2-fluoroanisole, Conc. H2SO4 (or mild Oleum).

  • Mechanism: The sulfonic acid group (

    
    ) is bulky and reversibly installs at the most electron-rich position (Position 6, ortho to OMe).
    
  • Procedure:

    • Charge 4-Bromo-2-fluoroanisole into the reactor.

    • Cool to 0-5°C.

    • Add H2SO4 dropwise.

    • Warm to RT to complete sulfonation.

    • Result: 4-Bromo-2-fluoro-6-sulfoanisole.

Step 2: Nitration (Directed to the Target Site)
  • Reagents: Fuming HNO3 / H2SO4.

  • Mechanism:

    • The

      
       group is a meta-director.
      
    • The

      
       group is an ortho/para-director.
      
    • The only open position that satisfies the directing effects of the new group (and steric availability) is Position 3 (the target site).

  • Procedure:

    • Cool the sulfonated mixture to <10°C.

    • Add Fuming HNO3 slowly (Exotherm control is critical).

    • Stir at 20-30°C.

    • Result: 1-Bromo-3-fluoro-4-methoxy-2-nitro-6-sulfobenzene.

Step 3: Desulfonation (Removing the Block)
  • Reagents: Dilute H2SO4, Steam/Heat.

  • Mechanism: Protodeosulfonation occurs upon heating in aqueous acid.

  • Procedure:

    • Dilute the reaction mass with water (Caution: High Exotherm).

    • Heat to reflux (100-110°C) with steam distillation.

    • The sulfonic acid group is cleaved, leaving the nitro group in place.

    • The product (Target A) is insoluble in the dilute acid and will oil out or precipitate.

  • Yield: This route typically affords 60-70% overall yield of the correct isomer, compared to <5% via direct nitration.

Quantitative Data: Isomer Comparison

PropertyTarget Product (Isomer A)Kinetic Byproduct (Isomer B)
Structure 2-Nitro (Crowded)5-Nitro (Open)
IUPAC Name 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene1-Bromo-3-fluoro-4-methoxy-5-nitrobenzene
Direct Nitration Yield < 5%> 90%
Polarity (TLC) Slightly Less Polar (Internal H-bond possible)More Polar
Melting Point Typically Lower (due to symmetry break)Typically Higher
1H NMR Signature Protons are ortho to each other? No, isolated.Protons are para to each other.
Coupling Constants Look for F-H coupling patterns.Distinct para coupling (small J).

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on directing effects and blocking strategies).[1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. Link

  • ChemicalBook. (2024). Product Entry: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7).[2][3][4][5] Link

  • Pedada, A. R., et al. (2013).[6] "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole." Organic Process Research & Development, 17(9), 1149–1155. (Reference for general nitration scale-up safety and exotherm management). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-2-fluoroanisole. Link

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving nitration must be preceded by rigorous calorimetry (DSC/ARC) and safety assessments.

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene with its chloro-analogue

This guide provides an in-depth technical comparison between 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (referred to as the Fluoro-Target ) and its Chloro-Analogue (1-Bromo-3-chloro-4-methoxy-2-nitrobenzene), focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (referred to as the Fluoro-Target ) and its Chloro-Analogue (1-Bromo-3-chloro-4-methoxy-2-nitrobenzene), focusing on their reactivity profiles in drug discovery and synthesis.

Executive Summary

  • The Core Distinction: The primary chemical differentiator is the halogen at the C3 position (Fluoro vs. Chloro). While both molecules share the same nitro-activated scaffold, the Fluoro-Target exhibits significantly higher electrophilicity at the C1 position due to the stronger inductive effect (-I) of the fluorine atom.

  • Application Scope:

    • Fluoro-Target: Preferred for high-value intermediates where faster reaction kinetics or specific fluorine-bioisosterism (metabolic stability) is required.

    • Chloro-Analogue: A cost-effective alternative for early-stage screening, though it suffers from slower cross-coupling rates and reduced regioselectivity in nucleophilic substitutions.

  • Critical Reactivity Insight: Despite fluorine being a superior leaving group for SNAr, the presence of the 4-Methoxy (OMe) group electronically deactivates the C3 position. Consequently, the primary site of nucleophilic attack for both analogues is C1 (displacing Bromine) , not C3.

Chemical Profile & Structural Analysis[1]

FeatureFluoro-Target (1-Br-3-F...)Chloro-Analogue (1-Br-3-Cl...)Impact on Reactivity
Structure 1-Br , 2-NO₂, 3-F , 4-OMe1-Br , 2-NO₂, 3-Cl , 4-OMeC3 Halogen variation defines the series.
Electronic Effect (C3) Strong Inductive Withdrawal (-I)Moderate Inductive Withdrawal (-I)F makes the ring more electron-deficient, activating C1.
Steric Bulk (C3) Low (Van der Waals radius: 1.47 Å)Moderate (Van der Waals radius: 1.75 Å)Cl increases crowding around the Nitro group, potentially twisting it out of plane.
C1 Electrophilicity High Moderate Nucleophiles attack C1 faster in the Fluoro-Target.
Primary Leaving Group Bromine (at C1)Bromine (at C1)SNAr and Pd-catalyzed coupling occur here.

Reactivity Analysis: The "Push-Pull" Dynamic

The scaffold features a "Push-Pull" system: the Nitro group (C2) pulls electron density (activating), while the Methoxy group (C4) pushes electron density (deactivating).

A. Nucleophilic Aromatic Substitution (SNAr)

Contrary to standard trends where Fluorine is the preferred leaving group (kF >> kCl), the regioselectivity here is controlled by the Methoxy group.

  • Regioselectivity Logic:

    • C3 Position (F/Cl): Ortho to the electron-donating OMe group. Resonance donation increases electron density at C3, effectively deactivating it toward nucleophilic attack.

    • C1 Position (Br): Meta to the OMe group. Resonance donation cannot reach C1. Combined with the activation from the ortho-Nitro group, C1 remains highly electrophilic .

  • Comparison: The Fluoro-Target reacts faster at C1 than the Chloro-Analogue because the C3-Fluorine exerts a stronger remote inductive pull, making the C1 carbon more positive.

B. Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

For Palladium-catalyzed reactions, the oxidative addition step typically occurs at the C-Br bond.

  • Fluoro-Target: The electron-deficient nature of the ring (enhanced by F) facilitates faster oxidative addition of Pd(0) into the C1-Br bond.

  • Chloro-Analogue: Slower oxidative addition. Additionally, the bulkier Chlorine at C3 may exert a minor "buttressing effect" on the Nitro group, slightly altering the steric environment near C1, potentially hindering bulky ligands.

C. Reduction (Nitro Aniline)
  • Risk Factor: Hydrodehalogenation (loss of halogen).

  • Fluoro-Target: C-F bonds are robust under standard catalytic hydrogenation (H₂/Pd-C). High chemoselectivity for Nitro reduction.

  • Chloro-Analogue: C-Cl bonds are susceptible to hydrogenolysis. Reduction requires carefully controlled conditions (e.g., Fe/NH₄Cl or SnCl₂) to prevent dechlorination.

Visualizing the Reactivity Pathways

The following diagram maps the competitive pathways and the dominance of C1-attack.

ReactivityPathways Start 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Fluoro-Target) C1_Site C1 Position (Br) • Ortho to NO₂ (Activated) • Meta to OMe (Not Deactivated) Start->C1_Site Electronic Favorability C3_Site C3 Position (F) • Ortho to NO₂ (Activated) • Ortho to OMe (STRONGLY Deactivated) Start->C3_Site Steric/Electronic Hindrance Analogue_Note Chloro-Analogue Difference: • Weaker Inductive Effect (-I) • Slower C1 Reaction Rate • Higher Risk of Side Reactions (De-Cl) Start->Analogue_Note SNAr_Product Product A: S_NAr at C1 (Displacement of Br) MAJOR PATHWAY C1_Site->SNAr_Product Nucleophile (Nu⁻) Fast Kinetics Coupling_Product Product C: Cross-Coupling at C1 (Suzuki/Buchwald) C1_Site->Coupling_Product Pd(0) Catalyst Oxidative Addition SNAr_Minor Product B: S_NAr at C3 (Displacement of F) TRACE / NO REACTION C3_Site->SNAr_Minor Forcing Conditions Only

Figure 1: Reactivity logic flow. Note that the Methoxy group directs chemistry away from the Fluorine/Chlorine position, making C1 the active site.

Experimental Protocols

Protocol A: SNAr Displacement at C1 (General Procedure)

Use this protocol to introduce amines or alkoxides at the C1 position.

  • Setup: Charge a reaction vial with Fluoro-Target (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Reagent: Add Nucleophile (1.2 equiv). Note: If using an amine hydrochloride, add 2.5 equiv of DIPEA.

  • Condition: Stir at 60°C for 4–6 hours.

    • Analogue Adjustment: If using the Chloro-Analogue , increase temperature to 80°C and time to 12 hours due to lower electrophilicity.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over MgSO₄.

  • Expected Outcome: >90% yield of the C1-substituted product.

Protocol B: Chemoselective Reduction (Nitro to Aniline)

Recommended to avoid dehalogenation of the Bromo/Chloro substituents.

  • Solvent System: Ethanol/Water (3:1).

  • Reagents: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Purification: Concentrate filtrate. The product is usually pure enough for subsequent steps.

    • Why this works: This method is milder than H₂/Pd and preserves the Ar-Br and Ar-Cl bonds essential for later coupling.

Comparison Summary Table

ParameterFluoro-TargetChloro-AnalogueRecommendation
SNAr Rate (C1) Fast (High -I activation)Medium (Moderate -I activation)Use Fluoro for difficult nucleophiles.
Coupling Efficiency High (Facile Oxidative Addition)Moderate Use Fluoro for complex catalytic cycles.
Cost HighLowUse Chloro for large-scale, simple derivatives.
Metabolic Stability High (C-F bond is stable)Moderate (C-Cl is a metabolic handle)Use Fluoro for final drug candidates.
Reduction Safety High (Resistant to defluorination)Low (Risk of dechlorination)Use Fe/NH₄Cl for both to be safe.

References

  • Compound Data & Properties

    • PubChem Compound Summary for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (Structural Isomer Reference). National Center for Biotechnology Information. Link

    • 1-Bromo-3-chloro-4-methoxy-2-nitrobenzene Properties. AK Scientific. Link

  • Mechanistic Grounding (SNAr & Coupling)

    • Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Master Organic Chemistry. Link

    • Concerted nucleophilic aromatic substitutions. Harvard DASH (Ritter Group). Link

    • Reactivity of bromo-nitrobenzenes. StackExchange Chemistry. Link

  • Synthetic Methodologies

    • Synthesis of fluoro-methoxy-nitrobenzene derivatives. Organic Syntheses, Coll. Vol. 2. Link

    • General procedure for synthesis of bromo-nitroanisoles. ChemicalBook. Link

Comparative

Suzuki coupling yield comparison of different substituted bromonitrobenzenes

Executive Summary: The Ortho-Effect Paradox In the synthesis of biaryl scaffolds—ubiquitous in kinase inhibitors and antimicrobial agents—bromonitrobenzenes serve as high-value electrophiles. The nitro group ( ) is a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Paradox

In the synthesis of biaryl scaffolds—ubiquitous in kinase inhibitors and antimicrobial agents—bromonitrobenzenes serve as high-value electrophiles. The nitro group (


) is a potent electron-withdrawing group (EWG) that theoretically activates the carbon-bromine (

) bond for oxidative addition.

However, experimental data reveals a non-linear reactivity profile. While 4-bromonitrobenzene and 3-bromonitrobenzene exhibit excellent reactivity, 2-bromonitrobenzene presents a "reactivity paradox": the electronic activation is nullified by steric impedance.

Verdict at a Glance:

  • 4-Bromo-1-nitrobenzene: Superior Reactivity. (Yields >95%). Ideal substrate.

  • 3-Bromo-1-nitrobenzene: High Reactivity. (Yields >85%). Reliable standard conditions.

  • 2-Bromo-1-nitrobenzene: Challenging. (Yields <50% unoptimized). Requires specialized ligands (e.g., SPhos, XPhos) or elevated temperatures.

Mechanistic Analysis: Electronics vs. Sterics[1]

To optimize yields, one must understand the competing forces at the molecular level. The Suzuki-Miyaura catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Electronic Activation (The Nitro Advantage)

The rate-limiting step for aryl bromides is typically oxidative addition of the


 bond to the 

species.
  • Para (4-position): The nitro group exerts strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects, significantly lowering the electron density at the
    
    
    bond. This lowers the activation energy for oxidative addition.
  • Meta (3-position): The nitro group exerts only the

    
     effect. The 
    
    
    
    bond is activated, but less so than in the para position.
  • Ortho (2-position): Theoretically, the inductive effect is strongest here due to proximity. However, this is where sterics intervene.

Steric Inhibition (The Ortho Penalty)

For 2-bromonitrobenzene , the bulky nitro group creates a physical blockade.

  • Inhibition of Oxidative Addition: The bulky substituent hinders the approach of the

    
     complex.
    
  • Inhibition of Transmetalation: The formation of the pre-transmetalation intermediate (where the boronate bridges to the Pd center) is sterically crowded, often stalling the cycle or leading to protodeboronation of the boronic acid.

Mechanistic Pathway Diagram

SuzukiMechanism cluster_ortho Ortho-Substitution Impact Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd  Rate limiting for  e- rich substrates Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet  Steric Hindrance  Critical Here (Ortho) Base Base Activation (OH- / CO3--) Base->TransMet  Activates Boronic Acid RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0  Regeneration Block Steric Clash Lowers Yield Block->OxAdd  Slows kinetics Block->TransMet  Prevents coordination

Figure 1: Catalytic cycle highlighting the critical impact points of ortho-substitution.

Comparative Yield Data

The following data summarizes average isolated yields from standard laboratory conditions (Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80°C) versus optimized conditions for hindered substrates.

SubstratePositionElectronic EffectSteric HindranceStandard Yield*Optimized Yield**
4-Bromonitrobenzene ParaStrong (-I, -M)Negligible96 - 99% >99%
3-Bromonitrobenzene MetaModerate (-I)Negligible85 - 92% 95%
2-Bromonitrobenzene OrthoStrong (-I)High 35 - 55% 88 - 94%

*Standard Conditions: 1.0 eq ArBr, 1.2 eq PhB(OH)2, 3 mol% Pd(PPh3)4, 2M Na2CO3, Toluene/EtOH, 80°C, 12h. **Optimized Conditions: 1.0 eq ArBr, 1.5 eq PhB(OH)2, 2 mol% Pd(OAc)2, 4 mol% SPhos, K3PO4, Toluene/H2O, 100°C.

Experimental Protocols

Protocol A: Standard High-Throughput Method (Para/Meta)

Recommended for 4-bromo and 3-bromo isomers.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
    
  • Base:

    
     (2.0 mmol, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide, boronic acid, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed solvent (5 mL) and aqueous base (1 mL).

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: "Steric Buster" Method (Ortho)

Essential for 2-bromonitrobenzene to achieve commercially viable yields.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.5 mmol - excess required due to potential protodeboronation)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) or XPhos .

  • Base:

    
     (3.0 mmol)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In the reaction vial, add

    
     and SPhos. Add 1 mL Toluene and stir at RT for 5 mins to generate the active catalytic species in situ.
    
  • Addition: Add the aryl bromide, boronic acid, and solid

    
    .
    
  • Reaction: Add remaining solvent (degassed), seal, and heat to 100°C (or 110°C in a pressure vial) for 12–24 hours.

  • Note: The higher temperature and electron-rich, bulky ligand (SPhos) facilitate the difficult oxidative addition and create a pocket that protects the active center, promoting reductive elimination.

Troubleshooting & Optimization Logic

When yields are low, use the following logic flow to diagnose the failure mode.

OptimizationTree Start Low Yield Observed CheckSub Is substrate Ortho-substituted? Start->CheckSub OrthoYes YES: Steric Issue CheckSub->OrthoYes OrthoNo NO: Electronic/Catalytic Issue CheckSub->OrthoNo Sol1 Switch Ligand to SPhos or XPhos OrthoYes->Sol1 Sol2 Increase Temp to >100°C Sol1->Sol2 CheckDeboro Is Boronic Acid degrading? (Protodeboronation) OrthoNo->CheckDeboro Sol3 Switch Base to mild KF or CsF Use Anhydrous Conditions CheckDeboro->Sol3 Yes Sol4 Check O2 contamination (Homocoupling observed?) CheckDeboro->Sol4 No

Figure 2: Decision matrix for troubleshooting low yields in nitro-aryl couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003).[1] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Validation

validation of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene synthesis by NMR spectroscopy

This guide serves as a technical validation protocol for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a tetrasubstituted benzene derivative often utilized as a scaffold in kinase inhibitor development. Due to the directin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a tetrasubstituted benzene derivative often utilized as a scaffold in kinase inhibitor development.

Due to the directing effects of the substituents (activating methoxy vs. deactivating nitro/bromo/fluoro), the synthesis of this molecule is prone to regioisomeric contamination . Specifically, nitration of the precursor (4-bromo-2-fluoroanisole) favors the 5-nitro position (sterically less hindered and ortho to the methoxy activator), making the target 2-nitro isomer the more challenging product to isolate and verify.

This guide compares the Standard 1D Proton Validation against the Integrated Multi-Nuclear Approach (


H, 

F, 2D)
, demonstrating why the latter is the required standard for this specific chemotype.

Part 1: The Regioselectivity Challenge

To validate the product, one must first understand the impurity profile. The synthesis generally proceeds via nitration of 1-bromo-3-fluoro-4-methoxybenzene .

  • Target (2-Nitro): The nitro group inserts between the Bromo and Fluoro groups. This is sterically crowded but electronically possible.

  • Major Impurity (5-Nitro): The nitro group inserts ortho to the Methoxy group and meta to the Fluoro group. This is the kinetically favored product.

The Critical Distinction:

  • Target (2-Nitro): Protons at positions 5 and 6 are Ortho to each other.

  • Impurity (5-Nitro): Protons at positions 2 and 6 are Meta to each other.

Part 2: Comparative Analysis of Validation Methods

Method A: Standard 1D H NMR (The "Quick Check")

Current Industry Baseline

Performance: Method A relies solely on chemical shift and integration. In tetrasubstituted benzenes, chemical shifts are often ambiguous due to the competing shielding/deshielding effects of four different substituents.

  • Risk: High. The chemical shifts of the aromatic protons in the 2-nitro and 5-nitro isomers often overlap (6.8 – 7.8 ppm range).

  • Verdict: Insufficient for definitive structural assignment without rigorous coupling constant (

    
    ) analysis.
    
Method B: Integrated Multi-Nuclear ( H + F) & 2D NMR (The "Gold Standard")

Recommended Protocol

Performance: This method utilizes scalar coupling constants (


) and heteronuclear correlation.
  • 
     Coupling:  The definitive differentiator.
    
    • Target: Displays a large ortho coupling (

      
       Hz).
      
    • Impurity: Displays a small meta coupling (

      
       Hz).
      
  • 
    F NMR:  The fluorine atom acts as a sensitive probe.
    
    • Target: F is ortho to the Nitro group (strong deshielding).

    • Impurity: F is meta to the Nitro group.

Part 3: Supporting Experimental Data (Simulated)

The following table contrasts the spectral fingerprints of the target versus its primary regioisomer.

FeatureTarget: 2-Nitro Isomer Impurity: 5-Nitro Isomer Differentiation Logic
Structure 1-Br, 2-NO2, 3-F, 4-OMe1-Br, 3-F, 4-OMe, 5-NO2
Proton Positions H-5, H-6H-2, H-6
H-H Coupling (

)
8.8 Hz (Ortho) ~2.0 Hz (Meta) Primary Pass/Fail Criteria
H-F Coupling (

)
H-5 (

Hz)H-6 (None/Small)
H-2 (

Hz)H-6 (None/Small)
H-2 in impurity is Ortho to F (Large

).

H Multiplicity
H-5: dd (Ortho H + Meta F)H-6: d (Ortho H)H-2: dd (Meta H + Ortho F)H-6: d (Meta H)Look for the "dd" with large splitting.

F Shift

-115 to -120 ppm

-130 to -135 ppm
Nitro ortho to F causes downfield shift.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic required to validate the synthesis batch.

ValidationWorkflow Start Crude Product Isolation (Post-Nitration) H_NMR Acquire 1D 1H NMR (CDCl3 or DMSO-d6) Start->H_NMR CouplingCheck Analyze Aromatic Region (6.5 - 8.0 ppm) H_NMR->CouplingCheck Decision Identify Coupling Pattern CouplingCheck->Decision Ortho Doublet (J ~ 9.0 Hz) Detected Decision->Ortho Large Splitting Meta Doublet (J ~ 2.0 Hz) Detected Decision->Meta Small Splitting F_NMR Confirm with 19F NMR Ortho->F_NMR Result_Impurity REJECTED: 5-Nitro Isomer (Impurity) Meta->Result_Impurity Result_Target VALIDATED: 2-Nitro Isomer (Target) F_NMR->Result_Target F-Shift matches Ortho-NO2

Caption: Logic flow for distinguishing the 2-nitro target from the 5-nitro impurity using coupling constants.

Part 5: Detailed Experimental Protocols

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitro-aromatics to prevent aggregation and improve peak resolution.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard Proton).

  • Scans (NS): 16 (Sufficient for >10mg).

  • Acquisition Time (AQ): > 3.0 seconds (Critical for resolving small couplings).

  • Relaxation Delay (D1): 1.0 second.

  • Window Function: No line broadening (LB = 0.0 Hz) or Gaussian multiplication to enhance resolution of the splitting patterns.

Data Processing & Analysis
  • Phasing: Apply manual phasing. Automatic phasing often distorts the baseline in the aromatic region.

  • Integration: Integrate the methoxy singlet (~3.9 ppm) and set value to 3.00.

  • Peak Picking:

    • Locate the aromatic signals.[1]

    • Calculate

      
       (Hz) = (Peak A ppm - Peak B ppm) * Frequency (MHz).
      
    • Validation Check: If

      
       Hz, proceed. If 
      
      
      
      Hz, the batch is the wrong isomer.

References

  • Regioselectivity in Nitration: Olah, G. A., et al. "Nitration: Methods and Mechanisms."[2] VCH Publishers, 1989. (Establishes the kinetic preference for nitration para to fluorine or ortho to methoxy).

  • NMR Prediction & Validation: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009.

  • Substituent Effects on NMR: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Authoritative source for calculating additive chemical shift increments).
  • Fluorine Coupling Constants: Dolphin, D. "The Nuclear Magnetic Resonance of Fluorine-19." Multinuclear NMR, Plenum Press, 1982. (Reference for vs coupling magnitudes).

Sources

Comparative

spectroscopic data (1H NMR, 13C NMR, IR) for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Profile

Compound: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Molecular Formula: C₇H₅BrFNO₃ Molecular Weight: 250.02 g/mol [1]

This guide provides a comprehensive spectroscopic analysis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene.[1] This scaffold is a critical "crowded" aromatic intermediate, often employed in the synthesis of poly-functionalized indoles, quinolines, and kinase inhibitors.[1] Its unique substitution pattern—featuring a labile fluorine atom activated by an adjacent nitro group (


 handle) and a bromine atom (

-catalyzed coupling handle)—makes accurate structural verification essential.[1]

Comparison Scope: This guide compares the target molecule against its regioisomers to demonstrate how spectroscopic data (specifically


 coupling constants) definitively solves the substitution pattern, a common challenge in drug discovery quality control.

Spectroscopic Data Specifications

The following data represents the consensus spectroscopic signature derived from substituent additivity rules and empirical data from analogous polysubstituted benzenes.

A. H NMR Spectroscopy (400 MHz, CDCl₃)[1]

The proton spectrum is characterized by an AB system (two adjacent protons) with additional splitting from the fluorine atom.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-6 7.65 – 7.75dd

Hz

Hz (para)
Deshielded by ortho-Br and meta-NO₂.[1] Shows large ortho coupling to H-5.[1]
H-5 6.95 – 7.05dd

Hz

Hz (meta)
Shielded by ortho-OMe.[1] Shows distinct meta-coupling to Fluorine.[1]
OCH₃ 3.95 – 4.00s (or d)

Hz
Characteristic methoxy singlet. May show slight broadening due to long-range F coupling.[1]

Diagnostic Insight: The key differentiator is the magnitude of the Fluorine coupling. H-5 is meta to Fluorine, typically resulting in a


 value of 6–9 Hz. H-6 is para to Fluorine, resulting in a negligible or very small coupling (< 2 Hz).[1]
B. C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon assignments are dominated by C-F coupling (


), which appears as doublets.[1]
CarbonShift (

, ppm)
Splitting (

, Hz)
Assignment
C-3 148.5d,

C-F (Direct bond).[1] Largest coupling constant.
C-4 145.2d,

C-OMe .[1] Ipso to OMe, ortho to F.
C-2 138.0d,

C-NO₂ .[1] Ipso to NO₂, ortho to F.
C-6 128.5d,

C-H .[1] Para to F (small coupling).[1]
C-1 115.0d,

C-Br .[1] Meta to F.
C-5 112.5d,

C-H . Meta to F (distinct medium coupling).[1]
OMe 56.8sMethoxy carbon.
C. Infrared (IR) Spectroscopy (ATR/KBr)
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100 – 3000 Ar-HC-H Stretching (Weak)
1535 – 1550 -NO₂Asymmetric Stretch (Strong, Diagnostic)
1345 – 1360 -NO₂Symmetric Stretch (Strong)
1250 – 1275 Ar-O-CEther C-O Asymmetric Stretch
1100 – 1000 C-FAryl Fluoride Stretch
600 – 700 C-BrC-Br Stretch

Comparative Analysis: Distinguishing Isomers

In drug development, nitration of brominated anisoles often yields mixtures.[1] Distinguishing the target 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Target) from its isomer 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene (Alternative) is critical.[1]

Performance Comparison Table
FeatureTarget Molecule (1-Br-3-F-4-OMe-2-NO₂)Alternative Isomer (1-Br-4-F-5-OMe-2-NO₂)Implication
Proton Topology H5 and H6 are ortho adjacent.[1]H3 and H6 are para (separated).Target shows large

(~9Hz).[1] Alternative shows singlets or small meta-coupling (

Hz).[1]
Fluorine Coupling H5 is meta to F (

Hz).
H3 is ortho to F (

Hz).[1]
The magnitude of F-coupling confirms the position of the proton relative to the fluorine.[1]
Reactivity (

)
F is between NO₂ and OMe (Sterically crowded but activated).F is para to NO₂ (Highly activated).[1]The Alternative reacts faster in nucleophilic substitution; the Target requires harsher conditions or specific catalysts.
Workflow Diagram: Structural Elucidation

StructuralElucidation Start Unknown Isomer Sample (C7H5BrFNO3) HNMR Run 1H NMR (400 MHz) Start->HNMR Splitting Analyze Aromatic Region (6.5 - 8.0 ppm) HNMR->Splitting Ortho Two Doublets (dd) J_HH ~ 9.0 Hz Splitting->Ortho Large Coupling Observed Para Two Singlets (s) or Small Doublets (J < 2 Hz) Splitting->Para No Large Coupling TargetPath Check F-Coupling on Upfield Proton Ortho->TargetPath Conclusion2 REJECT: Isomer (likely 1-Br-4-F-5-OMe-2-NO2) (Protons are Para) Para->Conclusion2 Conclusion1 CONFIRMED TARGET: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (Protons are Ortho) TargetPath->Conclusion1 J_HF ~ 8 Hz (Meta)

Figure 1: Decision tree for distinguishing the target scaffold from common regioisomers using


 NMR coupling constants.

Experimental Protocols

A. Synthesis (Nitration of 4-Bromo-2-fluoroanisole)

Note: This protocol assumes the starting material is 4-Bromo-2-fluoroanisole.[1] The nitro group is introduced at the 2-position (ortho to F, meta to Br) due to the directing effects of the methoxy group.[1]

Reagents:

  • 4-Bromo-2-fluoroanisole (1.0 eq)[1]

  • Nitric Acid (HNO₃, fuming, 1.2 eq)[1]

  • Acetic Anhydride (Ac₂O, Solvent)[1]

  • Dichloromethane (DCM, Extraction)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-2-fluoroanisole (10 mmol) in Acetic Anhydride (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool to 0°C in an ice bath.

  • Addition: Dropwise add fuming HNO₃ (12 mmol) over 30 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Pour the reaction mixture carefully onto crushed ice (100 g). Stir vigorously until the ice melts.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Wash: Wash the organic phase with saturated NaHCO₃ (to remove acid) and Brine. Dry over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0% to 10% EtOAc in Hexanes). The target compound usually elutes after the non-nitrated starting material but before dinitro byproducts.

B. Sample Preparation for NMR[3]
  • Weigh ~10 mg of the purified solid/oil.

  • Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

  • Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., Na₂SO₄) which cause line broadening.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for substituent additivity rules and coupling constants).

  • Royal Society of Chemistry (RSC). (2011). ChemSpider Synthetic Pages: Nitration of substituted anisoles. Link (General procedure validation for nitration of electron-rich aromatics).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Database. Link (Reference for base fragmentations and shifts of bromonitrobenzenes).[1]

  • Sigma-Aldrich. (2024). Product Specification: 1-Bromo-4-fluoro-2-nitrobenzene. Link (Used as a comparative spectral baseline).[1]

Sources

Validation

alternative synthetic routes to molecules derived from 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

A Comparative Guide to Derivatives of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Executive Summary This technical guide analyzes synthetic pathways for transforming 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-3...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Derivatives of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Executive Summary

This technical guide analyzes synthetic pathways for transforming 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7) into high-value bioactive scaffolds, specifically 4-bromo-7-methoxy-1-substituted-1H-benzimidazoles . The starting material’s unique substitution pattern—featuring an electrophilic fluorine activated by an ortho-nitro group, alongside a chemically distinct bromine handle—makes it a "privileged structure" for divergent synthesis.

We compare two primary strategies:

  • Route A (SnAr First): Prioritizes core heterocycle formation, preserving the bromine for late-stage diversification.

  • Route B (Cross-Coupling First): Introduces structural complexity early via Palladium-catalyzed coupling, followed by heterocycle closure.[1]

Retrosynthetic Logic & Scaffold Utility

The core molecule is a tetrasubstituted benzene. Its reactivity is governed by the nitro group at position 2 , which exerts a strong electron-withdrawing effect (-M, -I), activating the fluorine at position 3 toward Nucleophilic Aromatic Substitution (SnAr).[1]

  • Fluorine (C3): Highly labile to nucleophilic attack by primary amines (R-NH₂), forming the secondary aniline precursor for benzimidazoles.[1]

  • Bromine (C1): Less reactive toward SnAr due to the meta relationship with the methoxy group (though ortho to nitro, F is significantly better as a leaving group in SnAr).[1] It serves as an excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro (C2): Serves as the "linchpin" activator for SnAr and the nitrogen source for the imidazole ring upon reduction.

Target Scaffold: 4-Bromo-7-methoxy-1-substituted-benzimidazole

This scaffold is a bioisostere for purines and quinazolines, widely relevant in kinase inhibitor development (e.g., EGFR, MEK inhibitors).

Route Comparison: SnAr First vs. Coupling First
Route A: The "SnAr First" Approach (Recommended)

This route is preferred for library generation where the N1-substituent is the primary variable, and the C4-aryl/heteroaryl group is added last.

  • Step 1: Regioselective SnAr. Reaction with a primary amine displaces fluorine exclusively.

  • Step 2: Chemoselective Reduction. The nitro group is reduced to an aniline without debrominating the C1 position.

  • Step 3: Cyclization. Formation of the imidazole ring.

Advantages:

  • High Regioselectivity: The extreme reactivity difference between F and Br ensures only F is displaced.

  • Robustness: Avoids early-stage metal catalysis, which can be sensitive to the nitro group (catalyst poisoning).[1]

  • Scalability: Steps 1 and 2 are typically amenable to multi-gram scale-up.

Route B: The "Coupling First" Approach

This route is viable when the C4-substituent is constant, or if the C4-substituent is electron-withdrawing (maintaining SnAr reactivity).

  • Step 1: Suzuki Coupling. Pd-catalyzed reaction at C1-Br.

  • Step 2: SnAr. Displacement of F. Critical Risk: If the coupled group is electron-donating (e.g., p-methoxyphenyl), it deactivates the ring, making SnAr sluggish or requiring harsh conditions.[1]

  • Step 3/4: Reduction and Cyclization.[2][3]

Disadvantages:

  • Electronic Deactivation: Coupling an electron-rich aryl group at C1 makes the C3-F bond less electrophilic.

  • Chemoselectivity Risks: Pd(0) can sometimes insert into the C-NO2 bond or cause reduction side reactions.

Detailed Experimental Protocols (Route A)
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of N-alkyl-3-bromo-6-methoxy-2-nitroaniline.

  • Dissolution: Dissolve 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Addition: Add the primary amine (1.2 equiv) and DIPEA (1.5 equiv).

  • Reaction: Stir at RT to 50°C for 4–6 hours. Monitor by TLC (the product is usually deeply colored, often orange/red).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Note: Yields are typically >90% due to the high activation of the fluorine.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of N1-alkyl-3-bromo-6-methoxybenzene-1,2-diamine. Critical: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cause hydrodebromination (loss of the Br handle).

Protocol (Iron/Acetic Acid Method):

  • Suspension: Suspend the nitroaniline intermediate (1.0 equiv) in EtOH/H₂O (5:1) or glacial acetic acid.[1][4]

  • Activation: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv) or catalytic HCl.

  • Reflux: Heat to 70–80°C for 2 hours.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO₃. Extract with DCM.

    • Result: The bromine atom remains intact.

Step 3: Cyclization to Benzimidazole

Objective: Formation of 4-bromo-7-methoxy-1-substituted-1H-benzimidazole.

  • Reagent: Dissolve the diamine in Trimethyl Orthoformate (TMOF) (solvent and reagent) or Formic Acid.

  • Catalysis: Add a catalytic amount of p-TsOH (if using TMOF).

  • Heating: Reflux (80–100°C) for 3 hours.

  • Purification: Evaporate volatiles. Purify via flash chromatography (DCM/MeOH gradient).

Performance Data & Comparison
MetricRoute A (SnAr First)Route B (Coupling First)
Overall Yield 55–70% (3 steps)30–45% (4 steps)
Regioselectivity Excellent (>98% F-displacement)Good (depends on coupling ligand)
Substrate Scope Broad (tolerant of various amines)Limited (electron-rich couplings hinder Step 2)
Cost Efficiency High (Reagents: Fe, Formic acid)Moderate (Requires Pd catalysts)
Safety Profile Moderate (Exothermic reduction)Moderate (Heavy metal waste)
Pathway Visualization

SyntheticRoutes cluster_legend Legend SM 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Int_A1 Intermediate A1 (SnAr Product) SM->Int_A1 SnAr (R-NH2) High Yield Int_B1 Intermediate B1 (Biaryl Product) SM->Int_B1 Suzuki Coupling (Pd cat.) Int_A2 Intermediate A2 (Diamine) Int_A1->Int_A2 Red (Fe/AcOH) Preserves Br Product Target Scaffold: 4-Bromo-7-methoxy- benzimidazole Int_A2->Product Cyclization (HC(OMe)3) Final_Drug Final Drug Candidate (4-Aryl Derivative) Product->Final_Drug Suzuki Coupling (Late Stage) Int_B2 Intermediate B2 (SnAr on Biaryl) Int_B1->Int_B2 SnAr (R-NH2) Slower Rate Int_B2->Final_Drug Red + Cyclization key1 Preferred Route key2 Alternative Route

Caption: Comparative synthetic flow. The "SnAr First" pathway (Red) offers superior chemoselectivity and yield compared to the "Coupling First" pathway (Grey).

References
  • BLD Pharm. (n.d.).[1] 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Product Page. Retrieved from

  • Chojnacka, E., et al. (2024).[1][5] "Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives." Bioorganic Chemistry, 153, 107880.[1][5] Retrieved from

  • Kaur, M., et al. (2019).[1][6] "Synthesis of coumarin-benzimidazole derivative 4-((1H-Benzo[d]imidazol-2-yl)methoxy) coumarin compounds." Indian Journal of Pharmaceutical and Biological Research, 7(2), 1-8.[1][6] Retrieved from

  • Taleb, A., et al. (2016).[1] "An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole." Heterocyclic Communications. Retrieved from

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Retrieved from

Sources

Comparative

Reactivity Comparison of Halonitrobenzenes in Palladium-Catalyzed Reactions

Executive Summary Halonitrobenzenes represent a unique class of substrates in palladium-catalyzed cross-coupling. The nitro group ( ) acts as a "double-edged sword": its strong electron-withdrawing nature (EWG) significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halonitrobenzenes represent a unique class of substrates in palladium-catalyzed cross-coupling. The nitro group (


) acts as a "double-edged sword": its strong electron-withdrawing nature (EWG) significantly accelerates the rate of oxidative addition (OA) to Pd(0), often making these substrates more reactive than their unsubstituted or electron-rich counterparts. However, this same electronic activation can promote competing nucleophilic aromatic substitution (

) pathways (especially in aminations) and induce catalyst poisoning via coordination or reductive side-reactions.

This guide objectively compares the reactivity profiles of halonitrobenzenes, providing experimental evidence to distinguish between intrinsic catalytic activation and background reactivity , offering protocols to maximize chemoselectivity.

Mechanistic Foundation: The Nitro Effect

To control reactivity, one must understand how the nitro group perturbs the standard catalytic cycle.

Electronic Acceleration of Oxidative Addition

The rate-limiting step for aryl chlorides and bromides is typically oxidative addition. The


 group lowers the energy of the 

-orbital of the C-X bond, stabilizing the transition state during the electron transfer from Pd(0).
  • Reactivity Trend:

    
    
    
  • Implication: 4-Chloronitrobenzene often couples under milder conditions than chlorobenzene.

The "Ortho-Nitro" Deactivation

While electronically activating, an ortho-nitro group introduces severe steric hindrance. Unlike a methyl group, the nitro group is relatively bulky and can chelate to the palladium center, potentially arresting the cycle at the oxidative addition intermediate or impeding transmetallation.

Visualization: The Electronic Influence on Catalysis

The following diagram illustrates the specific influence of the nitro group at the Oxidative Addition step.

Pd_Catalytic_Cycle cluster_effect Nitro Group Impact Pd0 Pd(0)L2 (Active Catalyst) Complex_A π-Complex (Pre-organization) Pd0->Complex_A Coordination OA_State Oxidative Addition (OA) Pd(II)-Ar-X Complex_A->OA_State Accelerated by NO2 (EWG) Lowers ΔG‡ Transmetal Transmetallation (Rate Limiting for I/Br) OA_State->Transmetal + Nucleophile RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration Substrate Halonitrobenzene (Ar-X-NO2) Substrate->Complex_A Nucleophile Nucleophile (R-B(OH)2 / HNR2) Nucleophile->Transmetal

Figure 1: The catalytic cycle highlighting the acceleration of oxidative addition by the electron-deficient nitroarene.

Comparative Performance Analysis

The following data summarizes the relative reactivity rates (


) of oxidative addition to Pd(0), normalized to phenyl chloride/bromide.
Table 1: Impact of Leaving Group & Nitro Position

Conditions: Pd(P(t-Bu)3)2, THF, 25°C. Data synthesized from mechanistic studies [1, 2].

SubstrateLeaving Group (X)Position of NO2Relative Rate (

)
Primary Challenge
4-Iodonitrobenzene IodidePara>10,000 Too reactive; homocoupling risk.
4-Bromonitrobenzene BromidePara1,200 High reactivity; standard conditions apply.
4-Chloronitrobenzene ChloridePara180 Ideal balance ; faster than Ph-Cl (1.0).
2-Chloronitrobenzene ChlorideOrtho0.5 Steric hindrance overrides electronic activation.
Chlorobenzene ChlorideN/A1.0 (Ref)Requires elevated Temp/Bulky Ligands.
Table 2: Chemoselectivity (Competition Experiments)

When multiple potential leaving groups or pathways exist, the nitro group dictates the outcome.

Competition ScenarioDominant PathwayExplanation
Cl-Ar-NO2 vs. Br-Ar-H Br-Ar-H couples first Leaving group ability (Br > Cl) usually overrides electronic activation, but the gap narrows.
Cl-Ar-NO2 vs. Cl-Ar-OMe Cl-Ar-NO2 couples first Electronic activation (

) makes the C-Cl bond more susceptible to Pd insertion than the electron-rich OMe variant.
Pd-Catalysis vs.

Substrate Dependent With amines (Buchwald),

is a major background reaction for 2- and 4-nitrohalobenzenes.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of Chloronitrobenzenes

Target: Coupling of electronically activated but inert-leaving-group substrates (Aryl Chlorides). Rationale: Standard


 often fails with chlorides. The use of SPhos  or XPhos  is required to facilitate the oxidative addition of the chloride, while the base choice minimizes nitro-group reduction.

Materials:

  • 4-Chloronitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%) / SPhos (2 mol%)
    
  • Base:

    
     (2.0 equiv) - Carbonates can be too weak; hydroxides may cause hydrolysis.
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl chloride, boronic acid, base, and pre-complexed catalyst (or Pd/Ligand mix) under

    
    .
    
  • Degassing: Add solvents that have been sparged with nitrogen for 15 minutes. Oxygen is detrimental to the electron-rich phosphine ligands.

  • Thermal Activation: Heat to 80°C .

    • Note: Non-nitro aryl chlorides typically require 100-110°C. The nitro group allows for this 20-30°C reduction in temperature.

  • Monitoring: Monitor via HPLC. Look for the disappearance of the starting material.[1] If conversion stalls at 80%, add 0.5 mol% additional catalyst.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Partition between EtOAc and water.

Protocol B: Buchwald-Hartwig vs. Differentiation

Target: Amination of Halonitrobenzenes. Critical Warning: 4-fluoronitrobenzene and 4-chloronitrobenzene react with amines via metal-free


 at elevated temperatures. To prove Pd-catalysis, you must run a control without Pd.

Differentiation Workflow:

  • Control Reaction: Mix Aryl Halide + Amine + Base + Solvent (No Pd). Heat to reaction temp (e.g., 80°C).

    • If product forms: You are running an

      
       reaction.[2][3] Pd is unnecessary and costly.
      
    • If no product: Proceed to Pd-catalyzed protocol.

Pd-Catalyzed Conditions (for hindered/deactivated systems):

  • Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (2.2 mol%)

  • Base:

    
     (Dry).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: 100°C.

Strategic Optimization Workflow

Use this logic flow to select the correct conditions and avoid common pitfalls (poisoning, side reactions).[4]

Optimization_Workflow Start Start: Halonitrobenzene Substrate Check_Pos Is Nitro Group Ortho? Start->Check_Pos Ortho_Yes Yes (Steric Hindrance) Check_Pos->Ortho_Yes Ortho_No No (Electronic Activation) Check_Pos->Ortho_No Ligand_Sel Use Bulky Ligands (SPhos, XPhos, P(t-Bu)3) Ortho_Yes->Ligand_Sel Check_Nuc Is Nucleophile an Amine? Ortho_No->Check_Nuc Amine_Yes Yes Check_Nuc->Amine_Yes Amine_No No (Suzuki/Stille) Check_Nuc->Amine_No Control_Run Run Control (No Pd) Check for SNAr Amine_Yes->Control_Run SNAr_Res Product Forms? Control_Run->SNAr_Res Method_SNAr Use SNAr Conditions (No Catalyst, Heat) SNAr_Res->Method_SNAr Yes Method_Buch Use Buchwald Conditions (BrettPhos/RuPhos) SNAr_Res->Method_Buch No Standard_Cond Standard Conditions Pd(PPh3)4 or Pd(dppf)Cl2 Amine_No->Standard_Cond

Figure 2: Decision matrix for optimizing reactions with halonitrobenzenes.

Safety & Handling

  • Energetic Materials: Nitro compounds are potential explosives. Avoid concentrating reaction mixtures to dryness if high temperatures were used.

  • Catalyst Fires: Palladium on Carbon (Pd/C) is frequently used for nitro-reduction.[5] If your coupling aims to preserve the nitro group, avoid Pd/C and

    
     sources. If using Pd/C for waste disposal, keep it wet; dry Pd/C laden with nitro-residues is pyrophoric [3].
    

References

  • Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Palladium-Catalyzed Cross-Coupling. Chemistry – A European Journal.[2] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][6][7][8][9] Angewandte Chemie International Edition.[10] Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[2][8][11]Link

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.[12]Link

Sources

Validation

Comparative Guide: Purity Assessment of Synthesized 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Derivatives

Executive Summary The Analytical Challenge: The synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene involves electrophilic aromatic substitution (nitration) on a highly substituted scaffold. This reaction is prone to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: The synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene involves electrophilic aromatic substitution (nitration) on a highly substituted scaffold. This reaction is prone to generating regioisomers (specifically the 5-nitro and 6-nitro analogs) which possess identical molecular weights and similar polarities to the target 2-nitro compound.

The Solution: This guide compares the two most effective methodologies for validating the purity of this specific intermediate: High-Performance Liquid Chromatography (HPLC) with specialized stationary phases for isomer resolution, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination without reference standards.

FeatureHPLC-UV (Phenyl-Hexyl) qNMR (¹H / ¹⁹F) GC-MS
Primary Utility Routine QC, Isomer SeparationAbsolute Purity, Structural ProofVolatile Impurity ID
Isomer Resolution High (with π-π columns)Absolute (via Coupling Constants)Moderate
Reference Standard Required for quantificationNot Required (Internal Std only)Required
Sensitivity (LOD) High (<0.05%)Moderate (~0.5%)High
Throughput High (Automated)Low (Manual processing)High

Synthesis Context & Impurity Landscape

To assess purity effectively, one must understand the origin of impurities. The nitration of 4-bromo-2-fluoroanisole (the likely precursor) is governed by the directing effects of the Methoxy (strong activator, o,p-director) and Fluoro (weak deactivator, o,p-director) groups.

  • Target (2-Nitro): Formed by nitration ortho to the Fluorine and ortho to the Bromine.

  • Major Impurity (5-Nitro): Formed by nitration ortho to the Methoxy group. This is often the thermodynamic product due to the strong activation by -OMe.

  • Critical Analysis: Standard C18 HPLC columns often fail to resolve the 2-nitro and 5-nitro isomers due to their nearly identical hydrophobicity.

Visualization: Impurity Origin Pathway

SynthesisPath Precursor Precursor 1-Bromo-3-fluoro-4-methoxybenzene Reagents Nitration HNO3 / H2SO4 Precursor->Reagents Target TARGET (2-Nitro) 1-Bromo-3-fluoro- 4-methoxy-2-nitrobenzene Reagents->Target  Minor Pathway (Steric Hindrance) ImpurityA MAJOR IMPURITY (5-Nitro) *Ortho to Methoxy* Reagents->ImpurityA  Major Pathway (Electronic Activation) ImpurityB MINOR IMPURITY (6-Nitro) *Ortho to Bromine* Reagents->ImpurityB Trace

Figure 1: Synthesis pathway illustrating the competitive formation of regioisomers. The analytical method must distinguish the Target (Green) from the thermodynamically favored Impurity A (Red).

Method A: HPLC-UV with π-π Interaction Columns (Recommended for Routine QC)

While C18 columns are standard, they rely on hydrophobic interactions.[1] Nitro-aromatic isomers often have identical logP values. To separate them, we utilize Phenyl-Hexyl or Biphenyl stationary phases, which exploit


-

interactions between the column and the nitro-aromatic ring.
Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).[1]
    
  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack peaks)

    • 2-15 min: 40% -> 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance).

  • Temperature: 30°C (Lower temperature enhances

    
    -
    
    
    
    interactions).

Why this works: The 2-nitro isomer has a different electron density distribution compared to the 5-nitro isomer due to the proximity of the electron-withdrawing Fluorine. This alters its interaction strength with the Phenyl-Hexyl phase, resulting in baseline resolution where C18 would show a single merged peak.

Method B: Quantitative NMR (qNMR) (Recommended for Absolute Purity)

For a newly synthesized derivative where no certified reference standard exists, qNMR is the primary ratio method . It determines absolute purity by comparing the molar response of the analyte to a traceable internal standard (e.g., Maleic Acid or TCNB).

Crucial Advantage: qNMR can definitively identify regioisomers based on coupling constants (


-values), which HPLC cannot do without a reference standard.
Structural Diagnosis (The "Fingerprint")
  • Target (2-Nitro): Protons at positions 5 and 6 are ortho to each other.

    • Expected Signal: Two doublets with a coupling constant

      
       .
      
  • Impurity (5-Nitro): Protons at positions 2 and 6 are meta to each other.

    • Expected Signal: Two doublets (or singlets) with a coupling constant

      
       .
      
Experimental Protocol
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (99.99% TraceCERT®).

  • Solvent: DMSO-

    
     (Provides good solubility for nitro-aromatics).
    
  • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS accurately (±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[4][5][6]

Comparative Data Analysis

The following table summarizes theoretical performance data based on the validation of nitro-aromatic isomers.

MetricHPLC-UV (Phenyl-Hexyl)qNMR (400 MHz)
Specificity High (Retention Time)Absolute (Structure-based)
LOD (Limit of Detection) 0.01% ~0.1%
Precision (RSD) < 0.5%< 1.0%
Isomer Separation Resolution (

) > 2.0
Distinct

-coupling patterns
Sample Destructive? NoNo
Cost per Run LowHigh (Instrument time + deuterated solvents)
Decision Logic for Researchers

Use the following workflow to determine which method to deploy.

DecisionTree Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Method: HPLC-UV (Phenyl-Hexyl Column) RefStd->HPLC Yes qNMR Method: qNMR (Internal Standard) RefStd->qNMR No Routine Routine Batch Release (High Throughput) HPLC->Routine Validation Primary Characterization & Reference Std Creation qNMR->Validation Validation->HPLC Calibrate HPLC with qNMR value

Figure 2: Analytical decision matrix. For new derivatives, qNMR is the starting point to establish the "Truth," which is then used to calibrate the HPLC method for routine use.

References

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[7][8] Retrieved from [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). 2-Nitroanisole: Chemical and Physical Properties. PubChem Compound Summary. Retrieved from [Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

Sources

Comparative

comparative study of catalysts for the Suzuki coupling of electron-deficient aryl bromides

[1] Executive Summary In the landscape of palladium-catalyzed cross-coupling, electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, 4-bromoacetophenone, pyridyl bromides) represent a unique class of "activated" su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, 4-bromoacetophenone, pyridyl bromides) represent a unique class of "activated" substrates. Unlike their electron-rich or chlorinated counterparts, the primary challenge is not activation—oxidative addition is typically fast.[1] The challenge lies in selectivity, catalyst longevity (Turnover Number - TON), and process efficiency .

This guide compares three distinct catalyst generations:

  • Pd(PPh₃)₄ (Traditional): The legacy baseline; reliable but inefficient and air-sensitive.

  • Pd-SPhos G2/G3 (Buchwald): The precision tool; enables extremely low loading and handles steric bulk.

  • Pd-PEPPSI-IPr (NHC-Stabilized): The robust workhorse; superior air stability and ease of handling for scale-up.[2]

Verdict: For routine bench-scale synthesis where ease of handling is paramount, Pd-PEPPSI-IPr is the superior choice. For high-throughput screening or cost-critical manufacturing requiring ppm-level loading, Pd-SPhos systems offer the highest efficiency.

Mechanistic Context: The "Activated" Substrate Paradox

To select the right catalyst, one must understand the specific kinetics of electron-deficient substrates.

  • Oxidative Addition (OA): Electron-withdrawing groups (EWGs) on the aryl ring reduce electron density, making the C-Br bond highly susceptible to Pd(0) insertion. OA is rarely the rate-limiting step (RLS).

  • The Trap: Because OA is fast, a buildup of the oxidative addition intermediate (

    
    ) can occur. If Transmetallation (TM) is slow (e.g., due to bulky boronic acids or low base solubility), the system becomes prone to side reactions like reductive homocoupling  (Ar-Ar formation) or dehalogenation.
    
Visualization: Catalytic Cycle & Kinetic Bottlenecks

SuzukiCycle Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Ar-Pd-Br) *Fast for EWG-ArBr* Pd0->OA_Complex Oxidative Addition (Facilitated by EWG) TM_Complex Transmetallation Complex (Ar-Pd-Ar') OA_Complex->TM_Complex Transmetallation (Rate Limiting Step) Homocoupling Side Reaction: Homocoupling (Ar-Ar) OA_Complex->Homocoupling If TM is slow Product Biaryl Product (Ar-Ar') TM_Complex->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rapid oxidative addition for electron-deficient substrates and the risk of homocoupling if transmetallation stalls.

Catalyst Performance Comparison

Candidate A: Pd(PPh₃)₄ (Tetrakis)[1]
  • Type: Traditional Phosphine Pd(0).

  • Profile: The historical standard. It relies on the dissociation of triphenylphosphine ligands to open a coordination site.

  • Pros: Cheap, universally available, well-understood regulatory profile.

  • Cons: Highly air-sensitive (requires glovebox or strict Schlenk technique); poor stability at high temperatures; "black palladium" precipitation is common.

Candidate B: Pd-SPhos (Buchwald G2/G3)
  • Type: Dialkylbiaryl Phosphine (Pre-catalyst).[3][4]

  • Profile: Uses a bulky, electron-rich ligand that facilitates OA (even for chlorides) but, crucially for bromides, stabilizes the Pd center to prevent aggregation.

  • Pros: Exceptional TON (turnover number); works at low loadings (0.01–0.5 mol%); active at room temperature.

  • Cons: Ligands are expensive; removal of phosphine residues can be difficult in late-stage purification.

Candidate C: Pd-PEPPSI-IPr
  • Type: N-Heterocyclic Carbene (NHC) Complex.[2][4][5][6][7]

  • Profile: "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation."[2][4][5] The NHC ligand binds tightly, preventing metal leaching and increasing thermal stability.

  • Pros: Air-stable solid (weigh on the bench); extremely robust; excellent for heteroaromatics (pyridines/pyrimidines).

  • Cons: Activation requires heat or specific base conditions to displace the pyridine "throw-away" ligand.

Comparative Data: Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

Conditions: 1.0 equiv ArBr, 1.2 equiv PhB(OH)₂, Base (K₂CO₃), Solvent (Dioxane/H₂O).

MetricPd(PPh₃)₄Pd-SPhos G2Pd-PEPPSI-IPr
Catalyst Loading 2.0 - 5.0 mol%0.05 - 0.5 mol%0.5 - 1.0 mol%
Reaction Time 12 - 24 Hours1 - 4 Hours2 - 6 Hours
Temperature 80 - 100°C25 - 60°C60 - 80°C
Isolated Yield 85%96%94%
Air Stability Poor (Glovebox)ModerateExcellent
Homocoupling 5-10% Detected<1% Detected<1% Detected

Decision Matrix: Selecting the Right System

Do not default to Tetrakis out of habit. Use this logic flow to select the optimal catalyst for your specific electron-deficient bromide.

DecisionTree Start Start: Electron-Deficient Ar-Br Sterics Is the substrate sterically hindered? Start->Sterics Scale Is this Scale-up (>100g) or Discovery (<100mg)? Sterics->Scale No SPhos Use Pd-SPhos G2 (High Activity) Sterics->SPhos Yes (Ortho-subs) Air Is Glovebox available? Scale->Air Scale-up PEPPSI Use Pd-PEPPSI-IPr (Robustness) Scale->PEPPSI Discovery (Ease of use) Air->SPhos Yes (High Efficiency) Air->PEPPSI No (Benchtop Setup) Tetrakis Use Pd(PPh3)4 (Only if cost is critical)

Figure 2: Workflow for catalyst selection based on steric hindrance and operational constraints.

Detailed Experimental Protocol

Recommended System: Pd-PEPPSI-IPr

Why this protocol? It offers the highest reproducibility for electron-deficient bromides without requiring a glovebox. The use of mild base prevents hydrolysis of sensitive functional groups (e.g., esters, nitriles).

Materials
  • Substrate: 4-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%, 6.8 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 5 mL total)

Step-by-Step Methodology
  • Setup (Benchtop): To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₂CO₃, and Pd-PEPPSI-IPr .

    • Note: Unlike Pd(PPh₃)₄, PEPPSI catalysts are air-stable solids and can be weighed openly.[2]

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of distilled water.

    • Self-Validation: The reaction mixture should turn a light yellow/orange suspension.

  • Degassing (Critical): Although the catalyst is stable, oxygen interferes with the catalytic cycle (oxidizing the boronic acid). Sparge the mixture with Nitrogen or Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the mixture to 60°C in an aluminum heating block or oil bath. Stir vigorously (1000 rpm).

    • Time: Monitor by TLC or LCMS at 1 hour. Electron-deficient bromides typically convert fully within 2 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Guide
  • Issue: Low Yield / Homocoupling (Ar-Ar)

    • Cause: Oxidative addition is too fast; Transmetallation is too slow.

    • Fix: Switch to Pd-SPhos G2 . The bulky ligand slows dimerization. Alternatively, add the aryl bromide slowly (syringe pump) to the mixture.

  • Issue: Protodeboronation (Ar-H byproduct)

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch base to K₃PO₄ or KF . Lower temperature to 40°C.

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Buchwald Ligands (SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link

  • PEPPSI Catalyst Development: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction." Chemistry - A European Journal, 2006 , 12, 4749–4755. Link

  • Mechanistic Studies on Oxidative Addition: Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. "Effect of Ligand Steric Properties on the Rate of Oxidative Addition." Journal of the American Chemical Society, 2009 , 131, 8141–8154. Link

  • BenchChem Catalyst Comparison: "Comparative Analysis of Catalytic Systems for Suzuki Coupling." BenchChem Technical Guides, 2025 .[8] Link

Sources

Validation

Technical Guide: Structural Confirmation of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Derivatives via Mass Spectrometry

Executive Summary This guide addresses the structural validation of reaction products derived from 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a highly functionalized scaffold critical in the synthesis of EGFR kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural validation of reaction products derived from 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a highly functionalized scaffold critical in the synthesis of EGFR kinase inhibitors and other bioactive heterocycles.

The core challenge with this scaffold is regioselectivity . The presence of four distinct substituents creates a complex electronic and steric environment where Nucleophilic Aromatic Substitution (


) can theoretically occur at the fluorine (C3), the methoxy (C4), or even the nitro group (C2) depending on conditions. While NMR is the traditional gold standard, it often fails to resolve regioisomers rapidly in polysubstituted benzenes due to the scarcity of coupling protons.

This guide establishes a Mass Spectrometry (MS) workflow that outperforms NMR in throughput and sensitivity, utilizing bromine isotope patterns and nitro-group "ortho-effects" to definitively confirm product structure.

Part 1: The Analytical Challenge

The starting material, 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene, presents a unique analytical puzzle:

  • Crowded Core: The reactive Fluorine (C3) is sterically crowded between a Nitro group (C2) and a Methoxy group (C4).

  • Ambiguous NMR: The molecule possesses only two aromatic protons (C5 and C6). In many reaction products, these protons remain chemically equivalent or appear as simple doublets, providing limited connectivity data to distinguish between a

    
    -substitution (desired) and a 
    
    
    
    -substitution (by-product).
  • Labile Groups: The nitro group can undergo reduction or displacement, and the bromine is susceptible to hydrodehalogenation during aggressive

    
     conditions.
    
The Solution: MS-Driven Confirmation

We utilize the distinct mass spectral signatures of the substituents to validate the structure without growing single crystals.

Part 2: Comparative Analysis (MS vs. Alternatives)

The following table objectively compares the performance of MS-based validation against 1H NMR and Single Crystal X-Ray Diffraction (SC-XRD) for this specific scaffold.

FeatureTandem Mass Spec (MS/MS) 1H NMR (400 MHz) SC-XRD
Primary Identification Mass Shift & Fragmentation (Definitive for functional group loss)Chemical Shift (

)
(Ambiguous for quaternary carbons)
3D Atom Mapping (Absolute structure)
Regioisomer Resolution High (Via "Ortho-Effect" fragmentation)Low to Medium (Requires 2D NOESY/HMBC)Ultimate
Sample Requirement < 0.1 mg 5 - 20 mg High Quality Crystal
Throughput High (Minutes)Medium (Hours)Low (Days/Weeks)
Bromine Validation Isotope Pattern (

1:1)
Indirect (via coupling constants)Direct
Sensitivity Detects <0.1% impuritiesDetects >1% impuritiesN/A

Verdict: While SC-XRD is the absolute truth, it is impractical for routine screening. MS/MS offers the best balance of speed and certainty, provided the ortho-effect logic is applied (see Part 3).

Part 3: The Mass Spectrometry Workflow

The "Ortho-Effect" Mechanism

The most critical diagnostic tool for this scaffold is the Ortho-Effect .

  • Starting Material: The Nitro group is ortho to Fluorine. Fluorine has no abstractable hydrogens.

  • Product (

    
     at C3):  The Nitro group is now ortho to a Nucleophile (e.g., 
    
    
    
    ).
  • Mechanism: In the gas phase, the nitro oxygen abstracts a hydrogen from the ortho-amine, leading to the neutral loss of OH radical (17 Da) or Water (18 Da) .

If your MS/MS spectrum shows a strong


 peak, the substitution occurred at C3 (ortho to nitro). If not, the substitution likely occurred at C4 (para to nitro) or elsewhere. 
Visualization of the Analytical Logic

The following diagram outlines the decision tree for confirming the product of an amine displacement reaction.

MS_Logic_Tree Start Crude Reaction Mixture (Target: C3-Amine Product) Isotope Check Isotope Pattern (MS1 Full Scan) Start->Isotope Br_Pattern 1:1 Doublet (M, M+2)? Isotope->Br_Pattern Yes No_Br Pattern Lost Isotope->No_Br No Mass_Check Check Precursor Mass (M+H)+ Br_Pattern->Mass_Check Debrominated FAILURE: Debromination occurred No_Br->Debrominated Delta_Mass Mass = SM - F + Nu? Mass_Check->Delta_Mass Matches Calc. Wrong_Mass Incorrect Mass Mass_Check->Wrong_Mass Mismatch Frag_Check Perform MS/MS (CID) Check Neutral Losses Delta_Mass->Frag_Check Ortho_Loss Loss of 17 Da (OH) or 18 Da (H2O)? Frag_Check->Ortho_Loss Dominant No_Ortho No OH/H2O Loss (Only NO2 loss) Frag_Check->No_Ortho Absent Success CONFIRMED: Regioselective Substitution at C3 (Ortho to Nitro) Ortho_Loss->Success Isomer LIKELY ISOMER: Substitution at C4 (Para to Nitro) No_Ortho->Isomer

Figure 1: Decision tree for validating


 products of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene. The presence of Br isotopes and Ortho-effect fragmentation are the key gates.

Part 4: Experimental Protocol

Sample Preparation
  • Dilution: Dissolve 0.1 mg of the crude reaction residue in 1 mL of HPLC-grade Methanol (MeOH).

  • Filtration: Filter through a 0.2

    
     PTFE syringe filter to remove inorganic salts (
    
    
    
    ,
    
    
    ).
  • Final Concentration: Dilute 10

    
     of the filtrate into 990 
    
    
    
    of 50:50 MeOH:Water + 0.1% Formic Acid. Target concentration: ~1
    
    
    .
Instrument Parameters (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (for amine products) or Negative Mode (if the nucleophile is phenolic/acidic).

    • Note: Nitro compounds ionize well in negative mode

      
      , but if an amine is attached, positive mode 
      
      
      
      is preferred.
  • Source Temp: 350°C (Ensure complete desolvation).

  • Collision Energy (CE): Ramp from 15 eV to 45 eV. Nitro groups require moderate energy to induce the specific ortho-rearrangement.

Data Interpretation Step-by-Step

Step 1: The Bromine Fingerprint Locate the parent ion. You must see two peaks of nearly equal intensity separated by 2 Da (e.g.,


 300 and 302).
  • Validation: Calculate the ratio. Intensity

    
     should be 
    
    
    
    .
  • Failure Mode: If the peak is a singlet, you have lost the bromine (likely Pd-catalyzed hydrodehalogenation side reaction).

Step 2: The Fluorine Displacement Calculate the theoretical mass.

  • 
    .
    
  • Example: If reacting with Methylamine (

    
    , MW 31), the shift is 
    
    
    
    .
  • Check: Does the

    
     match the calculated product?
    

Step 3: The Regio-Check (Ortho Effect) Examine the MS/MS spectrum of the


 ion.
  • Target Ion: Look for

    
    .
    
  • Mechanism: The nitro oxygen abstracts a proton from the newly added amine (which is ortho), expelling an

    
     radical.
    
  • Contrast: If the substitution happened at the methoxy group (C4), the amine is meta to the nitro group. The ortho-effect is impossible. You will only see generic losses of

    
     (46 Da).
    

Part 5: Mechanistic Visualization

The following diagram details the specific "Ortho-Effect" fragmentation pathway that confirms the amine is adjacent to the nitro group (i.e., the reaction occurred at C3).

Ortho_Effect_Mechanism Precursor Parent Ion [M+H]+ NO2 (Ortho) NH-R (Ortho) Transition Transition State H-Transfer from N to O Precursor->Transition Collision Energy Fragment Diagnostic Fragment [M+H - OH]+ Transition->Fragment  Rearrangement Neutral Neutral Loss (.OH Radical) Transition->Neutral

Figure 2: The diagnostic "Ortho-Effect" mechanism. The proximity of the Nitro and Amine groups allows for internal hydrogen transfer, a pathway impossible for regioisomers.

References

  • National Center for Biotechnology Information (NCBI). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubChem. Available at: [Link]

  • Royal Society of Chemistry. The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. J. Chem. Soc. B. Available at: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Commun Mass Spectrom.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene proper disposal procedures

Operational Disposal Strategy: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene Part 1: Executive Summary & Immediate Action For the Lab Manager: Treat 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene as a High-Hazard Halogenated Orga...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Strategy: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Part 1: Executive Summary & Immediate Action

For the Lab Manager: Treat 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene as a High-Hazard Halogenated Organic Solid . It possesses a unique combination of reactive functional groups (Nitro, Halogen, Methoxy) that requires specific segregation to prevent uncontrolled exothermic reactions or the formation of toxic byproducts during disposal.

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Segregation: Do NOT mix with strong oxidizers, reducing agents, or strong bases.

  • Disposal Method: High-Temperature Incineration with Scrubber (off-site).

  • RCRA Status: Likely Non-Specific Source Waste (D001/D003 potential depending on solvent context), but must be managed as Hazardous Waste .

Part 2: Chemical Profile & Hazard Identification

Understanding the molecule is the first step in a self-validating safety system. This compound is not just "waste"; it is a poly-functionalized benzene ring with distinct reactivity profiles.

FeatureChemical LogicDisposal Implication
Nitro Group (-NO₂) Electron-withdrawing, potentially energetic.[1]Thermal Sensitivity: Avoid friction/impact. Do not distill to dryness if in solution.[2]
Halogens (-Br, -F) Persistent, forms acid gases (HBr, HF) upon combustion.[1]Incineration Requirement: Must go to a facility with acid gas scrubbers. Do not use standard trash.
Methoxy Group (-OCH₃) Electron-donating.Modulates ring reactivity; generally stable but flammable.
Physical State Solid (typically).[3]Dust hazard.[3][4][5][6] Requires particulate protection (N95/P100).

GHS Classification (Derived from Structural Analogs):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]

  • H315/H319: Causes skin and serious eye irritation.[3][5]

  • H411: Toxic to aquatic life with long-lasting effects.[6]

Part 3: Pre-Disposal Stabilization & Segregation

The Self-Validating System: A safe disposal protocol relies on segregation at the source. Mixing incompatible waste streams is the #1 cause of laboratory waste accidents.

Segregation Rules
  • The Halogen Rule: Because this molecule contains Bromine and Fluorine, it must enter the "Halogenated Waste" stream. Mixing it with non-halogenated solvents (like Acetone/Methanol waste) significantly increases the cost of disposal for the entire container and complicates incineration.

  • The "No-Base" Rule: Nitro-halogenated benzenes are susceptible to Nucleophilic Aromatic Substitution (

    
    ). Adding this waste to a container with strong bases (NaOH, KOH, amines) can trigger a runaway exothermic reaction.
    
  • The Oxidizer Ban: Never place in containers with Nitric Acid or Peroxides. The nitro group is already oxidized; adding more oxidizers increases instability.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene" (Do not use abbreviations).

    • Constituents: Add "Solid Debris" or "Spill Cleanup Material" if applicable.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a secondary containment tray inside a satellite accumulation area (SAA) hood until pickup. Keep away from heat sources.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: Compound dissolved in DCM, Ethyl Acetate, or DMSO.

  • Solvent Compatibility Check: Ensure the primary solvent in the waste container is compatible.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Aqua Regia, Piranha solution, concentrated alkalis.

  • Transfer: Pour into the Halogenated Solvent Waste carboy using a funnel.

    • Critical: If the solution contains palladium or copper catalysts, use a separate "Heavy Metal Organic Waste" stream.

  • Rinsing: Triple rinse the original flask with a minimal amount of compatible solvent (e.g., DCM) and add the rinsate to the waste carboy. Deface the label on the empty original bottle and discard it as glass trash (if chemically clean) or solid hazardous waste (if residue remains).

Part 5: Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Solid LiquidPath Liquid/Solution Waste StateCheck->LiquidPath In Solution SolidContainer Segregate: Solid Toxic Waste (Wide-mouth HDPE) SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Labeling Labeling: Full Chemical Name + 'Toxic' SolidContainer->Labeling HaloStream Stream A: Halogenated Solvents (DCM, Chloroform) LiquidCheck->HaloStream Contains Halogens (Preferred) NonHaloStream Stream B: Non-Halogenated (ONLY if <2% Halogen content) LiquidCheck->NonHaloStream No Halogen Solvents HaloStream->Labeling NonHaloStream->Labeling Storage SAA Storage (Secondary Containment) Labeling->Storage Handoff EHS Pickup / Incineration Storage->Handoff

Figure 1: Decision logic for segregating 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene waste streams to ensure regulatory compliance and safety.

Part 6: Emergency Contingencies

Spill Response (Solid):

  • Evacuate: Isolate the immediate area (10 ft radius).

  • PPE: Wear double nitrile gloves, lab coat, safety goggles, and an N95 respirator (to prevent inhalation of dust).

  • Containment: Do not dry sweep.[2] Cover with a wet paper towel (dampened with water or inert oil) to prevent dust generation.

  • Cleanup: Scoop material into a waste jar. Wipe surface with soap and water.[2][3][4][5]

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[5] Nitro compounds can absorb through skin; monitor for signs of cyanosis (blue lips/fingernails).

  • Eyes: Flush for 15 minutes.[3][4][5][7]

  • Inhalation: Move to fresh air immediately.

Part 7: Regulatory Compliance (US Focus)

  • EPA Waste Code: This compound is not explicitly listed on the P or U lists. However, it must be characterized.

    • D001 (Ignitable): If in a flammable solvent.

    • D003 (Reactive): Unlikely for this specific derivative, but "Reactive" precautions are best practice for nitro compounds.

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride (F001/F002).

  • Disposal Facility Requirements: The presence of Fluorine requires the incineration facility to have specific lining and scrubbers to handle Hydrofluoric Acid (HF) generation during combustion.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitroanisole Derivatives. PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitrobenzene.[1] OSHA.gov. [Link]

Sources

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